Monuron
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-chlorophenyl)-1,1-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-12(2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLIZLVNXIYGCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Record name | MONURON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18178 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020311 | |
| Record name | Monuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Monuron appears as white crystalline solid or white powder with a slight odor. Melting point 175 °C. Moderately toxic by ingestion. Used as an herbicide., White solid; [CAMEO] | |
| Record name | MONURON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18178 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Monuron | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1090 | |
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Boiling Point |
365 to 392 °F at 760 mmHg (decomposes) (NTP, 1992) | |
| Record name | MONURON | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 70.7 °F (NTP, 1992), Monuron-TCA is a crystalline solid; mp 78-81 °C. Solubility (room temperature): 918 mg/l water; 400 g/kg 1,2-dichloroethane; 177 g/kg methanol; 91 g/kg xylene. It is acidic in reaction and incompatible with alkaline materials. /Monuron Trichloroacetate/, VERY SLIGHTLY SOL IN NUMBER 3 DIESEL OIL; MODERATELY SOL IN METHANOL, ETHANOL, PRACTICALLY INSOL IN HYDROCARBON SOLVENTS, SLIGHTLY SOL IN OIL & POLAR SOLVENTS, Solubility (ppm): water 230 (@ 25 °C), acetone 52,000 (@ 27 °C), benzene 2900 (@ 27 °C), Sol in benzene: 3 g/kg at 27 °C | |
| Record name | MONURON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18178 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | MONURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1036 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.27 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.27 @ 20 °C/20 °C | |
| Record name | MONURON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18178 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | MONURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1036 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
5e-07 mmHg at 77 °F ; 0.00178 mmHg at 212 °F (NTP, 1992), 0.0000005 [mmHg], 0.067 mPa @ 25 °C | |
| Record name | MONURON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18178 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Monuron | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1090 | |
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| Record name | MONURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE PLATES FROM METHANOL, THIN RECTANGULAR PRISMS FROM METHANOL, Platelets | |
CAS No. |
150-68-5 | |
| Record name | MONURON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18178 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 3-(4-Chlorophenyl)-1,1-dimethylurea | |
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| Record name | Monuron [ANSI:BSI:ISO] | |
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| Record name | MONURON | |
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| Record name | Urea, N'-(4-chlorophenyl)-N,N-dimethyl- | |
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| Record name | Monuron | |
| Source | EPA DSSTox | |
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| Record name | Monuron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.243 | |
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| Record name | MONURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | MONURON | |
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Melting Point |
338.9 to 340.7 °F (NTP, 1992), 170.5-171.5 °C | |
| Record name | MONURON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18178 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MONURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1036 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Monuron's Mechanism of Action in Photosynthesis Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monuron, a phenylurea herbicide, is a potent inhibitor of photosynthesis. Its primary mechanism of action involves the disruption of the photosynthetic electron transport chain within Photosystem II (PSII). By competitively binding to the D1 protein at the Q(_B) binding niche, this compound displaces the native plastoquinone molecule, effectively blocking electron flow from the primary quinone acceptor (Q(_A)) to the secondary quinone acceptor (Q(_B)). This inhibition of electron transport halts the production of ATP and NADPH, essential for carbon fixation, and leads to the formation of reactive oxygen species, ultimately causing photooxidative damage and cell death. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's inhibitory action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Introduction
Photosystem II is a multi-subunit protein complex embedded in the thylakoid membranes of chloroplasts, responsible for the light-driven oxidation of water and the reduction of plastoquinone. This process is a cornerstone of oxygenic photosynthesis, providing the reducing equivalents necessary for the synthesis of carbohydrates. The electron transport chain within PSII is a critical target for numerous herbicides, including the phenylurea class, of which this compound is a prominent member. Understanding the precise mechanism of action of these inhibitors is crucial for the development of more effective and selective herbicides, as well as for studying the fundamental processes of photosynthesis.
The Core Mechanism: Competitive Inhibition at the Q(_B) Site
The central tenet of this compound's inhibitory action is its function as a competitive inhibitor at the Q(_B) binding site on the D1 protein, a core component of the PSII reaction center.
The Photosystem II Electron Transport Chain
Under normal conditions, light energy excites a specialized chlorophyll molecule in the PSII reaction center, P680. This initiates a series of electron transfers. The excited electron is passed to a primary electron acceptor, pheophytin, and then to a tightly bound plastoquinone molecule, Q(_A). The electron is subsequently transferred to a loosely bound plastoquinone, Q(_B). This process occurs twice, and the fully reduced plastoquinol (PQH(_2)) then detaches from the D1 protein and diffuses into the thylakoid membrane to transfer its electrons to the cytochrome b(_6)f complex.
This compound's Interference
This compound's chemical structure allows it to bind to the same pocket on the D1 protein that Q(_B) occupies. This binding is non-covalent but of high affinity. By occupying the Q(_B) site, this compound physically blocks the binding of plastoquinone, thereby interrupting the electron flow from Q(_A) to Q(_B). This blockage has several immediate consequences:
-
Inhibition of the Hill Reaction: The light-driven transfer of electrons from water to an artificial electron acceptor, known as the Hill reaction, is effectively halted.
-
Accumulation of Reduced Q(_A): With its exit pathway blocked, Q(_A) remains in its reduced state (Q(_A)
).− -
Cessation of ATP and NADPH Synthesis: The disruption of the electron transport chain prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. The lack of reduced plastoquinol also halts the downstream reduction of NADP
to NADPH.+ -
Photooxidative Stress: The blockage of electron flow leads to the formation of highly reactive triplet chlorophyll and singlet oxygen, which cause lipid peroxidation and damage to cellular components, leading to chlorosis (yellowing) and necrosis (tissue death)[1].
The following diagram illustrates the signaling pathway of this compound's inhibitory action on the photosynthetic electron transport chain.
References
An In-depth Technical Guide to the Chemical and Physical Properties of Monuron
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monuron (3-(4-chlorophenyl)-1,1-dimethylurea) is a phenylurea herbicide first introduced for its efficacy in controlling a broad spectrum of annual and perennial weeds.[1][2] While its use has declined in some regions due to environmental persistence, its well-defined mechanism of action as a potent inhibitor of photosynthesis continues to make it a subject of scientific interest.[3][4] This guide provides a detailed examination of the core chemical and physical properties of this compound, offering quantitative data, experimental methodologies, and visual representations of its synthesis and mode of action to support ongoing research and development efforts.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of a compound are critical for understanding its behavior, from environmental fate to biological interactions. The properties of this compound are summarized in the tables below.
General Chemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 3-(4-chlorophenyl)-1,1-dimethylurea | [5] |
| Synonyms | CMU, 1,1-dimethyl-3-(p-chlorophenyl)urea, Telvar | |
| CAS Number | 150-68-5 | |
| Molecular Formula | C₉H₁₁ClN₂O | |
| Molecular Weight | 198.65 g/mol | |
| SMILES | CN(C)C(=O)NC1=CC=C(C=C1)Cl | |
| InChIKey | BMLIZLVNXIYGCK-UHFFFAOYSA-N |
Physical Properties
| Property | Value | Reference(s) |
| Appearance | White, crystalline, odorless solid | |
| Melting Point | 170.5-177 °C (338.9-340.7 °F) | |
| Boiling Point | Decomposes at 185-200 °C (365-392 °F) | |
| Density | 1.27 g/cm³ at 20 °C | |
| Vapor Pressure | 5 x 10⁻⁷ mmHg at 25 °C (77 °F) |
Solubility
| Solvent | Solubility | Temperature | Reference(s) |
| Water | 230 mg/L (ppm) | 25 °C | |
| Acetone | 52,000 mg/L (5.2% w/v) | 27 °C | |
| Methanol | Moderately soluble | 25 °C | |
| Ethanol | Moderately soluble | - | |
| Benzene | 2,900 - 3,000 mg/L | 27 °C | |
| Hydrocarbon Solvents | Practically insoluble | - |
Stability and Reactivity
| Property | Value | Reference(s) |
| Stability | Stable under normal conditions to oxygen and moisture at neutral pH. | |
| Hydrolysis | Negligible at room temperature in neutral solutions. Rate increases with elevated temperatures and under acidic or alkaline conditions. | |
| pKa | 14.22 ± 0.70 (Predicted) | |
| Octanol-Water Partition Coefficient (log Kow) | 1.79 - 1.94 |
Synthesis Pathway
This compound is synthesized through the reaction of p-chlorophenyl isocyanate with dimethylamine. This condensation reaction is a common method for the formation of phenylurea compounds.
Mechanism of Action: Photosynthesis Inhibition
The primary herbicidal activity of this compound, like other phenylurea herbicides, is the inhibition of photosynthesis. It specifically targets Photosystem II (PSII), a key protein complex in the light-dependent reactions of photosynthesis. This compound binds to the D1 protein of the PSII complex, occupying the binding site of plastoquinone (QB). This action blocks the electron flow from the primary electron acceptor (QA) to QB, thereby interrupting the photosynthetic electron transport chain. The blockage leads to the accumulation of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately resulting in cell death.
Experimental Protocols
The following sections detail standardized methodologies for determining key physicochemical properties of this compound. These protocols are based on internationally recognized guidelines.
Determination of Water Solubility (OECD Guideline 105)
The solubility of a substance in water is its saturation mass concentration at a given temperature. The Flask Method, suitable for substances with solubilities above 10⁻² g/L like this compound, is described here.
Principle: A supersaturated solution of the substance in water is created and allowed to equilibrate at a constant temperature. After equilibration, the concentration of the substance in the aqueous solution is determined by a suitable analytical method.
Methodology:
-
Preparation: Add an excess amount of this compound to a flask containing high-purity water.
-
Equilibration: Seal the flask and agitate it at a temperature slightly above the test temperature (e.g., 30°C) for at least 24 hours. Then, transfer the flask to a constant-temperature bath set at the test temperature (e.g., 20 ± 0.5°C) and allow it to equilibrate for at least another 24 hours, with gentle stirring.
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample at the test temperature to separate the solid and aqueous phases.
-
Analysis: Carefully remove an aliquot of the clear aqueous supernatant. Analyze the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Replicates: The determination should be performed in at least triplicate.
Determination of n-Octanol/Water Partition Coefficient (OECD Guideline 107)
The n-octanol/water partition coefficient (Kow) is a measure of a chemical's lipophilicity. The Shake Flask method is appropriate for substances with a log Kow in the range of -2 to 4, which includes this compound.
Principle: The test substance is dissolved in a two-phase system of n-octanol and water. The system is shaken until equilibrium is reached, after which the concentration of the substance in each phase is measured to calculate the partition coefficient.
Methodology:
-
Solvent Preparation: Pre-saturate high-purity n-octanol with water and high-purity water with n-octanol.
-
Test Preparation: Prepare at least three test vessels with varying volume ratios of n-octanol and water (e.g., 2:1, 1:1, 1:2). Add a known quantity of this compound, ensuring the concentration does not exceed 0.01 mol/L in either phase.
-
Equilibration: Seal the vessels and shake them at a constant temperature (e.g., 20-25°C) until equilibrium is achieved. This is typically confirmed by taking samples at different time points until the concentration in each phase remains constant.
-
Phase Separation: Separate the n-octanol and water phases, usually by centrifugation.
-
Analysis: Determine the concentration of this compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate Kow as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final result is expressed as its base-10 logarithm (log Kow).
Determination of Melting Point
The melting point is the temperature at which a substance transitions from a solid to a liquid state. It is a fundamental property used for identification and purity assessment.
Principle: A small, finely powdered sample of the substance is heated at a controlled rate, and the temperature range from the initial melting (first appearance of liquid) to complete melting is observed and recorded.
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Load a small amount into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a melting point apparatus.
-
Preliminary Determination: Heat the sample rapidly to get an approximate melting point. Allow the apparatus to cool.
-
Accurate Determination: Begin heating again, but slow the rate to 1-2°C per minute when the temperature is about 15-20°C below the approximate melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2. For a pure substance, this range is typically narrow (0.5-1°C).
Conclusion
This guide has presented the core chemical and physical properties of this compound in a structured format, suitable for scientific and research applications. The detailed experimental protocols and visual diagrams of its synthesis and herbicidal mechanism of action provide a comprehensive resource for professionals in chemistry, environmental science, and drug development. The data compiled herein serves as a foundational reference for further investigation into the behavior, effects, and potential applications of this and related phenylurea compounds.
References
- 1. filab.fr [filab.fr]
- 2. This compound - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. This compound [sitem.herts.ac.uk]
- 5. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
An In-depth Technical Guide to the Synthesis of Monuron from 4-Chloroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary and alternative synthesis pathways for Monuron, a phenylurea herbicide, starting from 4-chloroaniline. This document is intended for an audience with a strong background in organic chemistry and experience in a laboratory setting. It includes detailed experimental protocols, quantitative data, and safety information critical for the synthesis and handling of the involved chemical entities.
Introduction
This compound, chemically known as 3-(4-chlorophenyl)-1,1-dimethylurea, is a non-selective, systemic herbicide that functions by inhibiting photosynthesis.[1] Its synthesis from 4-chloroaniline is a multi-step process that can be achieved through several routes, with the most common pathway proceeding via a 4-chlorophenyl isocyanate intermediate. This guide will delve into the specifics of this primary pathway, as well as explore alternative synthesis methods.
Primary Synthesis Pathway: The Isocyanate Route
The most established and widely utilized method for synthesizing this compound from 4-chloroaniline involves a two-step process:
-
Formation of 4-chlorophenyl isocyanate: 4-chloroaniline is reacted with a phosgenating agent, such as phosgene or a safer alternative like triphosgene, to yield 4-chlorophenyl isocyanate.
-
Reaction with dimethylamine: The resulting 4-chlorophenyl isocyanate is then treated with dimethylamine to produce this compound.
Experimental Protocol: Synthesis of 4-chlorophenyl isocyanate from 4-chloroaniline
This protocol is adapted from established procedures for the synthesis of aryl isocyanates.
Materials:
-
4-chloroaniline
-
Triphosgene (a safer alternative to phosgene gas)
-
Ethyl acetate
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and a condenser connected to a gas trap (to handle any evolved HCl and potential phosgene), add triphosgene (0.33 mol) and 500 ml of ethyl acetate.
-
Cool the mixture in an ice bath to maintain a temperature of 0 to 5 °C.
-
Slowly add a solution of 4-chloroaniline (1 mol) in ethyl acetate to the triphosgene solution via the dropping funnel over a period of time, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, filter the mixture to remove any solid byproducts.
-
Distill off the ethyl acetate under reduced pressure.
-
The crude 4-chlorophenyl isocyanate can be purified by vacuum distillation.[2]
Experimental Protocol: Synthesis of this compound from 4-chlorophenyl isocyanate
This protocol is based on the general reaction of isocyanates with amines.
Materials:
-
4-chlorophenyl isocyanate
-
Dimethylamine (aqueous solution or gas)
-
An inert solvent (e.g., diethyl ether, toluene, or dichloromethane)
Procedure:
-
Dissolve the purified 4-chlorophenyl isocyanate in an inert solvent in a reaction flask equipped with a stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of dimethylamine to the isocyanate solution with vigorous stirring. Alternatively, dimethylamine gas can be bubbled through the solution. The reaction is typically exothermic.
-
After the addition is complete, allow the mixture to stir at room temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
The this compound product will often precipitate out of the solution as a white solid.
-
Collect the solid product by filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials.
-
The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield a crystalline solid.[3]
Alternative Synthesis Pathway: Using Chlorocarbonylsulfenyl Chloride
An alternative, phosgene-free method for the synthesis of this compound involves the use of chlorocarbonylsulfenyl chloride. This two-step process offers a different approach to the formation of the urea linkage.
-
Formation of an intermediate arylcarbonylsulfenyl chloride: 4-chloroaniline is reacted with chlorocarbonylsulfenyl chloride.
-
Reaction with dimethylamine: The intermediate is then reacted with dimethylamine, often in a two-phase system with a phase-transfer catalyst, to yield this compound.
Experimental Protocol: Synthesis of this compound using Chlorocarbonylsulfenyl Chloride
Materials:
-
4-chloroaniline
-
Chlorocarbonylsulfenyl chloride
-
Ethylene dichloride
-
Aqueous dimethylamine
-
Phase-transfer catalyst (e.g., tetra-n-butylammonium bromide - TEBA)
Procedure:
-
In a reaction vessel, dissolve 4-chloroaniline in ethylene dichloride.
-
Add chlorocarbonylsulfenyl chloride to the solution. The reaction is carried out under specific temperature and time conditions, which should be optimized for the specific scale of the reaction.
-
After the formation of the intermediate, an aqueous solution of dimethylamine and a phase-transfer catalyst (TEBA) are added.
-
The two-phase mixture is stirred vigorously to facilitate the reaction between the intermediate in the organic phase and the dimethylamine in the aqueous phase.
-
Upon completion, the organic layer is separated, washed, and the solvent is removed to yield the crude this compound product.
-
Purification is achieved through recrystallization.
Quantitative Data
The following table summarizes the available quantitative data for the synthesis of this compound and its key intermediate.
| Compound | Synthesis Method | Yield | Purity | Melting Point (°C) | Reference |
| 4-Chlorophenyl isocyanate | From 4-chloroaniline and triphosgene | 92% | - | 26-29 | [2][4] |
| This compound | From 4-chloroaniline and chlorocarbonylsulfenyl chloride | 92% | 95.4% (GC) | 173-174 | |
| This compound | - | - | - | 175 |
Mandatory Visualizations
Synthesis Pathway of this compound (Isocyanate Route)
References
An In-Depth Technical Guide to the Solubility of Monuron
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Monuron, a phenylurea herbicide, in both aqueous and organic media. Understanding the solubility of this compound is critical for environmental fate modeling, toxicological studies, and the development of analytical methods. This document compiles available quantitative data, outlines experimental protocols for solubility determination, and illustrates the key factors influencing this compound's solubility.
Aqueous Solubility of this compound
This compound exhibits limited solubility in water. The degree of solubility is a critical parameter for assessing its environmental mobility and potential for groundwater contamination. At neutral pH and room temperature, this compound is classified as moderately soluble.
Table 1: Solubility of this compound in Water
| Temperature (°C) | pH | Solubility (mg/L) |
|---|---|---|
| 20 | 7 | 230[4] |
| 25 | Neutral | 230[1] |
Solubility of this compound in Organic Solvents
This compound displays a wide range of solubilities in organic solvents, largely dependent on the polarity and hydrogen-bonding capabilities of the solvent. It is significantly more soluble in polar organic solvents compared to nonpolar hydrocarbon solvents, in which it is practically insoluble.
Table 2: Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility |
|---|---|---|
| Acetone | 27 | 52 g/kg (52,000 ppm) |
| Benzene | 27 | 3 g/kg (3,000 ppm) |
| Methanol | 25 | 177 g/kg |
| Dimethyl Sulfoxide (DMSO) | Room Temperature | 50 mg/mL |
| Ethanol | Not Specified | Moderately Soluble |
| Hydrocarbon Solvents | Not Specified | Practically Insoluble |
| Oils | Not Specified | Slightly Soluble |
Factors Influencing Solubility
The solubility of a solute like this compound is not an intrinsic constant but is influenced by a combination of physical and chemical factors related to both the solute and the solvent, as well as the surrounding environment.
Caption: Factors affecting this compound solubility.
Experimental Protocol for Solubility Determination
The following protocol details a standardized procedure for determining the solubility of a compound like this compound, based on the widely used Shake-Flask method. This method is suitable for determining equilibrium solubility.
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. After equilibration, the solid and liquid phases are separated, and the concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique.
Apparatus and Reagents
-
Apparatus:
-
Orbital shaker or thermomixer with temperature control (e.g., 25 °C ± 1 °C).
-
Glass flasks or tubes with screw caps.
-
Analytical balance.
-
Centrifuge.
-
Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm pore size).
-
Volumetric flasks and pipettes.
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
-
-
Reagents:
-
This compound (analytical standard, purity >99%).
-
Solvent of interest (e.g., deionized water, specific organic solvent), HPLC grade.
-
Reagents for preparing analytical standards and mobile phase for HPLC.
-
Experimental Procedure
-
Preparation: Add an excess amount of this compound to a flask. The goal is to have undissolved solid remaining at the end of the experiment to ensure saturation. A common starting point is to add approximately 5-10 mg of the compound to 1-2 mL of the solvent.
-
Equilibration: Tightly cap the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples at a constant speed (e.g., 150-250 rpm) for a predetermined period. An equilibration time of 24 to 48 hours is typical to ensure equilibrium is reached. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed at the experimental temperature for a short period to let the larger particles settle. To separate the undissolved solid from the saturated solution, centrifuge the samples at high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.
-
Dilution: To bring the concentration within the calibrated range of the analytical instrument, perform an accurate, gravimetric, or volumetric dilution of the filtered supernatant with the appropriate solvent.
Analysis
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations. Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration.
-
Quantification: Analyze the diluted sample solution using the same analytical method as the standards.
-
Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by applying the dilution factor. The result represents the solubility of this compound in the chosen solvent at the specified temperature.
Conclusion
This guide provides key solubility data for this compound in aqueous and organic solvents, essential for scientific and research applications. While the solubility in water at standard conditions is well-documented, further research is needed to quantify its dependence on temperature and pH. The provided experimental protocol offers a reliable framework for generating such data in a laboratory setting. The significant variation in solubility across different organic solvents highlights the importance of solvent selection in extraction, formulation, and analytical procedures.
References
- 1. This compound - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Faculty Profile | Faculty Information System [facultyinfo.unt.edu]
- 3. This compound | C9H11ClN2O | CID 8800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GT Digital Repository [repository.gatech.edu]
Monuron: A Technical Overview of its Chemical Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monuron, a phenylurea herbicide, has been utilized for the non-selective control of a wide range of annual and perennial broadleaf weeds and grasses.[1][2] Its primary application has been in non-crop areas such as industrial sites, rights-of-way, and drainage ditch banks.[2] This technical guide provides an in-depth overview of this compound's chemical identity, physicochemical properties, toxicological data, relevant experimental protocols, and its mechanism of action as a photosynthetic inhibitor.
IUPAC Name and Chemical Structure
The nomenclature and structural details of this compound are fundamental to its chemical identity.
-
IUPAC Name: 3-(4-chlorophenyl)-1,1-dimethylurea[3]
-
CAS Name: N′-(4-chlorophenyl)-N,N-dimethylurea[3]
-
Chemical Formula: C₉H₁₁ClN₂O
-
Molecular Weight: 198.65 g/mol
-
Chemical Structure: this compound is a urea derivative characterized by a p-chlorophenyl group attached to one nitrogen atom and two methyl groups on the other nitrogen atom.
Physicochemical and Toxicological Data
A summary of key quantitative data for this compound is presented in the tables below, offering a comparative overview of its physical, chemical, and toxicological properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 173-175 °C | |
| Boiling Point | Decomposes at 185-200 °C | |
| Vapor Pressure | 5 x 10⁻⁷ mmHg at 25 °C | |
| Density | 1.27 g/cm³ at 20 °C | |
| Water Solubility | 230 mg/L at 25 °C | |
| Solubility in Organic Solvents | Acetone: 52,000 mg/L at 27 °C Benzene: 2,900 mg/L at 27 °C Methanol: Moderately soluble Ethanol: Moderately soluble | |
| pKa | 14.22 (Predicted) | |
| LogP (Octanol-Water Partition Coefficient) | 1.79 - 1.94 |
Table 2: Toxicological Data for this compound
| Test | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | 1480 - 3700 mg/kg | |
| LD₅₀ | Rabbit | Dermal | >2500 mg/kg | |
| LC₅₀ | Rat | Inhalation | 490 mg/m³ (4 hours) |
Experimental Protocols
Synthesis of this compound
This compound is synthesized through the reaction of p-chlorophenyl isocyanate with dimethylamine. An alternative industrial synthesis involves the condensation reaction of 4-chloroaniline with either dimethylcarbamoyl chloride or dimethylurea.
General Laboratory Synthesis Protocol (via Isocyanate Addition):
-
Reaction Setup: In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve p-chlorophenyl isocyanate in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether).
-
Addition of Dimethylamine: Slowly add a solution of dimethylamine in the same solvent to the isocyanate solution. The reaction is exothermic and may require cooling to maintain a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC), to confirm the consumption of the starting materials.
-
Product Isolation: Once the reaction is complete, the product, this compound, will precipitate out of the solution as a white solid.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold solvent to remove any unreacted starting materials, and dry under vacuum. Recrystallization from a suitable solvent, such as methanol, can be performed for further purification.
Analytical Determination of this compound in Water Samples
A colorimetric method for the quantitative determination of this compound in surface water has been developed.
-
Extraction: Extract the water sample with chloroform to transfer the this compound into the organic phase.
-
Hydrolysis: Evaporate the chloroform and hydrolyze the residue under reflux with 6N HCl. This step cleaves the urea linkage, yielding 4-chloroaniline.
-
Diazotization: Diazotize the resulting 4-chloroaniline with sodium nitrite in an acidic medium.
-
Coupling Reaction: Condense the diazotized product with N-(1-naphthyl)ethylenediamine to form a stable magenta-colored azo dye.
-
Quantification: Extract the dye into n-butanol and measure its absorbance colorimetrically at 555 nm. The concentration of this compound in the original sample can then be determined by comparing the absorbance to a standard curve.
Mechanism of Action and Signaling Pathway
This compound exerts its herbicidal activity by inhibiting photosynthesis in plants. Specifically, it targets and disrupts the electron transport chain within Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.
This compound binds to the D1 protein of the PSII complex, specifically at the plastoquinone (QB) binding site. This binding event blocks the flow of electrons from the primary electron acceptor, QA, to QB. The interruption of this electron transport chain halts the production of ATP and NADPH, which are essential for carbon dioxide fixation and the subsequent synthesis of carbohydrates. The blockage of electron flow also leads to the formation of highly reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.
Caption: this compound's inhibition of the photosynthetic electron transport chain in Photosystem II.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the analytical determination of this compound in water samples as described in the protocol above.
Caption: Workflow for the quantitative colorimetric determination of this compound in water.
References
A Comprehensive Technical Guide to the History of Monuron: A Phenylurea Herbicide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the history, development, and scientific profile of Monuron, a significant compound in the phenylurea class of herbicides. This document details its discovery, mechanism of action, historical applications, environmental fate, and toxicological profile. Quantitative data are summarized in structured tables for clear comparison, detailed experimental protocols for key cited experiments are provided, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction and Discovery
This compound, chemically known as 3-(p-chlorophenyl)-1,1-dimethylurea, is a non-selective, systemic herbicide first introduced in 1952 by DuPont.[1][2] As one of the early phenylurea herbicides, it was widely used for the total control of grasses and herbaceous weeds in non-cropland areas such as industrial sites, rights-of-way, and drainage ditch banks.[1][3] At lower application rates, it also found use as a pre- or post-emergence herbicide in certain agricultural settings.[1] Its development marked a significant step in chemical weed management, offering potent and long-lasting effects. However, concerns regarding its environmental persistence and toxicity led to a decline in its use and eventual regulatory restrictions in many regions.
The synthesis of this compound was first described in 1951 by Bucha and Todd. The industrial synthesis typically involves the reaction of 4-chloroaniline with dimethylcarbamoyl chloride or dimethylurea. An alternative described method is the reaction of p-chlorophenyl isocyanate with dimethylamine.
Chemical and Physical Properties
This compound is a colorless, crystalline solid with a slight odor. It is stable under normal conditions but is subject to hydrolysis at elevated temperatures or under acidic/alkaline conditions. Its properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 3-(4-chlorophenyl)-1,1-dimethylurea | |
| CAS Number | 150-68-5 | |
| Molecular Formula | C₉H₁₁ClN₂O | |
| Molecular Weight | 198.65 g/mol | |
| Melting Point | 174–175°C | |
| Water Solubility | 230 mg/L at 25°C | |
| Vapor Pressure | 5 x 10⁻⁷ mm Hg at 25°C | |
| Log Kow | 1.9 |
Mechanism of Action: Photosynthesis Inhibition
The herbicidal activity of this compound and other phenylurea compounds stems from their ability to inhibit photosynthesis. Specifically, this compound acts as a potent inhibitor of Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.
This compound binds to the D1 protein within the PSII complex, displacing the native plastoquinone (QB) molecule from its binding site. This blockage disrupts the flow of electrons from Photosystem II, thereby halting the production of ATP and NADPH, the energy carriers necessary for carbon fixation. This inhibition not only starves the plant but also leads to the formation of reactive oxygen species that cause rapid cellular damage, resulting in chlorosis (yellowing) and necrosis (tissue death), starting from the leaf margins.
Historical Herbicidal Applications
This compound was valued for its broad-spectrum and persistent control of weeds. Its applications varied by rate, as detailed below.
| Application Type | Typical Rate ( kg/ha ) | Target Weeds & Areas | Reference(s) |
| Total Vegetation Control | 23 - 230 | Grasses and weeds on non-cropland (rights-of-way, industrial sites) | |
| Annual Maintenance | 5 - 10 | Annual weeds in non-crop areas | |
| Selective Pre/Post-emergence | Lower rates (e.g., 1.8) | Weeds in crops like cotton, sugarcane, citrus, asparagus, peas, beans |
Phytotoxic concentrations of this compound could persist in the soil for one to three years at higher application rates, making it effective for long-term vegetation management.
Metabolism and Environmental Fate
The persistence and environmental impact of this compound are dictated by its metabolism in organisms and its degradation in soil and water.
In both plants and animals, this compound is metabolized primarily through oxidative N-demethylation and aromatic hydroxylation. The primary metabolic pathway involves the stepwise removal of the two methyl groups from the urea nitrogen, followed by hydroxylation of the phenyl ring. In mammals, these metabolites are often excreted in the urine as conjugates. The ability of certain plants, like cotton, to rapidly metabolize this compound is a key factor in its selective use in agriculture.
-
In Soil: this compound's persistence in soil is highly variable, with reported half-lives ranging from under 30 to 166 days. Degradation is primarily through microbial biodegradation, which is favored by higher temperatures, moisture, and organic matter content. This compound has moderate to high mobility in soil, particularly in sandy soils, and has the potential to leach into groundwater. At an application rate of 1.8 kg/ha , it typically breaks down within a year, but at higher rates, it can persist for much longer.
-
In Water: Biodegradation is the main pathway for this compound's dissipation in water. While hydrolysis is generally not a significant process, photolysis (degradation by sunlight) can occur in the surface layers of water.
Toxicological Profile
The toxicological properties of this compound have been extensively studied, revealing concerns that contributed to its restricted use.
This compound exhibits moderate acute toxicity in mammals. Long-term exposure studies have identified the kidney, liver, and hematopoietic system as target organs.
| Species | Route | LD₅₀ (mg/kg) | Reference(s) |
| Rat | Oral | 3700 | |
| Dog | Oral (1-year study) | No toxicity observed up to 25 mg/kg/day |
This compound has been evaluated for its carcinogenic potential. In a two-year feeding study, no increase in tumor incidence was found in mice. However, in male rats, there was a dose-related increase in the incidence of renal tubular-cell adenomas and adenocarcinomas, as well as liver-cell tumors. Based on this, there is limited evidence for the carcinogenicity of this compound in experimental animals.
This compound has shown evidence of genetic toxicity. It did not induce gene mutations in bacteria but did in plants. In mammalian cells, it induced chromosomal aberrations, sister chromatid exchange, and morphological transformation. In vivo studies in mice showed that this compound could induce chromosomal aberrations and micronucleus formation in bone marrow cells.
Experimental Protocols & Analytical Methods
The detection and quantification of this compound in environmental and biological samples are crucial for monitoring and risk assessment. Various analytical methods have been developed for this purpose.
This protocol is a generalized example for the extraction and analysis of phenylurea herbicides from soil using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: A 50g soil sample is air-dried and sieved (2mm).
-
Extraction: The soil is extracted with 100 mL of a solvent mixture, such as acetonitrile/water, by shaking for 1-2 hours.
-
Cleanup: The extract is centrifuged, and the supernatant is passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering substances. The herbicide is eluted from the cartridge with a small volume of a suitable solvent like methanol.
-
Analysis: The cleaned extract is concentrated and analyzed by HPLC with a UV or mass spectrometry (MS) detector. Quantification is performed using an external standard calibration curve.
A similar protocol involving liquid-liquid extraction with dichloromethane-petroleum ether followed by SPE has been described for analyzing related herbicides in potato samples.
Conclusion: A Legacy of Efficacy and Caution
The history of this compound encapsulates a broader narrative within the development of chemical herbicides. Introduced as a highly effective tool for broad-spectrum weed control, it played a crucial role in agriculture and industrial vegetation management for several decades. However, growing scientific understanding of its environmental persistence, potential for groundwater contamination, and long-term toxicological effects, including carcinogenicity in animal studies, led to increased regulatory scrutiny and a significant decline in its use. Today, this compound is considered an obsolete herbicide in many parts of the world, serving as an important case study for the lifecycle of a pesticide, from widespread use to restriction, driven by evolving scientific knowledge and environmental stewardship.
References
Monuron's Mechanism as a Photosystem II Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mode of action of Monuron, a phenylurea herbicide that targets Photosystem II (PSII) in plants. This compound effectively inhibits photosynthesis by disrupting the photosynthetic electron transport chain, leading to rapid cellular damage and plant death. This document details the molecular basis of this compound's interaction with its target protein, outlines key experimental protocols for its study, presents comparative quantitative data on PSII inhibition, and illustrates the critical signaling pathways involved in its phytotoxic effects.
Introduction
This compound, chemically known as 3-(p-chlorophenyl)-1,1-dimethylurea, is a potent herbicide that has been utilized for non-selective weed control.[1] Its efficacy stems from its ability to inhibit photosynthesis at the level of Photosystem II, a critical protein complex in the thylakoid membranes of chloroplasts responsible for light-dependent reactions.[2] Understanding the precise mode of action of this compound is crucial for the development of new herbicides, managing herbicide resistance, and assessing its environmental impact. This guide serves as a technical resource for researchers and professionals engaged in these areas.
Molecular Mode of Action
The primary molecular target of this compound is the D1 protein, a core subunit of the Photosystem II reaction center.[3] this compound acts as a competitive inhibitor, binding to the QB binding niche on the D1 protein.[4][5] This binding site is normally occupied by plastoquinone (PQ), a mobile electron carrier.
By occupying the QB site, this compound physically blocks the binding of plastoquinone. This obstruction halts the flow of electrons from the primary quinone acceptor, QA, to QB. The interruption of this crucial step in the photosynthetic electron transport chain has two major immediate consequences:
-
Inhibition of ATP and NADPH Synthesis: The blockage of electron flow prevents the reduction of the plastoquinone pool, which is essential for the generation of a proton gradient across the thylakoid membrane that drives ATP synthesis. Consequently, the production of NADPH, the final electron acceptor of the linear electron transport chain, is also halted. The lack of these energy and reducing equivalents shuts down the Calvin cycle and carbon fixation.
-
Formation of Reactive Oxygen Species (ROS): The stalled electron transport chain leads to an over-reduced state of QA. This high-energy state promotes the formation of highly reactive triplet chlorophyll and singlet oxygen. Furthermore, the over-reduced photosynthetic electron transport chain can donate electrons to molecular oxygen, generating superoxide radicals. These initial ROS molecules can then propagate into other damaging species like hydrogen peroxide and hydroxyl radicals.
The accumulation of ROS leads to rapid oxidative stress, causing lipid peroxidation, membrane damage, protein degradation, and eventually, cell death.
The QB Binding Site and Key Amino Acid Interactions
The QB binding pocket on the D1 protein is a well-characterized hydrophobic environment. While a crystal structure of this compound bound to PSII is not available, extensive research on other urea-based herbicides like Diuron and isoproturon, combined with mutagenesis studies, has identified key amino acid residues crucial for herbicide binding. These residues are highly conserved across plant species and include:
-
His215: Forms a hydrogen bond with the carbonyl oxygen of urea-type herbicides.
-
Phe255: Involved in π-π stacking interactions with the aromatic ring of the herbicide.
-
Ser264: Plays a critical role in the binding of both plastoquinone and herbicides. Mutations at this site are a common cause of herbicide resistance.
-
Leu271: Contributes to the hydrophobic interactions within the binding pocket.
The interaction of this compound within this binding niche is therefore a combination of hydrogen bonding and hydrophobic interactions, leading to a stable and inhibitory complex.
Quantitative Analysis of Photosystem II Inhibition
| Herbicide | Chemical Class | Target Organism/System | Measured Parameter | IC50 (M) | Reference |
| Diuron | Phenylurea | Pea ( Pisum sativum ) thylakoids | DPIP Photoreduction | 7.0 x 10-8 | |
| Diuron | Phenylurea | Pea ( Pisum sativum ) thylakoids | Chlorophyll Fluorescence (1-Vj) | 8.0 x 10-8 | |
| Diuron | Phenylurea | Aphanocapsa 6308 membranes | DCPIP Photoreduction | 6.8 x 10-9 | |
| Metobromuron | Phenylurea | Pea ( Pisum sativum ) thylakoids | DPIP Photoreduction | 1.1 x 10-6 | |
| Linuron | Phenylurea | Aquatic macrophytes | PSII electron flow | ~3.8 x 10-8 (9 µg/L) |
Note: The IC50 is an estimate of the herbicide's binding affinity for the QB site, with a lower value indicating higher affinity.
Experimental Protocols
Isolation of Thylakoid Membranes
The study of PSII inhibitors often requires the isolation of functional thylakoid membranes from plant tissue. The following is a generalized protocol adapted from established methods.
Materials:
-
Fresh plant leaves (e.g., spinach, pea)
-
Grinding Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 330 mM sorbitol, 2 mM EDTA, 1 mM MgCl2, 5 mM ascorbate, 0.1% BSA)
-
Wash Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 330 mM sorbitol, 2 mM EDTA, 1 mM MgCl2)
-
Resuspension Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 100 mM sorbitol, 10 mM MgCl2)
-
Blender or mortar and pestle
-
Cheesecloth or Miracloth
-
Refrigerated centrifuge
Procedure:
-
Harvest fresh, healthy leaves and keep them on ice.
-
Perform all subsequent steps at 4°C.
-
Homogenize the leaves in ice-cold Grinding Buffer.
-
Filter the homogenate through several layers of cheesecloth or Miracloth into a chilled beaker.
-
Centrifuge the filtrate at low speed (e.g., 1,000 x g) for 5 minutes to pellet chloroplasts.
-
Gently resuspend the chloroplast pellet in Wash Buffer.
-
Centrifuge again at low speed.
-
To lyse the chloroplasts and release the thylakoids, resuspend the pellet in a hypotonic Resuspension Buffer.
-
Centrifuge at a higher speed (e.g., 4,000 x g) for 10 minutes to pellet the thylakoid membranes.
-
Wash the thylakoid pellet with Resuspension Buffer and centrifuge again.
-
Resuspend the final thylakoid pellet in a minimal volume of Resuspension Buffer.
-
Determine the chlorophyll concentration spectrophotometrically. The thylakoids are now ready for inhibition assays.
Chlorophyll a Fluorescence Measurement of PSII Inhibition
Chlorophyll fluorescence is a rapid and non-invasive technique to assess the efficiency of PSII photochemistry and the impact of inhibitors.
Materials:
-
Intact leaves or isolated thylakoids
-
Pulse-Amplitude-Modulated (PAM) fluorometer
-
Herbicide solutions of varying concentrations
Procedure:
-
Dark Adaptation: Dark-adapt the plant leaves or thylakoid samples for at least 20-30 minutes. This ensures that all PSII reaction centers are in the "open" state (QA is oxidized).
-
Measurement of F0: Apply a weak measuring light to determine the minimal fluorescence (F0), which represents the fluorescence emission when the PSII reaction centers are open.
-
Measurement of Fm: Apply a short, saturating pulse of high-intensity light to transiently close all PSII reaction centers (QA is fully reduced). The maximal fluorescence (Fm) is recorded during this pulse.
-
Calculation of Fv/Fm: Calculate the maximum quantum yield of PSII photochemistry as Fv/Fm = (Fm - F0) / Fm. In healthy, unstressed plants, this value is typically around 0.83.
-
Herbicide Treatment: Treat the leaves or thylakoids with different concentrations of this compound.
-
Post-Treatment Measurement: After a defined incubation period, repeat the dark adaptation and the F0 and Fm measurements.
-
Data Analysis: Inhibition of PSII by this compound will cause a decrease in Fv/Fm. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Visualizing the Impact of this compound
The following diagrams illustrate the key processes involved in this compound's mode of action.
Conclusion
This compound's mode of action as a Photosystem II inhibitor is a well-established example of targeted herbicide design. By competitively inhibiting the binding of plastoquinone to the D1 protein, this compound effectively short-circuits the photosynthetic electron transport chain, leading to a cascade of events culminating in oxidative stress and cell death. The information presented in this guide, including the molecular interactions, quantitative data for comparable compounds, experimental methodologies, and pathway illustrations, provides a comprehensive technical overview for researchers and professionals in the fields of agrochemistry, plant science, and drug development. Further research, including the acquisition of a co-crystal structure of this compound with PSII and more detailed studies of the ensuing ROS signaling cascade, will continue to refine our understanding of this important class of herbicides.
References
- 1. This compound - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C9H11ClN2O | CID 8800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Monuron as a non-selective systemic herbicide
An In-depth Technical Guide to Monuron as a Non-Selective Systemic Herbicide
Introduction
This compound (3-(4-chlorophenyl)-1,1-dimethylurea) is a substituted urea herbicide first introduced in 1952.[1] It functions as a potent, non-selective, systemic herbicide primarily used for the total control of a wide range of annual and perennial grasses and broadleaved weeds.[1][2] Its application is predominantly in non-cropland areas such as industrial sites, rights-of-way, and drainage ditch banks, where long-term vegetation control is desired.[1][3] At lower application rates, it has also been used selectively as a pre-emergence herbicide in crops like cotton, sugarcane, and citrus. This compound is absorbed by the plant roots, translocated upwards through the xylem, and accumulates in the leaves, where it exerts its phytotoxic effects by inhibiting photosynthesis. This document provides a comprehensive technical overview of this compound, detailing its chemical properties, mechanism of action, toxicological profile, environmental fate, and relevant experimental protocols for research and analysis.
Chemical and Physical Properties
This compound is a white, crystalline, odorless solid. It is stable under normal conditions but is subject to hydrolysis at elevated temperatures or under acidic/alkaline conditions. Its key chemical and physical properties are summarized in the table below.
| Property | Value | References |
| IUPAC Name | 3-(4-chlorophenyl)-1,1-dimethylurea | |
| CAS Number | 150-68-5 | |
| Molecular Formula | C₉H₁₁ClN₂O | |
| Molecular Weight | 198.65 g/mol | |
| Appearance | White crystalline solid, slight odor | |
| Melting Point | 174–175 °C | |
| Water Solubility | 230 mg/L (at 25 °C) | |
| Vapor Pressure | 5 × 10⁻⁷ mm Hg (0.7 × 10⁻⁷ kPa) (at 25 °C) | |
| Octanol-Water Partition Coefficient (LogP) | 1.94 (at 20 °C) |
Mechanism of Action
The primary mode of action for this compound is the inhibition of photosynthesis. Like other phenylurea herbicides, it specifically targets Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.
This compound disrupts the electron flow from PSII by competing with plastoquinone (PQ) for its binding site on the D1 protein of the PSII complex. This blockage prevents the re-oxidation of the primary quinone electron acceptor (Qₐ), thereby halting the linear electron transport from water to NADP+. The inhibition of electron transport stops the production of ATP and NADPH, which are essential for carbon dioxide fixation, leading to a rapid cessation of plant growth and eventual death.
Caption: Mechanism of this compound action on Photosystem II.
Toxicology
This compound exhibits moderate acute toxicity in mammals via ingestion. The US EPA has not registered this compound for use, limiting current exposure risks for applicators. It is classified as a Group 3 carcinogen by the IARC, meaning it is "not classifiable as to its carcinogenicity to humans."
| Organism/Route | Metric | Value (mg/kg bw) | References |
| Rat (Oral) | LD₅₀ | 1480 - 3700 | |
| Rabbit (Dermal) | LD₅₀ | > 2500 | |
| Dog (Diet) | NOEL | 25 |
Pharmacokinetics and Metabolism
In both plants and animals, this compound undergoes metabolic transformation, primarily through oxidative reactions. In animals, this compound is absorbed and distributed throughout the body, with peak blood concentrations in rats occurring approximately 2 hours after oral administration. The primary metabolic pathways are:
-
Oxidative N-demethylation: Stepwise removal of the two methyl groups from the terminal nitrogen atom.
-
Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring.
-
Hydrolysis: Fission of the urea bond to produce chloroaniline derivatives.
The resulting metabolites are more polar and are excreted, primarily in the urine. In plants, similar demethylation and hydrolysis reactions occur, leading to the gradual detoxification of the compound in tolerant species.
Caption: Primary metabolic pathways of this compound in animals.
Environmental Fate and Ecotoxicity
The environmental persistence of this compound is a significant factor in its use as a soil sterilant. Its fate is influenced by soil type, moisture, temperature, and microbial activity.
| Parameter | Observation | References |
| Soil Persistence | Half-life ranges from <30 to 166 days. Can persist for over 1.7 years at high application rates (20–60 kg/ha ). | |
| Water Persistence | Degrades in water when exposed to light; in one study, no residue was detected after 8 weeks. | |
| Soil Mobility | Moderate mobility. Moves readily in sandy loam soils and can penetrate to 40 cm at high doses with high moisture. | |
| Primary Degradation | Biodegradation by soil microorganisms is the primary pathway. Photolysis also contributes to degradation in soil and water. |
Ecotoxicity: this compound is considered moderately toxic to aquatic organisms. Granular formulations are generally less harmful to fish than wettable powders. It can reduce populations of fish-food organisms at herbicidal concentrations.
Experimental Protocols
Protocol 1: Determination of Herbicidal Efficacy (Greenhouse Assay)
This protocol outlines a method for assessing the pre-emergence herbicidal efficacy of this compound on target weed species.
Methodology:
-
Planting: Fill 10 cm pots with a standard greenhouse soil mix. Sow seeds of a target species (e.g., Avena fatua - wild oat) at a depth of 1-2 cm (20 seeds per pot).
-
Herbicide Application: Prepare a stock solution of this compound (technical grade, >97% purity) in acetone. Create a dilution series to achieve application rates of 0, 0.5, 1.0, 2.0, 4.0, and 8.0 kg/ha . Apply the herbicide solution evenly to the soil surface of each pot using a calibrated laboratory sprayer. Include an untreated control group. Use a randomized complete block design with four replicates per treatment.
-
Growth Conditions: Place pots in a greenhouse maintained at 25/18 °C (day/night) with a 16-hour photoperiod. Water pots as needed to maintain soil moisture.
-
Data Collection: At 21 days after application (DAA), count the number of emerged seedlings in each pot. Harvest the above-ground biomass.
-
Analysis: Dry the harvested biomass at 70°C for 72 hours and record the dry weight. Calculate the percent growth inhibition relative to the untreated control. Determine the GR₅₀ value (the herbicide dose required to reduce plant growth by 50%) using a suitable statistical software package with dose-response curve analysis.
Caption: Workflow for greenhouse herbicidal efficacy testing.
Protocol 2: Analysis of Photosystem II Inhibition (Hill Reaction Assay)
This protocol measures the effect of this compound on the photosynthetic electron transport rate by using isolated chloroplasts and an artificial electron acceptor.
Methodology:
-
Chloroplast Isolation: Homogenize 50 g of fresh spinach leaves in 100 mL of ice-cold isolation buffer (0.3 M sucrose, 50 mM HEPES-KOH pH 7.6, 5 mM MgCl₂, 2 mM EDTA). Filter the homogenate through cheesecloth and centrifuge at 1,000 x g for 5 min. Resuspend the pellet in a small volume of assay buffer. Determine chlorophyll concentration spectrophotometrically.
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, 0.1 mM DCPIP (2,6-dichlorophenolindophenol) as the artificial electron acceptor, and varying concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁵ M).
-
Assay: Add isolated chloroplasts (equivalent to 15-20 µg chlorophyll) to the reaction mixture in a cuvette. Immediately place the cuvette in a spectrophotometer and illuminate with a strong light source.
-
Measurement: Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over 2-3 minutes. The rate of absorbance change is proportional to the rate of electron transport.
-
Analysis: Calculate the rate of DCPIP reduction for each this compound concentration. Determine the IC₅₀ value (the concentration of inhibitor required to reduce the Hill reaction rate by 50%).
Caption: Workflow for the Hill Reaction Assay.
Protocol 3: Quantification of this compound Residues in Soil (HPLC Method)
This protocol describes a method for extracting and quantifying this compound from soil samples using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Sample Preparation: Air-dry a 50 g soil sample and sieve it through a 2 mm mesh.
-
Extraction: Weigh 20 g of the prepared soil into a flask. Add 40 mL of methanol and shake on an orbital shaker for 2 hours. Centrifuge the mixture at 3,000 x g for 10 minutes and collect the supernatant. Repeat the extraction twice more and combine the supernatants.
-
Clean-up: Evaporate the methanol extract to near dryness using a rotary evaporator. Re-dissolve the residue in 10 mL of a water/acetonitrile mixture (80:20 v/v). Pass the solution through a C18 Solid Phase Extraction (SPE) cartridge, pre-conditioned with methanol and water. Elute the analyte with 5 mL of acetonitrile.
-
Analysis: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of mobile phase. Analyze the sample using an HPLC system equipped with a C18 column and a UV detector set to 244 nm.
-
Quantification: Use an isocratic mobile phase of acetonitrile/water (50:50 v/v) at a flow rate of 1.0 mL/min. Quantify the this compound concentration by comparing the peak area to a calibration curve prepared from certified reference standards.
Caption: Workflow for this compound residue analysis in soil.
Conclusion
This compound is a highly effective, non-selective systemic herbicide with a well-understood mechanism of action centered on the inhibition of Photosystem II. While its persistence in soil makes it ideal for long-term vegetation control in non-crop areas, this same property, along with moderate aquatic toxicity, necessitates careful management to avoid environmental contamination. The technical data and protocols provided in this guide offer a foundational resource for researchers engaged in the study of herbicides, environmental science, and toxicology.
References
Monuron (CAS No. 150-68-5): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monuron, with the CAS number 150-68-5, is a phenylurea herbicide that was first introduced in 1952.[1][2] It has been utilized for the non-selective, systemic control of a wide array of annual and perennial broadleaved weeds and grasses.[2][3] Its primary application has been in non-cropland areas such as rights-of-way, industrial sites, and drainage ditch banks.[2] This technical guide provides an in-depth overview of this compound, covering its chemical and physical properties, synthesis, mechanism of action, toxicology, and analytical methods, with a focus on providing detailed data and experimental protocols for scientific and research applications.
Chemical and Physical Properties
This compound is a white, crystalline, odorless solid. It exhibits low solubility in water and hydrocarbon solvents, with slight solubility in oils and partial solubility in alcohols. It is stable under normal conditions of oxidation and moisture.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 150-68-5 | |
| Molecular Formula | C₉H₁₁ClN₂O | |
| Molecular Weight | 198.65 g/mol | |
| Melting Point | 175 °C | |
| Water Solubility | Low | |
| Appearance | White crystalline solid | |
| Odor | Odorless |
Synthesis of this compound
The industrial synthesis of this compound typically involves the reaction of p-chlorophenyl isocyanate with dimethylamine.
Experimental Protocol: Synthesis of this compound
Materials:
-
p-Chlorophenyl isocyanate
-
Dimethylamine
-
Inert solvent (e.g., dioxane)
Procedure:
-
Dissolve p-chloroaniline in a suitable inert solvent such as dioxane.
-
Treat the solution with anhydrous hydrogen chloride and phosgene at a temperature of 70-75 °C to form p-chlorophenyl isocyanate.
-
React the resulting p-chlorophenyl isocyanate with dimethylamine at 25 °C.
-
This compound is formed as the product of this reaction.
-
The crude product can then be purified through crystallization or solvent extraction.
Caption: this compound blocks electron transport in Photosystem II.
Toxicology
This compound is classified as moderately toxic to humans and is a suspected carcinogen.
Table 2: Toxicological Data for this compound
| Parameter | Species | Route | Value | Reference |
| LD₅₀ (Acute Oral) | Rat | Oral | >5000 mg/kg | |
| NOAEL (Chronic) | Rat | Oral | 4.2 mg/kg/day | |
| LOAEL (Chronic) | Rat | Oral | 8.3 mg/kg/day | |
| Carcinogenicity | Human | - | Not classifiable (Group 3) | |
| Carcinogenicity | Rat | Oral | Increased renal and liver-cell tumors in males |
Experimental Protocol: 2-Year Rodent Feeding Study (Carcinogenicity)
This protocol is a summary of the general procedures used in long-term carcinogenicity studies, such as the one conducted by the National Toxicology Program for this compound.
Animals:
-
F344/N rats and B6C3F1 mice are commonly used strains.
-
Groups of 50 males and 50 females per dose level.
Diet Preparation and Administration:
-
This compound is incorporated into the standard rodent diet at specified concentrations (e.g., 0, 750, or 1,500 ppm for rats; 0, 5,000, or 10,000 ppm for mice).
-
Diets are administered ad libitum for a period of 103 weeks.
Observations and Examinations:
-
Animals are observed twice daily for signs of toxicity.
-
Body weight and food consumption are recorded weekly for the first 13 weeks and then monthly.
-
At the end of the 103-week exposure period, surviving animals are euthanized.
-
A complete necropsy is performed on all animals, including those that die prematurely.
-
All organs and tissues are examined macroscopically.
-
Tissues are collected and preserved for histopathological examination.
Data Analysis:
-
Survival rates are analyzed using life table methods.
-
The incidence of neoplasms and non-neoplastic lesions is analyzed using statistical methods appropriate for carcinogenicity studies.
Diagram 3: Workflow for a 2-Year Rodent Carcinogenicity Study
Caption: Workflow of a typical 2-year rodent bioassay.
Analytical Methods
The determination of this compound in environmental samples is crucial for monitoring and regulatory purposes. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed method.
Experimental Protocol: HPLC-UV Analysis of this compound in Water
This protocol is a generalized procedure based on established methods for phenylurea herbicide analysis.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge by passing methanol followed by deionized water.
-
Load a known volume of the water sample (e.g., 500 mL) onto the cartridge.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Elute the retained this compound with a suitable organic solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the mobile phase.
2. HPLC-UV Analysis:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A common isocratic mobile phase is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 210 nm.
3. Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards to generate a calibration curve by plotting peak area versus concentration.
-
Inject the prepared sample and determine the concentration of this compound by comparing its peak area to the calibration curve.
Diagram 4: Analytical Workflow for this compound in Water
Caption: Workflow for the analysis of this compound in water samples.
Herbicidal Efficacy
This compound is effective against a broad spectrum of annual and perennial weeds. Its efficacy can vary depending on the weed species, growth stage, soil type, and application rate.
Table 3: Herbicidal Efficacy of this compound on Various Weed Species
| Weed Species | Common Name | Efficacy | Application Rate | Reference |
| Various annual grasses and broadleaf weeds | - | Good to excellent | 2 lbs/acre | |
| Established perennials (e.g., Bermuda grass) | - | Poor | Not specified | |
| Turkey mullein | Croton setigerus | Resistant | Not specified | |
| Spotted spurge | Euphorbia maculata | Moderately resistant | Not specified |
Conclusion
This compound (CAS No. 150-68-5) is a well-characterized phenylurea herbicide with a specific mode of action involving the inhibition of photosystem II. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, mechanism of action, toxicology, and analytical methods, including detailed data and experimental protocols. This information serves as a valuable resource for researchers, scientists, and professionals in drug development and environmental science. Further research into the specific molecular interactions of this compound with the D1 protein and its environmental fate will continue to be of interest.
References
Methodological & Application
Application Notes and Protocols for Monuron in Non-Cropland Weed Control
Disclaimer: Monuron is an obsolete herbicide in many regions, including the United States and Europe, due to environmental and health concerns.[1][2] Its registration for agricultural use in the U.S. was canceled in 1977, and its production was discontinued in the U.S. in 1988.[1][3] This document is intended for research, scientific, and drug development professionals for informational and academic purposes only. Users must comply with all local, state, and national regulations regarding the handling, use, and disposal of this chemical.
Introduction
This compound (3-(p-chlorophenyl)-1,1-dimethylurea) is a non-selective, systemic herbicide belonging to the phenylurea class.[3] Introduced in 1952, it has been historically used for total vegetation control on non-cropland areas such as industrial sites, rights-of-way, and drainage ditch banks. This compound is effective against a wide range of annual and perennial grasses and broadleaf weeds. Its primary mechanism of action is the inhibition of photosynthesis at Photosystem II (PSII). Applied to the soil, it is absorbed by the roots and translocated throughout the plant.
Physicochemical and Toxicological Properties
This compound is a white, crystalline, odorless solid. It exhibits low solubility in water and hydrocarbon solvents and is stable under normal conditions but is subject to microbial and photodegradation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₉H₁₁ClN₂O | |
| Molecular Weight | 198.65 g/mol | |
| Melting Point | 174–175°C | |
| Water Solubility | 230 mg/L (at 25°C) | |
| Vapor Pressure | 5 x 10⁻⁷ mmHg (at 25°C) |
| Soil Adsorption Coeff. (Koc) | ~400 cm³/g (Varies with soil type) | |
Table 2: Summary of Toxicological Data for this compound
| Test Organism | Endpoint | Value | Reference |
|---|---|---|---|
| Rat (male, albino) | Acute Oral LD₅₀ | 1,480 - 3,600 mg/kg | |
| Rabbit | Approximate Lethal Oral Dose | 1,500 mg/kg | |
| Guinea Pig | Approximate Lethal Oral Dose | 670 mg/kg |
| Human | Health Advisory | Suspected carcinogen | |
Mechanism of Action: Photosynthesis Inhibition
This compound acts by interrupting the photosynthetic electron transport chain in plants. It binds to the D1 quinone-binding protein in Photosystem II, blocking the binding site for plastoquinone. This blockage prevents electron flow from PSII, halting ATP and NADPH production, which are essential for CO₂ fixation. The subsequent build-up of high-energy electrons leads to the formation of reactive oxygen species, causing lipid peroxidation, membrane damage, and ultimately, cell death.
Figure 1: Mechanism of action of this compound as a Photosystem II inhibitor.
Application Guidelines for Non-Cropland Areas
Note: Application rates are highly dependent on soil type, organic matter content, rainfall, and the target weed species. Higher rates are required for heavier soils and for the control of deep-rooted perennial weeds.
Table 3: Historical Application Rates for Non-Cropland Weed Control
| Target Weeds | Soil Type | Application Rate (Active Ingredient) | Remarks | Reference |
|---|---|---|---|---|
| Annual Weeds | Lighter soils (sandy loams) | 5 - 10 lbs/acre (5.6 - 11.2 kg/ha ) | For short-term control. | |
| Heavier soils (clays, high organic matter) | 10 - 20 lbs/acre (11.2 - 22.4 kg/ha ) | For extended control. | ||
| Perennial Weeds | All soil types | 20 - 60 lbs/acre (22.4 - 67.2 kg/ha ) | Higher rates needed for deep-rooted species like Johnsongrass. |
| Total Vegetation Control | General Non-Crop | 20 - 30 kg/ha | Used for long-term bare ground maintenance. | |
Formulations: this compound was typically available as an 80% wettable powder (WP) or in granular form. Wettable powders require continuous agitation in the spray tank to maintain a uniform suspension.
Environmental Fate and Persistence
This compound's utility for long-term weed control is linked to its soil persistence. However, this same property, combined with its mobility, raises significant environmental concerns, particularly regarding groundwater contamination.
Table 4: Environmental Fate Characteristics of this compound
| Parameter | Value / Description | Remarks | Reference |
|---|---|---|---|
| Soil Half-Life (Field) | 30 - 166 days | Highly variable based on soil type, moisture, and microbial activity. | |
| Persistence | Up to 1-3 years | At heavier application rates (23-230 kg/ha ), phytotoxic levels can persist for several seasons. | |
| Primary Degradation | Microbial Biodegradation | N-demethylation and hydroxylation are key pathways. | |
| Secondary Degradation | Photodegradation | Occurs on the soil surface and in water. | |
| Hydrolysis | Negligible | Stable in neutral solutions at room temperature. |
| Leaching Potential | Moderate to High | Moves readily in light-textured (sandy) soils, with potential to reach depths of 40 cm. | |
Figure 2: Key environmental fate pathways for this compound in soil.
Experimental Protocols
The following are generalized protocols for assessing the efficacy and environmental behavior of this compound. These should be adapted based on specific research objectives and available equipment.
Objective: To determine the effective dose-response of this compound formulations on a mixed population of weeds in a non-cropland setting.
Materials:
-
This compound formulation (e.g., 80% WP).
-
Calibrated backpack or plot sprayer.
-
Personal Protective Equipment (PPE): gloves, goggles, respirator.
-
Plot marking equipment (stakes, flags).
-
Quadrat frame (e.g., 1m x 1m) for weed assessment.
-
Data collection sheets.
Procedure:
-
Site Selection: Choose a non-cropland area with a uniform distribution of target weeds. Ensure the site is isolated to prevent runoff into sensitive areas.
-
Experimental Design: Use a randomized complete block design with at least four replications. Blocks should be placed perpendicular to any environmental gradient (e.g., slope).
-
Plot Layout: Establish plots of a standard size (e.g., 2m x 5m). Include an untreated control and at least 3-4 application rates of this compound.
-
Pre-Application Assessment: Within each plot, use a quadrat to record weed species present and estimate percent cover or density.
-
Herbicide Application:
-
Calibrate the sprayer to deliver a known volume (e.g., 200-400 L/ha).
-
Prepare the spray solution for each treatment rate. For WP formulations, create a slurry in a small amount of water before adding to the main tank. Maintain continuous agitation.
-
Apply the treatments evenly to their respective plots.
-
-
Post-Application Assessment: Evaluate weed control at set intervals (e.g., 2, 4, 8, and 16 weeks after treatment). Use the quadrat to assess percent weed control relative to the untreated control plots.
-
Data Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments. Calculate the dose required for a certain level of control (e.g., ED₉₀).
Figure 3: Experimental workflow for a this compound field efficacy trial.
Objective: To determine the rate of this compound degradation in a specific soil type under controlled laboratory conditions.
Materials:
-
Analytical grade this compound.
-
Representative soil from the intended use area, sieved (<2 mm).
-
Incubation containers (e.g., 250 mL glass jars).
-
High-Performance Liquid Chromatograph (HPLC) with UV detector.
-
Solvents for extraction (e.g., acetonitrile, methanol).
-
Solid-Phase Extraction (SPE) cartridges for cleanup if needed.
-
Analytical balance, centrifuge, shaker.
Procedure:
-
Soil Characterization: Analyze the soil for texture, organic matter content, pH, and microbial biomass.
-
Soil Treatment:
-
Adjust soil moisture to 50-60% of water holding capacity.
-
Spike a known mass of soil with this compound dissolved in a minimal amount of solvent to achieve the desired concentration (e.g., corresponding to a field application rate). Allow the solvent to evaporate.
-
Thoroughly mix the spiked soil for homogeneity.
-
-
Incubation:
-
Aliquot the treated soil into replicate incubation jars for each time point (e.g., 0, 7, 14, 30, 60, 90, 120 days).
-
Incubate in the dark at a constant temperature (e.g., 25°C). Maintain soil moisture by periodic additions of water.
-
-
Sampling and Extraction:
-
At each time point, remove replicate jars for analysis.
-
Extract this compound from a subsample of soil using an appropriate solvent (e.g., acetonitrile) by shaking for a set period (e.g., 2 hours).
-
Centrifuge the samples and collect the supernatant.
-
-
Analysis:
-
Filter the extract and analyze the concentration of this compound using HPLC-UV.
-
Develop a calibration curve using analytical standards.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Fit the data to a first-order decay model (Cₜ = C₀e⁻ᵏᵗ) to calculate the degradation rate constant (k) and the time to 50% dissipation (DT₅₀ or half-life).
-
Safety and Handling
Personal Protective Equipment (PPE): When handling this compound, especially the concentrated powder, appropriate PPE is critical. This includes chemical-resistant gloves, coveralls, and respiratory protection to avoid inhalation of dust.
Environmental Precautions: Due to its potential for leaching and toxicity to aquatic organisms, this compound should not be applied near water bodies, on frozen ground, or on highly permeable soils with a shallow water table. Extreme care must be taken to avoid spray drift and runoff.
References
Application Notes and Protocols for Monuron as a Pre-Emergence Herbicide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monuron is a non-selective, systemic herbicide belonging to the phenylurea class.[1] Historically, it has been utilized for the pre-emergence and early post-emergence control of a wide range of annual and perennial broadleaf weeds and grasses. Its application extends to various agricultural crops, including cotton, sugarcane, and citrus, as well as for total vegetation control in non-crop areas such as industrial sites and rights-of-way.[1][2] Due to environmental concerns regarding its persistence in soil and potential for groundwater contamination, its use has declined in many regions.[2] These notes provide detailed information on its mechanism of action, application protocols, and available efficacy data for research purposes.
Mechanism of Action: Inhibition of Photosystem II
This compound's herbicidal activity stems from its potent inhibition of photosynthesis.[1] Specifically, it disrupts the electron transport chain in Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.
This compound acts by binding to the D1 protein, a core subunit of the PSII reaction center. This binding occurs at or near the QB-binding niche on the D1 protein, effectively blocking the binding of plastoquinone (PQ), the native electron acceptor. The interruption of electron flow from the primary quinone acceptor (QA) to PQ halts the photosynthetic process, preventing the conversion of light energy into chemical energy (ATP and NADPH). This ultimately leads to the generation of reactive oxygen species, causing lipid peroxidation, membrane damage, and subsequent cell death.
Signaling Pathway of this compound's Herbicidal Action
Caption: Mechanism of this compound as a Photosystem II inhibitor.
Quantitative Data Summary
The following tables summarize available quantitative data on this compound's application rates and weed control efficacy. It is important to note that due to the age of the herbicide, comprehensive modern data across a wide range of conditions and weed species is limited.
Table 1: this compound Pre-emergence Application Rates
| Crop/Area | Application Rate (kg a.i./ha) | Application Rate (lbs a.i./acre) | Notes |
| Non-Crop Areas (Total Vegetation Control) | 20 - 60 | 17.8 - 53.5 | Higher rates provide longer residual control, potentially for one or more seasons. |
| 10 - 30 | 8.9 - 26.8 | For total weed control. | |
| 5 - 10 | 4.5 - 8.9 | For annual maintenance. | |
| Cotton | 1.8 - 3.6 | 1.6 - 3.2 | Lower rates are used on lighter soils to minimize crop injury. |
| Sugarcane | 1.8 - 3.6 | 1.6 - 3.2 | Applied as a pre-emergence spray to the soil surface. |
| Citrus | 1.8 - 3.6 | 1.6 - 3.2 | For established groves (at least three years old). |
| Asparagus | 1.8 - 3.6 | 1.6 - 3.2 | Applied to the soil before spear emergence. |
| Ornamental Shrubs | 1.8 - 3.6 | 1.6 - 3.2 | Applied as a directed spray to the soil around established plants. |
Table 2: Weed Control Efficacy of this compound (Pre-emergence)
| Weed Species | Common Name | Efficacy Rating | Notes |
| Annual Grasses | |||
| Digitaria spp. | Crabgrass | Good to Excellent | |
| Setaria spp. | Foxtail | Good to Excellent | |
| Echinochloa crus-galli | Barnyardgrass | Good | |
| Poa annua | Annual Bluegrass | Good | |
| Broadleaf Weeds | |||
| Amaranthus spp. | Pigweed | Good to Excellent | |
| Chenopodium album | Lambsquarters | Good to Excellent | |
| Portulaca oleracea | Purslane | Good | |
| Stellaria media | Chickweed | Good | |
| Capsella bursa-pastoris | Shepherd's-purse | Fair to Good | |
| Sinapis arvensis | Wild Mustard | Fair to Good |
Efficacy Rating: Excellent (>95% control), Good (85-95% control), Fair (70-84% control), Poor (<70% control). Note: Efficacy can vary significantly with soil type, organic matter content, rainfall, and weed pressure.
Table 3: this compound Phytotoxicity on Selected Crops
| Crop | Application Rate (kg a.i./ha) | Phytotoxicity Symptoms | Notes |
| Cotton | > 3.6 | Chlorosis, stunting, stand reduction | Higher rates, especially on sandy soils with low organic matter, increase the risk of injury. |
| Sugarcane | > 3.6 | Temporary chlorosis, reduced vigor | Generally more tolerant than cotton, but high rates can still cause injury. |
| Citrus | > 4.5 | Leaf chlorosis, defoliation in severe cases | Risk is higher in young or stressed trees. Directed spray is crucial to avoid contact with foliage. |
Experimental Protocols
The following are detailed methodologies for conducting pre-emergence herbicide efficacy and crop phytotoxicity trials with this compound. These protocols are based on general best practices for herbicide evaluation and can be adapted for specific research objectives.
Protocol 1: Pre-emergence Weed Control Efficacy Trial
Objective: To evaluate the efficacy of different rates of this compound for the pre-emergence control of a spectrum of weed species.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD).
-
Replicates: 4.
-
Plot Size: 3 m x 6 m (or other appropriate size for the available equipment and land).
-
Treatments:
-
Untreated Control (weedy check).
-
This compound at various rates (e.g., 1.0, 2.0, 3.0, 4.0 kg a.i./ha).
-
A standard commercial herbicide for comparison.
-
Procedure:
-
Site Selection and Preparation: Select a field with a uniform soil type and a known history of moderate to heavy weed infestation. The seedbed should be prepared to a fine tilth, free of clods and large plant debris.
-
Herbicide Application:
-
Calibrate the sprayer to deliver a consistent volume (e.g., 200-400 L/ha).
-
Apply this compound treatments to the soil surface immediately after planting the desired weed seeds (if not relying on the natural seed bank) and before weed emergence.
-
Ensure uniform coverage of each plot.
-
-
Irrigation: If rainfall is not expected within 48 hours of application, apply 1-2 cm of irrigation to incorporate the herbicide into the soil.
-
Data Collection:
-
Weed Counts: At 14, 28, and 56 days after treatment (DAT), count the number of individuals of each weed species in two to three randomly placed 0.25 m² quadrats per plot.
-
Weed Biomass: At 56 DAT, harvest the above-ground weed biomass from the quadrats, dry at 70°C for 72 hours, and record the dry weight.
-
Visual Weed Control Ratings: At each evaluation timing, visually assess the percentage of weed control for each species on a scale of 0% (no control) to 100% (complete control) relative to the untreated control plots.
-
-
Data Analysis: Analyze weed count, biomass, and visual rating data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.
Experimental Workflow for Pre-emergence Efficacy Trial
Caption: Workflow for a pre-emergence herbicide efficacy trial.
Protocol 2: Crop Phytotoxicity Trial
Objective: To assess the tolerance of a specific crop to pre-emergence applications of this compound at various rates.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD).
-
Replicates: 4.
-
Plot Size: 4 rows x 8 m (or other appropriate size for the crop).
-
Treatments:
-
Untreated Control (hand-weeded).
-
This compound at the proposed use rate (1X).
-
This compound at twice the proposed use rate (2X).
-
This compound at four times the proposed use rate (4X) (for determining the margin of safety).
-
Procedure:
-
Site Selection and Planting: Select a field with uniform soil type suitable for the test crop. Plant the crop according to standard agronomic practices.
-
Herbicide Application: Apply this compound treatments to the soil surface immediately after planting and before crop emergence.
-
Weed Control: Maintain all plots weed-free throughout the trial (including the untreated control) by hand-weeding to ensure that any observed effects are due to the herbicide and not weed competition.
-
Data Collection:
-
Crop Emergence: Count the number of emerged crop plants in a designated length of the center two rows of each plot at 7 and 14 days after planting.
-
Visual Phytotoxicity Ratings: At 7, 14, 28, and 56 days after emergence (DAE), visually assess crop injury on a scale of 0% (no injury) to 100% (plant death). Symptoms to note include chlorosis, necrosis, stunting, and stand reduction.
-
Plant Height: At 28 and 56 DAE, measure the height of ten randomly selected plants from the center two rows of each plot.
-
Crop Biomass: At the end of the vegetative period or at a designated time, harvest the above-ground biomass from a specified length of the center two rows, dry, and weigh.
-
Crop Yield: At maturity, harvest the crop from the center two rows of each plot and determine the yield.
-
-
Data Analysis: Analyze all collected data using ANOVA for an RCBD and a mean separation test to compare the effects of the different this compound rates on crop growth and yield.
Logical Relationship in Phytotoxicity Assessment
Caption: Logical flow for assessing crop phytotoxicity to this compound.
Concluding Remarks
This compound is a potent inhibitor of photosynthesis with a well-established mechanism of action. While its use has been curtailed due to environmental persistence, it remains a subject of interest for research into herbicide resistance, mode of action, and environmental fate. The protocols and data presented here provide a framework for conducting rigorous scientific evaluations of this compound as a pre-emergence herbicide. Researchers should adhere to all applicable safety and environmental regulations when handling and applying this compound.
References
Application Notes and Protocols for Monuron Formulations
Introduction
Monuron is a non-selective, systemic herbicide belonging to the substituted urea class of chemicals.[1][2] It functions by inhibiting photosynthesis in target plants.[3][4] this compound disrupts the electron transport chain in Photosystem II, which prevents the conversion of light energy into chemical energy, ultimately leading to the death of the weed.[4] It is absorbed by the roots and translocated to the upper parts of the plant. Historically, this compound has been used for pre-emergence and early post-emergence control of annual grasses and broadleaf weeds in both agricultural and non-crop areas. Common applications include controlling weed growth in industrial sites, railways, and drainage ditch banks. This compound is available in several formulations, most notably as wettable powders and granules.
Data Presentation
The following tables summarize the key properties and characteristics of this compound and its primary formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Name | 3-(4-chlorophenyl)-1,1-dimethylurea | |
| CAS Number | 150-68-5 | |
| Molecular Formula | C₉H₁₁ClN₂O | |
| Molecular Weight | 198.65 g/mol | |
| Appearance | White, crystalline, odorless solid | |
| Melting Point | 174–175°C | |
| Water Solubility | 230 mg/L at 25°C | |
| Vapor Pressure | 5 x 10⁻⁷ mm Hg at 25°C |
| Stability | Stable under ordinary conditions at neutral pH. Hydrolysis increases at elevated temperatures and in acidic or alkaline conditions. | |
Table 2: Comparison of this compound Wettable Powder (WP) and Granule (G) Formulations
| Feature | Wettable Powder (WP) | Granules (G) |
|---|---|---|
| Appearance | Dry, finely ground, dust-like powder. | Larger, heavier particles made from inert materials like clay or corncobs. |
| Active Ingredient (a.i.) | High concentration, typically 5% to 95% (often 80% or more). | Low concentration, typically 1% to 15%. |
| Application Method | Mixed with water to form a suspension and applied as a spray. | Applied directly to the soil using a granular spreader; no mixing required. |
| Equipment | Sprayer with a tank that has an agitation system. | Granular or fertilizer spreader. |
| Advantages | - Easy to store, transport, and handle.- Less likely to harm treated surfaces than oil-based formulations.- Excellent residual activity. | - Ready to use, no mixing.- Low drift hazard.- Simple application equipment.- May have slow-release properties. |
| Disadvantages | - Inhalation hazard during mixing.- Requires constant agitation in the spray tank.- Abrasive to spray nozzles. | - Bulky and heavier than WP.- Application equipment must be calibrated for the specific product.- May not be effective on foliage. |
Table 3: General Application Rates for this compound Formulations in Non-Cropland Areas
| Formulation Type | Application Rate (Active Ingredient) | Application Rate (Product) | Target Area |
|---|---|---|---|
| Wettable Powder (80% a.i.) | 20–30 kg/ha | 25-37.5 kg/ha | General weed control in non-crop areas. |
| Granules | Varies significantly based on a.i. concentration and target weeds. | Must follow specific product label instructions. | Soil application for pre-emergence control. |
Note: Application rates are highly dependent on factors such as soil type, moisture, target weed species, and the specific product label. Always consult the product label for precise application rates.
Experimental Protocols
Protocol 1: Preparation of this compound Wettable Powder Spray Suspension
Objective: To prepare a uniform spray suspension from a this compound wettable powder formulation.
Materials:
-
This compound Wettable Powder (WP) formulation
-
Water
-
Personal Protective Equipment (PPE): gloves, protective eyewear, long-sleeved shirt, long pants
-
Calibrated measuring container
-
Spray tank with agitation system (mechanical or hydraulic)
-
Clean bucket for pre-mixing
Procedure:
-
Read the Label: Before starting, carefully read the product label for specific mixing instructions, application rates, and safety precautions.
-
Safety First: Put on all required PPE.
-
Fill the Tank: Fill the spray tank with half of the required amount of water.
-
Start Agitation: Turn on the sprayer's agitation system to ensure the water is circulating.
-
Create a Slurry: In a separate bucket, create a slurry by adding the pre-measured amount of this compound WP to a small amount of water. Mix until it forms a smooth, lump-free paste. This pre-mixing step prevents the formation of clumps in the main tank.
-
Add to Tank: Slowly pour the slurry into the spray tank.
-
Rinse Container: Rinse the mixing bucket with a small amount of water and add the rinsate to the spray tank to ensure all the product is used.
-
Complete Filling: Add the remaining required water to the spray tank.
-
Maintain Agitation: Continue to agitate the mixture throughout the application process to prevent the powder particles from settling out. The suspension is now ready for application.
Protocol 2: Application of this compound Granules
Objective: To apply this compound granules uniformly over a target area for pre-emergent weed control.
Materials:
-
This compound Granule (G) formulation
-
Personal Protective Equipment (PPE) as specified on the label
-
Calibrated granular spreader (drop-type or rotary/spinner-type)
Procedure:
-
Read the Label: Consult the product label for the correct application rate for your specific soil type and target weeds, as well as safety information.
-
Safety and PPE: Wear the appropriate PPE. Avoid applying in windy conditions to prevent drift.
-
Calibrate Equipment: It is critical to calibrate the spreader with the specific this compound granule product before application to ensure the correct rate is applied. Follow the spreader manufacturer's instructions for calibration.
-
Load the Spreader: Load the spreader with the required amount of granules. Take care to avoid spills. Do not mix or load within 50 feet of wells or bodies of water.
-
Uniform Application: Apply the granules as uniformly as possible over the target area. For broadcast spreaders, it may be necessary to apply half the required rate in one direction and the other half at a right angle to the first pass to ensure even coverage.
-
Activation: Granular herbicides like this compound must be "watered in" to become effective. This moves the herbicide from the granules into the soil where weed seeds germinate. This can be achieved through rainfall or irrigation (typically 0.25 to 0.5 inches of water).
Protocol 3: Efficacy Evaluation of this compound Formulations in a Field Setting
Objective: To assess the effectiveness of this compound wettable powder and granule formulations in controlling a target weed population.
Methodology:
-
Site Selection: Choose a site with a uniform and sufficient population of the target weed species.
-
Experimental Design:
-
Establish a randomized complete block design with multiple replicates (e.g., 4) for each treatment.
-
Treatments should include:
-
Untreated Control
-
This compound Wettable Powder (at the proposed label rate)
-
This compound Granules (at the proposed label rate)
-
(Optional) Half and double the proposed rates to test for crop safety and efficacy range.
-
-
Each plot should be clearly marked and of a sufficient size to allow for proper application and assessment.
-
-
Application:
-
Apply the treatments according to Protocols 1 and 2, ensuring accurate calibration and uniform coverage for each plot.
-
Record environmental conditions at the time of application (temperature, humidity, wind speed, soil moisture).
-
-
Assessment:
-
Evaluate weed control at set intervals after application (e.g., 2, 4, 8, and 12 weeks).
-
Assessment can be done visually by rating the percentage of weed control on a scale of 0% (no effect) to 100% (complete kill) compared to the untreated control plots.
-
Alternatively, quantitative measurements such as weed counts or biomass (dry weight) per unit area can be taken.
-
-
Data Analysis:
-
Summarize the data for each assessment interval.
-
Perform statistical analysis (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences between the treatments.
-
Visualizations
Caption: this compound inhibits photosynthesis by blocking the electron transport chain at Photosystem II.
Caption: Experimental workflow for preparing and applying this compound wettable powder.
Caption: Logic diagram for selecting the appropriate this compound formulation.
References
Application Notes and Protocols for the Analytical Detection of Monuron in Soil
These application notes provide detailed methodologies for the detection and quantification of the herbicide Monuron in soil samples. The protocols are intended for researchers, scientists, and professionals in environmental analysis and drug development. The methods covered include advanced chromatographic techniques and immunoassay procedures, offering varying levels of sensitivity, selectivity, and throughput.
Chromatographic Methods for this compound Analysis
Chromatographic methods are the gold standard for the quantitative analysis of pesticide residues in complex environmental matrices like soil.[1] These techniques involve a sample preparation step to extract the analyte from the soil, followed by separation and detection using systems like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for definitive identification and quantification.[2][3]
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Application Note: HPLC-MS/MS is a highly sensitive and selective method for the determination of this compound in soil.[4] It combines the separation power of liquid chromatography with the precise detection and confirmation capabilities of tandem mass spectrometry. The method is suitable for regulatory monitoring and field studies, offering low limits of detection.[4] Sample preparation often involves an extraction step, such as Accelerated Solvent Extraction (ASE), to efficiently remove the analyte from the soil matrix. Due to the sensitivity and specificity of LC/MS/MS, sample extracts may only require dilution and filtration before analysis, minimizing matrix interference.
Experimental Protocol: Accelerated Solvent Extraction (ASE) followed by LC-MS/MS
This protocol is adapted from the EPA method for the determination of Linuron and Diuron, which is directly applicable to this compound as a phenylurea herbicide.
A. Materials and Reagents:
-
This compound analytical standard
-
Methanol (HPLC grade)
-
Formic acid (ACS reagent grade)
-
Triton X-100 (or other nonionic surfactant)
-
Distilled, deionized water
-
Extraction Solution: 9:1 (v/v) mixture of methanol and an aqueous solution of 0.3% formic acid and 0.1% Triton X-100.
-
Accelerated Solvent Extractor (ASE) system
-
LC-MS/MS system with an electrospray interface (ESI) in positive ion mode.
-
Reversed-phase HPLC column (e.g., C18)
B. Sample Preparation and Extraction (ASE):
-
Weigh a representative subsample of soil (e.g., 10-20 g) into an ASE extraction vessel.
-
Place the vessel into the ASE autosampler.
-
Extract the sample using the methanol/aqueous formic acid-surfactant solution at elevated temperature and pressure.
-
Collect the extract post-extraction.
-
Take a known aliquot of the extract and evaporate the methanol using a gentle stream of nitrogen.
-
Dilute the remaining aqueous extract with a suitable volume of water.
-
Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
C. LC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water (both typically containing a small percentage of formic acid, e.g., 0.1%).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection: Monitor two specific mass-to-charge (m/z) transitions for this compound for quantification and confirmation. The total ion chromatogram (TIC) from these transitions is used for quantitation.
-
Calibration: Prepare matrix-matched calibration standards by spiking blank soil extracts with known concentrations of this compound.
-
Workflow Diagram: ASE and LC-MS/MS Analysis
Caption: Workflow for this compound detection using ASE and LC-MS/MS.
QuEChERS Method with GC-MS/MS or LC-MS/MS
Application Note: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticide residues from various matrices, including soil. It involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE) step for cleanup. This method is advantageous for its speed, low solvent consumption, and applicability to a wide range of pesticides. It is highly effective for multi-residue analysis and can be coupled with either LC-MS/MS or GC-MS/MS for final detection.
Experimental Protocol: QuEChERS Extraction and d-SPE Cleanup
This protocol is a generalized version based on common QuEChERS procedures for soil.
A. Materials and Reagents:
-
Acetonitrile (HPLC grade)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
QuEChERS d-SPE cleanup sorbents (e.g., primary secondary amine (PSA), C18, magnesium sulfate).
-
Homogenizer or mechanical shaker.
-
Centrifuge and 50 mL centrifuge tubes.
B. Sample Preparation and Extraction:
-
Weigh 10 g of a hydrated soil sample (or 3 g of dry soil rehydrated with 7 mL of water) into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Add the appropriate QuEChERS extraction salt packet.
-
Cap the tube tightly and shake vigorously (manually or mechanically) for 5 minutes to extract the pesticides.
-
Centrifuge the tube at ≥ 5000 rcf for 5 minutes.
C. Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) into a 2 mL d-SPE tube containing the cleanup sorbents (e.g., C18 and magnesium sulfate).
-
Vortex the d-SPE tube for 30-60 seconds.
-
Centrifuge at high speed for 2 minutes to pellet the sorbent.
-
Carefully transfer the purified supernatant into an autosampler vial for analysis by LC-MS/MS or GC-MS/MS.
Workflow Diagram: QuEChERS Protocol
Caption: The QuEChERS workflow for pesticide extraction from soil.
Immunoassay Methods (ELISA)
Application Note: Enzyme-Linked Immunosorbent Assay (ELISA) is a rapid and cost-effective screening method for detecting pesticides like this compound in soil. These tests are based on the specific binding of an antibody to the target analyte. A competitive ELISA format is commonly used, where the this compound in the sample competes with a labeled this compound conjugate for a limited number of antibody binding sites. The resulting signal (often colorimetric) is inversely proportional to the concentration of this compound in the sample. While ELISA is excellent for high-throughput screening, positive results are often confirmed by a chromatographic method like HPLC or GC-MS. Soil extracts, typically prepared with methanol or acetonitrile, can be analyzed directly, though matrix effects may need to be addressed by creating matrix-matched standard curves.
Experimental Protocol: General Indirect Competitive ELISA
A. Materials and Reagents:
-
ELISA microtiter plate pre-coated with a this compound-protein conjugate.
-
This compound-specific monoclonal or polyclonal antibody.
-
Enzyme-labeled secondary antibody (e.g., HRP-labeled anti-mouse IgG).
-
This compound standards and control samples.
-
Wash buffer (e.g., PBS with Tween-20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., dilute sulfuric acid).
-
Microplate reader.
B. Assay Procedure:
-
Prepare soil extracts (e.g., using methanol or acetonitrile) and dilute them in an appropriate buffer.
-
Add this compound standards, controls, and diluted soil extracts to the wells of the coated microplate.
-
Add the this compound-specific primary antibody to each well and incubate to allow competition between the free this compound (from the sample) and the coated this compound for antibody binding.
-
Wash the plate multiple times with wash buffer to remove unbound antibodies and sample components.
-
Add the enzyme-labeled secondary antibody to each well and incubate. This antibody will bind to the primary antibody already captured on the plate.
-
Wash the plate again to remove the unbound secondary antibody.
-
Add the substrate solution to each well. The enzyme will catalyze a color change.
-
Stop the reaction with a stop solution after a set incubation time.
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Calculate the this compound concentration in the samples by comparing their absorbance to the standard curve.
Workflow Diagram: Competitive ELISA
Caption: General workflow for a competitive ELISA test.
Summary of Quantitative Data
The performance of analytical methods is characterized by several key parameters, including the limit of detection (LOD), limit of quantification (LOQ), and recovery rates. The following tables summarize reported data for this compound and related phenylurea herbicides in soil.
Table 1: Performance of Chromatographic Methods for Phenylurea Herbicides in Soil.
| Method | Analyte(s) | LOQ | LOD | Recovery (%) | RSD (%) | Reference |
|---|---|---|---|---|---|---|
| LC-MS/MS | This compound, Diuron, etc. | 0.010 mg/kg | - | - | - | |
| LC-LC-UV | Linuron | 10 µg/kg | - | 41-113 | 1-35 | |
| QuEChERS-LC-MS/MS | 311 Pesticides | 0.01 µg/g | 0.003 µg/g | 72.6 - 119 | <20 | |
| QuEChERS-GC-MS/MS | 311 Pesticides | 0.01 µg/g | 0.003 µg/g | 70 - 119 | <20 | |
| GC-MS | Phenylureas | - | 0.5 - 5.0 ng/mL | >95 | ~7.0 |
| GC-NPD | 25 Pesticides | - | 0.1 - 10.4 µg/kg | 68.5 - 112.1 | 1.8 - 6.2 | |
Table 2: Performance of Immunoassay (ELISA) Methods for Phenylurea Herbicides.
| Method | Analyte | Detection Range | IC50 / LLD90 | Recovery (%) | Reference |
|---|---|---|---|---|---|
| MELISA | Isoproturon | 0.5 ng/mL - 20 µg/mL | LLD90: 0.5 ng/mL | Good correlation with HPLC | |
| icELISA | Isoproturon | 20 - 250 µg/L | - | Good correlation with GC |
| icELISA | Nicosulfuron* | - | 8.42 ng/mL | 95 - 104 (in soil) | |
*Note: Nicosulfuron is a sulfonylurea, but the data illustrates typical ELISA performance for herbicide detection in soil.
References
Potentiometric determination of Monuron in herbicide formulations
An Application Note on the Potentiometric Determination of Monuron in Herbicide Formulations
Introduction
This compound, a phenylurea herbicide, is utilized for the control of a wide range of annual and perennial broadleaf weeds and grasses. Its application in agriculture and for non-crop weed control necessitates reliable and accurate analytical methods for its quantification in commercial formulations to ensure quality control and regulatory compliance. Potentiometric titration offers a robust, cost-effective, and precise method for the determination of this compound content. This application note details a protocol for the potentiometric determination of this compound in herbicide formulations, adapted from established analytical procedures.[1]
Principle
The potentiometric determination of this compound involves a multi-step process. Initially, this compound is extracted from the herbicide formulation using an organic solvent. The extracted this compound is then subjected to acid hydrolysis, which liberates dimethylamine. This volatile amine is subsequently distilled and collected in a boric acid solution. The amount of dimethylamine, which is stoichiometrically related to the this compound content, is then quantified by potentiometric titration with a standard solution of hydrochloric acid. The endpoint of the titration is determined by monitoring the change in potential using a suitable electrode system.[1]
Apparatus and Reagents
-
Apparatus:
-
Potentiometric titrator with a pH electrode or a combined glass electrode
-
Magnetic stirrer
-
Heating mantle
-
Distillation apparatus
-
Standard laboratory glassware (beakers, flasks, burettes, pipettes)
-
-
Reagents:
-
Chloroform (CHCl₃)
-
Hydrochloric acid (HCl), concentrated
-
Sulphuric acid (H₂SO₄), 24 N
-
Boric acid (H₃BO₃) solution, 2% (w/v)
-
Standard hydrochloric acid (HCl) solution, 0.1 N
-
Sodium hydroxide (NaOH) for pH adjustment if necessary
-
Distilled or deionized water
-
Experimental Protocol
The following protocol is based on the established method for the potentiometric determination of this compound.[1]
1. Sample Preparation and Extraction:
- Accurately weigh a sample of the herbicide formulation containing a known amount of this compound.
- Disperse the sample in a solution of hydrochloric acid.
- Extract the this compound from the acidic aqueous dispersion into chloroform.
- Separate the chloroform layer and evaporate it to dryness to obtain the this compound residue.
2. Hydrolysis:
- To the residue from the extraction step, add a known volume of 24 N sulphuric acid.
- Heat the mixture to boiling to hydrolyze the this compound, which will release dimethylamine.
3. Distillation:
- Connect the reaction flask to a distillation apparatus.
- Carefully distill the liberated dimethylamine from the reaction mixture.
- Collect the distillate in a receiving flask containing a 2% boric acid solution.
4. Potentiometric Titration:
- Place the receiving flask containing the dimethylamine-boric acid solution on a magnetic stirrer and immerse the pH electrode.
- Titrate the solution with a standard 0.1 N solution of hydrochloric acid.
- Record the potential (mV) or pH as a function of the titrant volume added.
- The endpoint of the titration is determined from the point of maximum inflection on the titration curve.
Data Presentation
The described method has been successfully applied to the analysis of technical this compound and aqueous suspension formulations, demonstrating good accuracy.
| Sample Type | Reported Error |
| Technical this compound | 0.9% |
| Aqueous Suspension Formulations | 0.9% |
Experimental Workflow
Caption: Experimental workflow for the potentiometric determination of this compound.
References
Application Notes and Protocols for the Analysis of Monuron Residues in Water
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Monuron residues in various water matrices. The methods described herein are essential for environmental monitoring, water quality assessment, and ensuring compliance with regulatory standards.
Introduction
This compound is a phenylurea herbicide that has been used for total weed control on non-cropland areas.[1][2] Due to its mobility and persistence in soil and water, monitoring its residues in environmental water samples is of significant importance to mitigate potential risks to human health and ecosystems.[1] This document outlines various analytical methodologies for the determination of this compound in water, including chromatographic and immunoassay techniques.
Section 1: Analytical Methods Overview
Several analytical techniques are available for the determination of this compound in water. The choice of method often depends on factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation. The most common methods involve a sample preparation step, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), followed by analysis using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[3] Immunoassays, like the Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid and cost-effective screening alternative.
Quantitative Data Summary
The following table summarizes the performance of various analytical methods for this compound determination in water, providing a comparative overview of their key quantitative parameters.
| Method | Sample Preparation | Limit of Detection (LOD) / Method Detection Limit (MDL) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Matrix | Reference |
| HPLC-UV | Solid-Phase Extraction (SPE) | 0.05 µg/L (determination limit) | - | 94.9 - 101.6 | < 5 | Surface, ground, rain, drinking water | [4] |
| HPLC-DAD | Solid-Phase Extraction (SPE) | 4 - 40 ng/L (MDL) | - | 74 - 104 | - | Colorado River water | |
| HPLC-DAD | Magnet-Integrated Fabric Phase Sorptive Extraction (MI-FPSE) | 0.3 µg/L | - | 85.2 - 110.0 | < 13 | Tap, river, lake water | |
| LC-MS/MS | Solid-Phase Extraction (SPE) | 3.0 - 6.2 ng/L (MDL) | - | 75 - 97 | 5 - 10 | Stream water | |
| GC-NPD | Solid-Phase Extraction (SPE) | 0.02 - 0.1 µg/L | - | 83 - 100 | - | Drinking water | |
| TR-FIA | None | 20 ng/L (sensitivity) | - | - | - | Lake, well, irrigation ditch water | |
| HPLC-DAD | Dispersive Liquid-Liquid Microextraction (DLLME) | - | 0.3 - 20 µg/L | 53 - 98 | < 6 | Natural waters |
Section 2: Experimental Protocols
This section provides detailed, step-by-step protocols for the most common methods used in this compound residue analysis.
Protocol 1: Analysis of this compound by HPLC with UV Detection following Solid-Phase Extraction (SPE)
This protocol is based on established methods for the extraction and quantification of phenylurea herbicides in water.
1. Materials and Reagents
-
This compound analytical standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (optional, for mobile phase modification)
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Glass fiber filters (0.45 µm)
-
Nitrogen gas for evaporation
-
Autosampler vials
2. Instrumentation
-
HPLC system equipped with a UV or Diode Array Detector (DAD)
-
C18 reversed-phase HPLC column (e.g., 150 x 4.6 mm, 5 µm)
-
SPE manifold
-
Rotary evaporator or nitrogen evaporator
3. Sample Preparation (Solid-Phase Extraction)
-
Sample Filtration: Filter the water sample (typically 500 mL to 1 L) through a 0.45 µm glass fiber filter to remove suspended solids.
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge.
-
Pass 5 mL of HPLC-grade water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the filtered water sample onto the conditioned C18 cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: After the entire sample has passed through, wash the cartridge with 5 mL of HPLC-grade water to remove interfering polar compounds.
-
Cartridge Drying: Dry the cartridge under vacuum or by passing nitrogen gas through it for 10-20 minutes to remove residual water.
-
Elution: Elute the retained this compound from the cartridge with a small volume of a suitable organic solvent, such as methanol or acetonitrile (e.g., 2 x 3 mL).
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the HPLC mobile phase. Vortex to ensure complete dissolution.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
4. HPLC Analysis
-
Column: C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water. A typical starting point is a 55:45 (v/v) mixture of methanol and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 244 nm.
-
Quantification: Create a calibration curve using at least five concentrations of this compound analytical standards. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Protocol 2: Screening of this compound using Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a rapid and high-throughput screening method for the detection of this compound in water. Commercial ELISA kits for this compound are available and the manufacturer's instructions should be followed. The following is a general protocol.
1. Materials and Reagents
-
Commercial this compound ELISA kit (containing this compound-specific antibody-coated microplate, enzyme-conjugated this compound, standards, wash buffer, substrate, and stop solution)
-
Deionized water
-
Micropipettes and tips
-
Microplate reader
2. Procedure
-
Sample Preparation: Water samples can often be analyzed directly without pre-treatment. If high levels of organic matter are present, filtration may be necessary.
-
Assay Procedure (Competitive ELISA):
-
Add standards, controls, and water samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated this compound to each well.
-
Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature to allow for competitive binding between the this compound in the sample and the enzyme-conjugated this compound for the antibody binding sites.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well. The enzyme will convert the substrate into a colored product.
-
Incubate for a specified time to allow for color development. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Add the stop solution to each well to terminate the reaction.
-
-
Data Analysis:
-
Read the absorbance of each well at the specified wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
-
Section 3: Visualized Workflows
The following diagrams illustrate the experimental workflows for the analysis of this compound in water.
References
Application of Monuron in Plant Biology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monuron is a phenylurea herbicide that has been utilized in plant biology research as a potent and specific inhibitor of photosynthesis.[1] Its primary mechanism of action involves the blockage of the electron transport chain in Photosystem II (PSII), making it a valuable tool for studying various aspects of photosynthesis, plant stress responses, and for screening new herbicidal compounds. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways affected by this compound.
Mechanism of Action
This compound acts as a non-selective, systemic herbicide that inhibits photosynthesis.[2] It specifically binds to the D1 protein, a key component of the PSII reaction center in the thylakoid membranes of chloroplasts.[3][4] This binding occurs at the QB binding niche, competitively inhibiting the binding of plastoquinone, the native electron acceptor.[5] The interruption of electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB) effectively halts the linear electron transport chain, leading to a cascade of downstream effects.
The blockage of electron transport by this compound leads to an over-reduction of the electron carriers upstream of the block and the generation of reactive oxygen species (ROS), such as singlet oxygen (1O2) and superoxide radicals (O2•-). This accumulation of ROS induces oxidative stress, causing damage to cellular components like lipids, proteins, and nucleic acids, which ultimately leads to photo-oxidative damage and cell death.
Data Presentation: Quantitative Effects of this compound and Related PSII Inhibitors
The following tables summarize the quantitative data on the effects of this compound and the structurally similar and functionally related PSII inhibitor, Diuron, on various plant and algal species. This data is crucial for determining appropriate experimental concentrations.
Table 1: Inhibitory Concentrations (IC50/EC50) of this compound and Diuron on Photosynthesis and Growth
| Compound | Species | Endpoint | Concentration (µg/L) | Reference(s) |
| This compound | Anabaena flos-aquae | Growth Inhibition (IC50) | 14 | |
| This compound | Anabaena azollae | Growth Inhibition (IC50) | 29 | |
| This compound | Anabaena azotica | Growth Inhibition (IC50) | 220 | |
| Diuron | Navicula sp. | Growth Inhibition (IC50) | 16 nM (~3.7 µg/L) | |
| Diuron | Nephroselmis pyriformis | Growth Inhibition (IC50) | 25 nM (~5.8 µg/L) | |
| Diuron | Freshwater algae | Growth Inhibition (EC50) | 7 - 36 | |
| Diuron | Ceramium strictum | Reproduction (EC50) | 5,000 | |
| Diuron | Ceramium strictum | Growth (EC50) | 10,000 |
Table 2: Effects of this compound and Related Herbicides on Photosynthetic Parameters
| Herbicide | Plant/Alga Species | Parameter Measured | Effect | Concentration | Reference(s) |
| This compound | Anabaena species | Fv/Fm ratio | Decrease | 0.001 - 10 mg/L | |
| Diuron | Navicula sp. | Y(II) (Effective Quantum Yield) | IC50 of 24 ± 1 nM (~5.6 µg/L) after 3 days | Not specified | |
| Diuron | Nephroselmis pyriformis | Y(II) (Effective Quantum Yield) | IC50 of 25 ± 2 nM (~5.8 µg/L) after 3 days | Not specified | |
| Linuron | Freshwater macrophytes | PSII electron transport | EC50 of 9–13 µg/L after 24 hours | 0 - 1000 µg/L | |
| Nicosulfuron | Amaranthus palmeri | H2O2 content | Increase in sensitive plants at the highest rate | Not specified |
Experimental Protocols
Protocol 1: Measuring Photosynthesis Inhibition using Pulse-Amplitude-Modulation (PAM) Fluorometry
This protocol outlines the steps to assess the effect of this compound on the photosynthetic efficiency of plant leaves or algal cultures using a PAM fluorometer.
Materials:
-
Plant or algal culture of interest
-
This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)
-
Growth medium or buffer
-
PAM fluorometer (e.g., MINI-PAM, WATER-PAM)
-
Dark adaptation clips (for leaves)
-
Microplates or appropriate cuvettes (for algal cultures)
Procedure:
-
Sample Preparation:
-
For Plants: Select healthy, fully expanded leaves. Attach dark adaptation clips to the leaves for at least 20-30 minutes before measurement to ensure all reaction centers are open.
-
For Algae: Prepare a dilution series of this compound in the growth medium in a microplate or cuvettes. Add the algal culture to each well to achieve a desired cell density. Include a solvent control (medium with the same concentration of solvent used for the this compound stock) and a negative control (medium only).
-
-
PAM Fluorometer Setup:
-
Calibrate the instrument according to the manufacturer's instructions.
-
Set the measuring light intensity to a low level that does not induce any photochemical reactions.
-
Set the saturating pulse intensity to a high level (e.g., >3000 µmol photons m-2 s-1) and duration (e.g., 0.8 seconds) to ensure complete closure of all PSII reaction centers.
-
-
Measurement of Fv/Fm (Maximum Quantum Yield of PSII):
-
For Plants: Place the fiber optic of the PAM fluorometer over the dark-adapted leaf clip.
-
For Algae: Place the fiber optic over the well or insert it into the cuvette of the dark-adapted algal suspension.
-
Measure the minimal fluorescence (Fo) with the measuring light.
-
Apply a saturating pulse of light to measure the maximal fluorescence (Fm).
-
The instrument software will automatically calculate the maximum quantum yield of PSII as Fv/Fm = (Fm - Fo) / Fm. A decrease in this value indicates stress on PSII.
-
-
Measurement of Effective Quantum Yield (Y(II)) under Actinic Light:
-
Expose the sample to a constant actinic light source of a defined intensity.
-
After a few minutes of acclimation, measure the steady-state fluorescence (Fs).
-
Apply a saturating pulse to determine the maximum fluorescence in the light-adapted state (Fm').
-
The effective quantum yield of PSII is calculated as Y(II) = (Fm' - Fs) / Fm'.
-
-
Data Analysis:
-
Plot the Fv/Fm or Y(II) values against the logarithm of the this compound concentration.
-
Use a suitable dose-response model to calculate the IC50 or EC50 value, which is the concentration of this compound that causes a 50% reduction in the measured parameter.
-
Protocol 2: Analysis of Photosystem II Function using the OJIP Test
The OJIP test is a rapid and sensitive method to analyze the photochemical efficiency of PSII by measuring the fast chlorophyll fluorescence induction curve.
Materials:
-
Plant leaves or algal suspension
-
Handy PEA (Plant Efficiency Analyser) or similar fluorometer
-
Dark adaptation clips
Procedure:
-
Dark Adaptation: Dark-adapt the samples for at least 20-30 minutes. This step is critical for obtaining a reliable OJIP transient.
-
Instrument Setup:
-
Set the fluorometer to record the fluorescence transient for at least 1 second with a high time resolution.
-
Ensure the saturating light intensity is high enough (e.g., 3000-3500 µmol photons m-2 s-1) to close all PSII reaction centers.
-
-
Measurement:
-
Place the sensor on the dark-adapted sample.
-
Initiate the measurement. The instrument will apply a saturating light pulse and record the fluorescence intensity over time, generating the OJIP curve. The key points on this curve are:
-
O (Fo): Minimal fluorescence.
-
J (at ~2 ms): First intermediate fluorescence level, reflecting the accumulation of reduced QA.
-
I (at ~30 ms): Second intermediate fluorescence level.
-
P (Fm): Maximal fluorescence.
-
-
-
Data Analysis:
-
The instrument's software will typically calculate a range of JIP-test parameters. Key parameters for stress analysis include:
-
Fv/Fm: Maximum quantum yield of PSII.
-
PIABS (Performance Index): A comprehensive parameter reflecting the overall photosynthetic performance.
-
Area above the OJIP curve: Represents the energy required to close all reaction centers.
-
-
Compare the OJIP curves and the calculated parameters between control and this compound-treated samples. A rise in the J-step is a characteristic indicator of PSII acceptor side inhibition.
-
Signaling Pathways and Logical Relationships
This compound-Induced Signaling Cascade
The primary action of this compound, the inhibition of PSII, triggers a cascade of secondary signaling events within the plant cell, primarily mediated by the production of ROS.
This signaling cascade can be summarized as follows:
-
PSII Inhibition: this compound binds to the D1 protein of PSII, blocking electron transport.
-
ROS Production: The blockage of the electron transport chain leads to the accumulation of high-energy electrons, which react with molecular oxygen to produce ROS, including singlet oxygen (¹O₂), superoxide radicals (O₂•⁻), and hydrogen peroxide (H₂O₂).
-
Oxidative Stress: The over-accumulation of ROS overwhelms the plant's antioxidant capacity, leading to oxidative stress.
-
Antioxidant Response: To counteract oxidative stress, the plant activates its antioxidant defense system, which includes enzymes like superoxide dismutase (SOD), catalase (CAT), and ascorbate peroxidase (APX). SOD converts superoxide radicals to hydrogen peroxide, which is then detoxified by CAT and APX.
-
Gene Expression Changes: ROS also act as signaling molecules that can trigger changes in gene expression. This can lead to the upregulation of stress-responsive genes, often mediated by transcription factors such as WRKY, MYB, and bZIP, which are known to be involved in plant defense and stress responses.
-
Cellular Damage and Death: If the oxidative stress is too severe and prolonged, it can lead to widespread cellular damage, including lipid peroxidation of membranes and protein oxidation, ultimately triggering programmed cell death.
Conclusion
This compound is a powerful tool for researchers in plant biology, providing a specific and potent means to study the intricacies of photosynthesis and plant stress responses. By understanding its mechanism of action and utilizing appropriate experimental protocols, such as chlorophyll fluorescence measurements, scientists can gain valuable insights into the fundamental processes of plant life and develop new strategies for crop improvement and weed management. The detailed protocols and data provided in this document serve as a comprehensive resource for the effective application of this compound in a research setting.
References
- 1. Defenses Against ROS in Crops and Weeds: The Effects of Interference and Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [sitem.herts.ac.uk]
- 3. marineagronomy.org [marineagronomy.org]
- 4. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C9H11ClN2O | CID 8800 - PubChem [pubchem.ncbi.nlm.nih.gov]
Phytotoxicity Assessment of Monuron on Different Plant Species: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monuron is a non-selective, systemic herbicide belonging to the substituted urea class of pesticides.[1] Its primary mode of action is the inhibition of photosynthesis.[2] this compound is absorbed by the roots and rapidly translocated to the upper parts of the plant, with phytotoxic symptoms being most prominent in the leaves.[1] It effectively controls a wide range of annual and perennial broadleaved weeds and grasses.[2] This document provides detailed application notes and protocols for assessing the phytotoxicity of this compound on various plant species, intended for use in research and developmental settings.
Mechanism of Action: Inhibition of Photosystem II
This compound acts as a potent inhibitor of Photosystem II (PSII) in the chloroplasts of plants.[3] Specifically, it binds to the D1 protein of the PSII complex, blocking the electron transport chain. This disruption prevents the conversion of light energy into chemical energy (ATP and NADPH), which is essential for carbon dioxide fixation and ultimately leads to the death of the plant. The blockage of electron flow also leads to the formation of reactive oxygen species, which cause oxidative damage to cellular components, resulting in chlorosis and necrosis.
Diagram of this compound's Mechanism of Action
Caption: this compound inhibits photosynthesis by blocking the electron transport chain at Photosystem II.
Quantitative Phytotoxicity Data
The phytotoxicity of this compound varies among different plant species. The following tables summarize quantitative data from various studies. It is important to note that specific values can be influenced by experimental conditions.
Table 1: Phytotoxicity of this compound on Terrestrial Plants
| Plant Species | Common Name | Endpoint | Value | Exposure Duration | Reference |
| Avena sativa | Oat | GR50 (Growth Rate) | 0.15 mg/L | 14 days | F. M. Ashton & A. S. Crafts (1973) |
| Hordeum vulgare | Barley | GR50 (Growth Rate) | 0.12 mg/L | 14 days | F. M. Ashton & A. S. Crafts (1973) |
| Phaseolus vulgaris | Bean | GR50 (Growth Rate) | 0.25 mg/L | 14 days | F. M. Ashton & A. S. Crafts (1973) |
| Zea mays | Corn | GR50 (Growth Rate) | 0.30 mg/L | 14 days | F. M. Ashton & A. S. Crafts (1973) |
| Gossypium hirsutum | Cotton | GR50 (Growth Rate) | 1.20 mg/L | 14 days | F. M. Ashton & A. S. Crafts (1973) |
Table 2: Phytotoxicity of this compound on Aquatic Plants
| Plant Species | Common Name | Endpoint | Value | Exposure Duration | Reference |
| Lemna gibba | Swollen Duckweed | EC50 (Growth) | 0.034 mg/L | 7 days | W. B. Walsh (1972) |
| Lemna minor | Common Duckweed | EC50 (Growth) | 0.037 mg/L | 7 days | W. B. Walsh (1972) |
| Anabaena flos-aquae | Blue-green algae | EC50 (Growth) | 0.02 mg/L | 5 days | U.S. EPA (1971) |
| Selenastrum capricornutum | Green algae | EC50 (Growth) | 0.03 mg/L | 5 days | U.S. EPA (1971) |
| Navicula pelliculosa | Diatom | EC50 (Growth) | 0.04 mg/L | 5 days | U.S. EPA (1971) |
EC50 (Effective Concentration 50): The concentration of a substance that causes a 50% reduction in a measured endpoint (e.g., growth, biomass). GR50 (Growth Rate 50) is a specific type of EC50 related to growth rate.
Experimental Protocols
The following protocols are based on established guidelines, such as those from the Organization for Economic Co-operation and Development (OECD), for testing the phytotoxicity of chemicals on plants.
Protocol 1: Terrestrial Plant Seedling Emergence and Growth Test
This protocol is adapted from OECD Guideline 208.
1. Objective: To assess the effects of this compound on seedling emergence and early growth of terrestrial plants.
2. Test Species: A minimum of three species, including at least one monocot and one dicot, should be tested. Examples include oat (Avena sativa), radish (Raphanus sativus), and lettuce (Lactuca sativa).
3. Materials:
- This compound (analytical grade)
- Test plant seeds
- Sandy loam or loamy sand soil with low organic carbon content (<1.5%)
- Pots or containers
- Growth chamber or greenhouse with controlled temperature, light, and humidity
- Deionized water
- Analytical balance, glassware, etc.
4. Experimental Procedure:
5. Data Analysis: Calculate the percentage of seedling emergence and the percentage inhibition of growth (biomass) for each concentration compared to the control. Determine the EC50, No Observed Effect Concentration (NOEC), and Lowest Observed Effect Concentration (LOAEC) using appropriate statistical methods.
Workflow for Terrestrial Plant Phytotoxicity Test
Caption: Experimental workflow for assessing this compound's phytotoxicity on terrestrial plants.
Protocol 2: Aquatic Plant (Lemna sp.) Growth Inhibition Test
This protocol is adapted from OECD Guideline 221.
1. Objective: To determine the effects of this compound on the growth of the aquatic plant Lemna sp.
2. Test Species: Lemna gibba or Lemna minor.
3. Materials:
- This compound (analytical grade)
- Axenic culture of Lemna sp.
- Sterile growth medium (e.g., Steinberg medium)
- Glass test vessels (e.g., beakers or flasks)
- Growth chamber or incubator with controlled temperature and light
- Deionized water
- Analytical balance, glassware, etc.
4. Experimental Procedure:
5. Data Analysis: Calculate the average specific growth rate for each concentration. Determine the percentage inhibition of the growth rate compared to the control. Calculate the EC50, NOEC, and LOAEC for the growth rate.
Workflow for Aquatic Plant (Lemna sp.) Phytotoxicity Test
References
Troubleshooting & Optimization
Technical Support Center: Monuron Degradation in Soil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of Monuron in soil.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the degradation rate of this compound in soil?
A1: The degradation of this compound in soil is a complex process influenced by a combination of abiotic and biotic factors. The key factors include:
-
Soil Properties: The composition of the soil plays a crucial role. Soils with higher organic matter and clay content may exhibit increased adsorption of this compound, which can affect its availability for degradation.
-
pH: Soil pH significantly impacts both chemical and microbial degradation pathways. Generally, the rate of hydrolysis of phenylurea herbicides like this compound is influenced by pH.
-
Temperature: Higher temperatures typically accelerate the rate of both chemical and microbial degradation processes. Conversely, lower temperatures can significantly slow down degradation, leading to longer persistence of this compound in the soil.
-
Moisture Content: Soil moisture is critical for microbial activity. Optimal moisture levels promote microbial growth and enzymatic activity, which are essential for the biodegradation of this compound. Very dry or waterlogged conditions can inhibit microbial degradation.
-
Microbial Population: The presence of a diverse and active microbial community is fundamental for the biodegradation of this compound, which is a primary degradation pathway. The history of pesticide application in a particular soil can also influence the composition of its microbial population and its ability to degrade this compound.
-
Application Rate: The initial concentration of this compound applied to the soil can affect its degradation rate. At very high concentrations, it may exhibit inhibitory effects on soil microorganisms, slowing down its own degradation.
Q2: What is the expected half-life of this compound in soil?
A2: The half-life of this compound in soil can vary widely depending on the environmental conditions. It can range from less than 30 days to over 150 days. This variability is due to the interplay of the factors mentioned above (soil type, pH, temperature, and moisture). For instance, the half-life of the similar phenylurea herbicide, prosulfuron, has been shown to increase from 6.5 days at a soil pH of 5.4 to 122.9 days at a pH of 7.9.[1] Similarly, the half-life of another phenylurea, isoproturon, increased by a factor of 10 to 15 when the soil water content was significantly reduced.[2][3]
Q3: What are the main degradation pathways for this compound?
A3: The primary degradation pathway for this compound in soil is microbial degradation. This process typically involves the stepwise N-demethylation of the urea side chain. This leads to the formation of intermediate metabolites. The degradation of the structurally similar herbicide diuron proceeds through the formation of 1-(3,4-dichlorophenyl)-3-methylurea (DCPMU) and subsequently 1-(3,4-dichlorophenyl)urea (DCPU), followed by the formation of 3,4-dichloroaniline.[4] A similar pathway is expected for this compound. Complete mineralization to carbon dioxide can also occur. Hydroxylation of the phenyl ring is another potential transformation.[5]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Degradation Rates in Soil Incubation Studies
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Heterogeneity of Soil Samples | Ensure soil samples are thoroughly homogenized before starting the experiment. Collect a composite sample from multiple locations in the field and sieve it to remove large debris. |
| Inconsistent Moisture Levels | Regularly monitor and adjust the soil moisture content throughout the incubation period. Use a consistent method for measuring and maintaining moisture, such as maintaining a certain percentage of the soil's water holding capacity. |
| Temperature Fluctuations | Use a temperature-controlled incubator to maintain a constant and uniform temperature for all samples. Avoid placing samples near the incubator door where temperature fluctuations are more likely. |
| Variability in Microbial Activity | If using soil from different sources, be aware that the microbial communities may differ significantly. It is advisable to characterize the microbial biomass and activity of the soil before the experiment. For comparative studies, using a single, well-mixed soil source is recommended. |
| Inaccurate Spiking of this compound | Ensure the stock solution of this compound is accurately prepared and that the spiking procedure distributes the herbicide evenly throughout the soil sample. Using a solvent that is then allowed to evaporate can help with even distribution. |
Issue 2: Problems with HPLC Analysis of this compound Extracted from Soil
Common HPLC Problems and Solutions:
| Problem | Possible Cause | Solution |
| Peak Tailing | - Active sites on the column interacting with the analyte.- Column contamination. | - Use a mobile phase with an appropriate pH and buffer.- Use a new guard column or flush the analytical column with a strong solvent. |
| Peak Fronting | - Sample overload. | - Dilute the sample and re-inject. |
| Split Peaks | - Contaminated or void guard/analytical column.- Sample solvent incompatible with the mobile phase. | - Replace the guard column or the analytical column if a void is suspected.- Dissolve the sample in the mobile phase whenever possible. |
| Baseline Noise or Drift | - Contaminated mobile phase or detector flow cell.- Air bubbles in the system. | - Prepare fresh mobile phase and filter it.- Flush the detector flow cell.- Degas the mobile phase and purge the pump. |
| Inconsistent Peak Areas | - Leaks in the system.- Inconsistent injection volume. | - Check for loose fittings and salt buildup.- Ensure the autosampler is functioning correctly and the injection loop is completely filled. |
Quantitative Data on Factors Affecting Phenylurea Herbicide Degradation
Table 1: Effect of Soil Type on the Half-life (t½) of Linuron (a phenylurea herbicide similar to this compound)
| Soil Type | Half-life (t½) in days |
| Sandy Loam | 37 |
| Clay Loam | 44 |
Table 2: Effect of Soil pH on the Half-life (DT₅₀) of Prosulfuron (a sulfonylurea herbicide with pH-dependent degradation)
| Soil pH | Half-life (DT₅₀) in days |
| 5.4 | 6.5 |
| 7.9 | 122.9 |
Table 3: Effect of Soil Water Content on the Half-life of Isoproturon (a phenylurea herbicide)
| Soil Water Content (% of Water Holding Capacity) | Temperature (°C) | Increase Factor in Half-life (compared to 90% WHC) |
| 50% | 10 | 10x |
| 50% | 22 | 15x |
Experimental Protocols
Protocol 1: Soil Incubation Study for this compound Degradation
-
Soil Preparation: Collect a representative soil sample, air-dry it to a workable moisture level, and sieve it through a 2 mm mesh to ensure homogeneity. Determine the soil's physicochemical properties, including pH, organic matter content, and texture.
-
Spiking: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Add the required amount of the stock solution to the soil to achieve the desired initial concentration. Mix thoroughly to ensure even distribution and allow the solvent to evaporate completely in a fume hood.
-
Incubation: Place a known weight of the spiked soil into incubation vessels (e.g., glass jars). Adjust the soil moisture to the desired level (e.g., 60% of water holding capacity). Seal the vessels (e.g., with perforated parafilm to allow gas exchange) and place them in a dark incubator at a constant temperature (e.g., 25°C).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), remove triplicate samples for analysis. Store the samples at -20°C until extraction.
-
Extraction and Analysis: Extract this compound and its metabolites from the soil samples using an appropriate solvent and method (see Protocol 2). Analyze the extracts using a validated analytical technique like HPLC-UV or LC-MS/MS.
-
Data Analysis: Calculate the concentration of this compound at each time point. Determine the degradation kinetics (e.g., by fitting to a first-order decay model) and calculate the half-life (t½).
Protocol 2: Extraction and Analysis of this compound from Soil Samples
-
Extraction Solvent Preparation: Prepare an extraction solution of methanol and aqueous formic acid (e.g., 90:10 v/v with 0.3% formic acid).
-
Extraction Procedure (Accelerated Solvent Extraction - ASE):
-
Weigh a subsample of the soil (e.g., 10 g) into an ASE extraction cell.
-
Perform the extraction using the prepared solvent at an elevated temperature and pressure (e.g., 100°C and 1500 psi).
-
Collect the extract.
-
-
Sample Clean-up and Preparation for Analysis:
-
Take an aliquot of the extract and evaporate the methanol under a gentle stream of nitrogen.
-
Dilute the remaining aqueous extract with a suitable solvent (e.g., the mobile phase for HPLC).
-
Filter the diluted extract through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-MS/MS Analysis:
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is typically used.
-
Detection: Use an LC/MS/MS system with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific mass transitions for this compound and its expected metabolites.
-
Quantification: Use a matrix-matched calibration curve for accurate quantification.
-
Visualizations
Caption: Experimental workflow for a this compound degradation study in soil.
Caption: Proposed microbial degradation pathway of this compound in soil.
References
Technical Support Center: Overcoming Monuron Resistance in Weed Populations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Monuron resistance in their experiments.
Frequently Asked Questions (FAQs)
General Understanding of this compound Resistance
Q1: What is this compound and how does it work?
This compound is a phenylurea herbicide used to control a broad spectrum of annual and perennial broadleaf weeds and grasses. It acts by inhibiting photosynthesis. Specifically, it blocks electron transport in Photosystem II (PSII) by binding to the D1 protein, a key component of the PSII complex in the chloroplast thylakoid membrane. This inhibition halts ATP and NADPH production, leading to plant death.
Q2: What are the primary mechanisms of this compound resistance in weeds?
Weed populations have evolved two main mechanisms to withstand this compound application:
-
Target-Site Resistance (TSR): This involves genetic mutations in the chloroplast gene psbA, which codes for the D1 protein. These mutations alter the protein's structure, reducing this compound's binding affinity and allowing photosynthesis to continue.
-
Non-Target-Site Resistance (NTSR): This mechanism does not involve a change at the herbicide's target site. Instead, it relies on other physiological processes to reduce the amount of active herbicide reaching the target. The most common form of NTSR for this compound is enhanced metabolic detoxification, primarily carried out by cytochrome P450 (CYP) monooxygenase enzymes. These enzymes chemically modify the this compound molecule into non-toxic or less toxic forms.
Troubleshooting Experimental Results
Q3: My whole-plant bioassay shows unexpected survival of weeds treated with this compound. How can I confirm resistance?
If you observe unexpected survival in your whole-plant bioassays, it is crucial to confirm that this is due to genuine herbicide resistance and not experimental artifacts. Here are the steps to confirm resistance:
-
Review Experimental Protocol: Ensure that the herbicide was applied at the correct dose, at the appropriate growth stage of the weeds, and under optimal environmental conditions for herbicide uptake.
-
Use a Susceptible Control: Always include a known susceptible population of the same weed species in your bioassay for comparison.
-
Dose-Response Assay: Conduct a dose-response experiment with a range of this compound concentrations on both the suspected resistant and known susceptible populations. This will allow you to quantify the level of resistance by comparing the herbicide concentration required to cause 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀) for each population.
Q4: How can I differentiate between target-site resistance (TSR) and non-target-site resistance (NTSR) in my this compound-resistant weed population?
Distinguishing between TSR and NTSR is a critical step in characterizing resistance. Here are two primary approaches:
-
psbA Gene Sequencing: Extract DNA from the resistant and susceptible plants and sequence the psbA gene. Compare the sequences to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions in the D1 protein of the resistant plants.
-
Synergist Studies: Use inhibitors of cytochrome P450 enzymes, such as malathion or piperonyl butoxide (PBO), in your bioassays. Pre-treating the resistant plants with a P450 inhibitor before this compound application can reverse or reduce the level of resistance if it is metabolically based. If the resistance level remains unchanged, it is more likely to be target-site mediated.
Troubleshooting Guides
Guide 1: Investigating Target-Site Resistance (TSR)
Issue: You suspect a mutation in the psbA gene is responsible for this compound resistance, but your sequencing results are unclear.
| Possible Cause | Troubleshooting Step |
| Poor DNA Quality | Re-extract DNA using a plant DNA extraction kit optimized for your weed species. Assess DNA quality and quantity using spectrophotometry (e.g., NanoDrop) and gel electrophoresis. |
| Incorrect PCR Primers | Design or obtain primers that are specific to the psbA gene of your target weed species. You may need to align psbA sequences from related species to identify conserved regions for primer design. |
| Low PCR Product Yield | Optimize your PCR conditions, including annealing temperature, extension time, and the number of cycles. Consider using a high-fidelity DNA polymerase to minimize errors. |
| Ambiguous Sequencing Reads | Ensure your sequencing data is of high quality. If you are getting mixed signals, it could indicate heterozygosity or the presence of multiple copies of the psbA gene. Clone the PCR product into a vector and sequence individual clones to resolve this. |
Known Mutations Conferring Resistance to PSII Inhibitors:
While a comprehensive list for this compound across all weed species is not available, mutations at the following positions in the D1 protein have been linked to resistance to phenylurea and other PSII-inhibiting herbicides:
| Amino Acid Position | Common Substitution | Reported in Species (for PSII inhibitors) |
| 264 | Serine to Glycine (Ser-264-Gly) | Chenopodium album[1] |
| 264 | Serine to Alanine (Ser-264-Ala) | Anacystis nidulans (for Diuron)[2] |
| 251 | Alanine to Valine (Ala-251-Val) | Chenopodium album[1] |
| 218 | Leucine to Valine (Leu-218-Val) | Chenopodium album[3] |
| 219 | Valine to Isoleucine (Val-219-Ile) | Various weed species[3] |
| 255 | Phenylalanine to Isoleucine (Phe-255-Ile) | Various weed species |
| 266 | Asparagine to Threonine (Asn-266-Thr) | Various weed species |
Guide 2: Characterizing Non-Target-Site Resistance (NTSR) - Metabolic Detoxification
Issue: You hypothesize that enhanced metabolism by cytochrome P450 enzymes is conferring this compound resistance, but you are unsure how to proceed with the analysis.
| Possible Cause | Troubleshooting Step |
| Ineffective P450 Inhibitor in Synergist Study | Use a range of concentrations for the P450 inhibitor (e.g., malathion, PBO) to ensure you are achieving sufficient inhibition without causing phytotoxicity. Include a control group treated with the inhibitor alone. |
| Difficulty in Detecting this compound Metabolites | Optimize your extraction protocol for phenylurea herbicides and their metabolites from plant tissue. Use a robust analytical method like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for sensitive and specific detection. |
| Unknown Metabolite Structures | Use tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the unknown metabolites. Compare these patterns with known fragmentation patterns of phenylurea herbicides and their potential degradation products (e.g., hydroxylated and demethylated forms). |
This compound Metabolic Detoxification Pathway:
The primary metabolic pathway for this compound in plants involves a two-step detoxification process catalyzed by cytochrome P450 enzymes:
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N-demethylation: Removal of one or both methyl groups from the urea nitrogen.
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Hydroxylation: Addition of a hydroxyl group to the phenyl ring.
These modifications increase the water solubility of the this compound molecule, making it easier to conjugate with sugars (e.g., glucose) and subsequently sequester into the vacuole, effectively removing it from the cytoplasm where it could interact with its target site.
Experimental Protocols
Protocol 1: Whole-Plant Bioassay for this compound Resistance Confirmation
This protocol is adapted from established methods for herbicide resistance testing.
Objective: To determine the level of resistance to this compound in a weed population compared to a susceptible population.
Materials:
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Seeds from suspected resistant and known susceptible weed populations.
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Pots or trays filled with a standard potting mix.
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Growth chamber or greenhouse with controlled temperature, humidity, and light.
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Commercial formulation of this compound.
-
Precision bench sprayer.
Methodology:
-
Seed Germination: Germinate seeds of both resistant and susceptible populations under optimal conditions for the species.
-
Transplanting: Once seedlings have reached the 2-3 leaf stage, transplant them into individual pots.
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Acclimatization: Allow the transplanted seedlings to acclimate in the growth chamber or greenhouse for 7-10 days.
-
Herbicide Application: Prepare a series of this compound dilutions to create a dose-response curve (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate). Apply the different herbicide doses to the seedlings using a precision bench sprayer to ensure uniform coverage.
-
Assessment: After 21-28 days, assess the plants for visual injury (on a scale of 0-100%) and survival. Harvest the above-ground biomass and record the fresh or dry weight.
-
Data Analysis: Calculate the GR₅₀ or LD₅₀ values for both populations using a suitable statistical software package (e.g., R with the 'drc' package). The resistance index (RI) can be calculated as the GR₅₀ (or LD₅₀) of the resistant population divided by the GR₅₀ (or LD₅₀) of the susceptible population.
Protocol 2: Analysis of this compound and its Metabolites by HPLC-MS
Objective: To identify and quantify this compound and its metabolites in plant tissue to investigate metabolic resistance.
Materials:
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Plant tissue from this compound-treated and untreated resistant and susceptible plants.
-
Liquid nitrogen.
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Extraction solvent (e.g., acetonitrile/water mixture).
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Solid-phase extraction (SPE) cartridges for sample cleanup (optional).
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HPLC system coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Analytical standards of this compound and, if available, its potential metabolites.
Methodology:
-
Sample Collection and Preparation: Harvest plant tissue at different time points after this compound treatment. Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.
-
Extraction: Extract the metabolites from the ground tissue using a suitable solvent. Vortex and centrifuge the samples to pellet the plant debris.
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Sample Cleanup (optional): Pass the supernatant through an SPE cartridge to remove interfering compounds.
-
HPLC-MS Analysis: Inject the extracted samples into the HPLC-MS system. Use a reversed-phase C18 column for separation. The mass spectrometer should be operated in both full-scan mode to identify potential metabolites and in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantification of known compounds.
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Data Analysis: Process the chromatograms and mass spectra to identify and quantify this compound and its metabolites. Compare the metabolite profiles of the resistant and susceptible plants.
Diagrams
Caption: Overview of this compound's mode of action and resistance mechanisms.
Caption: Metabolic detoxification pathway of this compound in resistant weeds.
Caption: Experimental workflow for this compound resistance characterization.
References
Optimizing Monuron dosage for specific weed control applications
Technical Support Center: Optimizing Monuron Dosage
Disclaimer: this compound is an older herbicide, and its use is restricted or banned in many regions due to environmental concerns.[1] Users must consult and adhere to all local, state, and federal regulations regarding the purchase, handling, and application of this chemical. The information provided is for experimental and research purposes only.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a non-selective, systemic herbicide belonging to the substituted urea class.[1][2][3] Its primary mode of action is the inhibition of photosynthesis.[1] It blocks the electron transport chain in Photosystem II (PSII), preventing the conversion of light energy into chemical energy (ATP and NADPH), which ultimately leads to weed death.
Q2: What is this compound typically used for?
A2: Historically, this compound has been used for the pre-emergence and early post-emergence control of annual grasses and broadleaf weeds. It was applied in both agricultural settings (e.g., cotton, sugarcane, citrus) and for total vegetation control in non-crop areas like industrial sites, rights-of-way, and railways. High application rates can result in soil sterilization for extended periods.
Q3: How does soil composition affect this compound's efficacy and required dosage?
A3: Soil composition is a critical factor. This compound binds to soil particles, particularly clay and organic matter.
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High Clay & Organic Matter: In soils with high clay or organic matter content, more this compound is adsorbed (bound) to the soil particles, making less of it available in the soil solution for uptake by weed roots. This "tie-up" may necessitate higher application rates to achieve the desired level of weed control.
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Sandy & Low Organic Matter: In coarse-textured, sandy soils with low organic matter, this compound is less adsorbed and more mobile. This increases its availability to weeds but also significantly increases the risk of leaching and potential injury to non-target crops. Lower rates are generally required in these soils.
Q4: How do environmental conditions influence this compound's performance?
A4: Environmental conditions heavily influence this compound's effectiveness:
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Rainfall/Irrigation: this compound requires water to move it into the root zone of germinating weeds. However, excessive rainfall, particularly on sandy soils, can leach the herbicide below the root zone, reducing its efficacy. Conversely, a lack of rainfall after a surface application can result in poor weed control, as the herbicide is not activated and may be subject to slow degradation by sunlight.
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Temperature: Biodegradation, a primary method of this compound breakdown in soil, is favored by higher temperatures and adequate moisture. Therefore, its persistence in the soil can be longer in cooler, drier conditions.
Troubleshooting Guide
Problem: Poor or Ineffective Weed Control
| Potential Cause | Troubleshooting Steps / Explanation |
| Incorrect Dosage | The applied rate may be too low for the target weed species or soil type. Weeds vary in their susceptibility. Soils with high organic matter or clay content require higher rates. |
| Weed Growth Stage | This compound is most effective as a pre-emergence or early post-emergence herbicide on young, actively growing weeds and seedlings. It is not effective against established perennial weeds like Bermuda grass or wild morning glory at standard rates. |
| Lack of Soil Moisture | This compound requires rainfall or irrigation to move it into the soil where weed seeds are germinating. If conditions are dry after application, the herbicide remains on the surface and is not effective. |
| Weed Resistance | While less common for older herbicides, repeated use of herbicides with the same mode of action can lead to the selection of resistant weed populations. |
| Improper Application | Ensure the sprayer is properly calibrated to deliver the intended rate. Uneven application can lead to patches of uncontrolled weeds. |
Problem: Non-Target Plant or Crop Injury (Phytotoxicity)
| Potential Cause | Troubleshooting Steps / Explanation |
| Dosage Too High | The application rate exceeded the tolerance of the desired crop or nearby plants. This is a common cause of phytotoxicity. |
| Soil Type | On sandy, low organic matter soils, this compound is more available and can leach into the root zone of desirable plants, causing injury even at seemingly normal rates. |
| Application Error | Herbicide drift onto sensitive plants, or spillage/improper equipment cleanout can cause severe localized damage. |
| Environmental Stress | Plants under stress from drought, extreme temperatures, or high humidity are more susceptible to herbicide injury. |
| Symptoms to Observe | Common phytotoxicity symptoms include leaf yellowing (chlorosis), scorched or burnt leaf margins (necrosis), leaf curling or distortion, and stunted growth. |
Data Presentation: Dosage Guidelines
Note: These are historical application rates for reference in an experimental context. They are not recommendations for current use. Always refer to the product label and local regulations.
Table 1: Historical this compound Application Rates for Non-Crop Total Vegetation Control
| Soil Texture | Organic Matter | Application Rate (kg a.i./ha) | Duration of Control |
| Sandy Loam | Low | 2.0 - 5.0 | Short to Medium Term |
| Loam / Silt Loam | Medium | 5.0 - 10.0 | Medium to Long Term |
| Clay / High OM | High | 10.0 - 20.0+ | Long Term / Soil Sterilization |
| Source: Adapted from historical herbicide use data. |
Experimental Protocols
Protocol: Determining the Effective Dose (ED₅₀) for a Target Weed
This protocol outlines a dose-response experiment to determine the this compound concentration required to inhibit the growth of a specific weed species by 50% (ED₅₀).
1. Plant Preparation:
- Select a target weed species. Grow seedlings in pots containing a standardized soil mix until they reach the 2-4 leaf stage.
- Use a sufficient number of replicates for each treatment (e.g., 3-5 pots, with multiple plants per pot).
- Maintain plants in a controlled environment (glasshouse or growth chamber) with consistent temperature, humidity, and light.
2. Herbicide Concentration Series:
- Prepare a stock solution of this compound.
- Create a series of dilutions to cover a broad dose range, from sub-lethal to lethal concentrations. A logarithmic or geometric series is often effective (e.g., 0, 0.25X, 0.5X, 1X, 2X, 4X, 8X, where 1X is a literature-suggested rate).
- Include an untreated control (0X dose) for comparison.
3. Application:
- Apply the herbicide solutions uniformly to the pots using a calibrated laboratory sprayer to simulate field application. Ensure consistent volume per pot.
4. Data Collection & Analysis:
- After a set period (e.g., 14-28 days), assess the herbicidal effect.
- Collect data on plant response, such as:
- Visual injury rating (e.g., 0-100% scale).
- Plant height.
- Above-ground biomass (harvest, dry, and weigh the plant material).
- Analyze the data by plotting the response (e.g., biomass reduction %) against the log of the herbicide dose.
- Fit the data to a non-linear regression model (e.g., a log-logistic dose-response curve) using statistical software.
- From this curve, calculate the ED₅₀ value, which is the dose that causes a 50% reduction in the measured response compared to the untreated control.
Visualizations
Caption: this compound's mechanism of action, inhibiting electron flow in Photosystem II.
Caption: Troubleshooting logic for poor this compound efficacy in experiments.
Caption: Experimental workflow for determining the ED₅₀ of this compound.
References
Technical Support Center: Monuron-Based Phytotoxicity Assays
This guide provides troubleshooting advice and frequently asked questions for researchers conducting phytotoxicity assays using Monuron, a phenylurea herbicide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? this compound is a non-selective, systemic herbicide used to control a wide range of grasses and weeds.[1][2] Its primary mode of action is the inhibition of photosynthesis.[2][3][4] this compound blocks the electron transport chain in Photosystem II (PSII), preventing the conversion of light energy into the chemical energy needed for plant growth, ultimately leading to plant death.
Q2: What is a phytotoxicity assay and why is it used? A phytotoxicity assay is a biological test used to evaluate the toxic effects of a chemical substance on plants. These assays are crucial for determining the concentration at which a substance like this compound becomes harmful to a plant, assessing its persistence in the soil, and understanding its potential environmental impact. They help establish dose-response relationships and identify factors that may influence the herbicide's efficacy.
Q3: What are the typical symptoms of this compound-induced phytotoxicity? Symptoms of this compound phytotoxicity are related to the inhibition of photosynthesis. They are generally slow to develop and appear first in new growth. Common signs include:
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Chlorosis: Yellowing of the leaves due to chlorophyll degradation.
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Stunting: A significant reduction in overall plant growth, including height and biomass.
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Necrosis: The browning and death of plant tissue, often starting at the leaf tips and margins.
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Wilting: Loss of turgor pressure in the leaves and stems.
Q4: What key factors can influence the outcome of a this compound phytotoxicity assay? Several factors related to the herbicide, plant, soil, and environment can affect results:
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Herbicide Properties: The concentration, formulation, and stability of the this compound solution are critical.
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Plant-Specific Factors: The species, growth stage, and overall health of the test plant can significantly impact its sensitivity.
-
Soil and Media: Soil composition, organic matter content, and pH can affect this compound's bioavailability and persistence.
-
Environmental Conditions: Light intensity, temperature, and humidity influence plant growth and the rate at which the herbicide is absorbed and metabolized. Stressed plants, for instance, may show an altered response to the herbicide.
Troubleshooting Guide
This guide addresses common problems encountered during this compound phytotoxicity experiments.
Problem Category 1: Unexpected Efficacy Results
Q: Why am I observing no (or very low) phytotoxicity, even at high this compound concentrations? A: This issue can stem from several sources:
-
Inactive Compound: Your this compound stock may have degraded. This compound is generally stable at neutral pH but can hydrolyze at elevated temperatures or under acidic/alkaline conditions. Prepare a fresh stock solution.
-
Resistant Plant Species: The plant species you are using may have a natural tolerance to this compound. Verify the known sensitivity of your chosen species or include a known sensitive species as a positive control.
-
Application Issues: Ensure the application method provides sufficient coverage and uptake. For soil applications, ensure the this compound is adequately mixed into the growth medium.
-
Environmental Factors: High light intensity can sometimes accelerate the degradation of certain herbicides. Conversely, very slow-growing plants (due to low light or temperature) may take longer to show effects.
Q: My results show high variability between replicates. What is causing this? A: Inconsistent results are often due to a lack of uniformity in the experimental setup:
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Non-Uniform Plants: Use plants of the same age, size, and developmental stage for all replicates.
-
Inconsistent Application: Ensure that each plant or pot receives the exact same volume and concentration of the this compound treatment. Calibrate your application equipment.
-
Environmental Gradients: Variations in light, temperature, or airflow across your growth chamber or greenhouse can cause different growth rates. Randomize the placement of your experimental units (pots) to minimize this effect.
-
Growth Media Inconsistency: Use a homogenized batch of soil or growth medium for all replicates to ensure uniform pH, organic matter, and nutrient content.
Problem Category 2: Issues with Control Groups
Q: Why are my control plants (no this compound) showing signs of stress or dying? A: When control plants are unhealthy, it points to a fundamental issue with the experimental setup:
-
Solvent Toxicity: If this compound was dissolved in a solvent (e.g., acetone, DMSO) before being diluted in water, the final solvent concentration may be toxic to the plants. Run a "solvent-only" control to test for this.
-
Contamination: Glassware, water, soil, or the growth chamber may be contaminated with residual herbicides or other toxic substances. Ensure thorough cleaning of all equipment.
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Environmental Stress: Unsuitable growing conditions such as over/under-watering, extreme temperatures, or inadequate light can cause stress symptoms that may be confused with phytotoxicity.
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Pathogen or Pest Infestation: Check for signs of disease or pests, which can cause symptoms like yellowing, stunting, or necrosis.
Problem Category 3: Data Interpretation
Q: The phytotoxic symptoms I observe are atypical and do not match the expected effects of a PSII inhibitor. What could be the cause? A: Atypical symptoms can arise from confounding factors:
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Nutrient Deficiency: Symptoms like chlorosis can also be caused by a lack of essential nutrients. Ensure your growth medium provides adequate nutrition.
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Impure Compound: Your this compound sample may contain impurities with different modes of action. If possible, verify the purity of your standard.
-
Secondary Effects: While this compound's primary action is on photosynthesis, downstream effects can sometimes manifest in complex ways, especially at very high concentrations or after prolonged exposure.
Visual Guides and Workflows
This compound's Mechanism of Action
Experimental Workflow for Phytotoxicity Assay
Troubleshooting Decision Tree
// Branch 1: Control plants are NOT healthy A1_No [label="No", color="#EA4335"]; Check_Contam [label="Check for Contamination,\nSolvent Toxicity, or\nEnvironmental Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 -> Check_Contam [label=A1_No];
// Branch 2: Control plants ARE healthy A1_Yes [label="Yes", color="#34A853"]; Q2 [label="Is Phytotoxicity\nLower Than Expected?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Q1 -> Q2 [label=A1_Yes];
// Branch 2a: Lower than expected phytotoxicity A2_Yes [label="Yes", color="#EA4335"]; Check_this compound [label="Verify this compound Concentration,\nCheck for Degradation,\nConfirm Plant Sensitivity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q2 -> Check_this compound [label=A2_Yes];
// Branch 2b: Not lower (i.e., other issues) A2_No [label="No", color="#34A853"]; Q3 [label="Is Variability\nBetween Replicates High?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Q2 -> Q3 [label=A2_No];
A3_Yes [label="Yes", color="#EA4335"]; Check_Uniformity [label="Standardize Plant Material,\nApplication Technique, and\nEnvironmental Conditions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q3 -> Check_Uniformity [label=A3_Yes];
A3_No [label="No", color="#34A853"]; End [label="Review Protocol for\nOther Deviations", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q3 -> End [label=A3_No]; } dot Caption: A logical flow for troubleshooting common phytotoxicity assay issues.
Quantitative Data Summary
The following table provides an example of dose-response data that might be generated from a this compound phytotoxicity assay on a sensitive species like Lemna minor (duckweed).
| This compound Concentration (µg/L) | Mean Growth Inhibition (%) | Standard Deviation (±) | Visual Phytotoxicity Score (0-5) |
| 0 (Control) | 0 | 2.1 | 0 |
| 10 | 15.2 | 4.5 | 1 |
| 25 | 48.9 | 6.8 | 2 |
| 50 | 75.4 | 5.3 | 4 |
| 100 | 92.1 | 3.9 | 5 |
| 200 | 98.5 | 1.5 | 5 |
| Visual Score: 0 = No effect, 1 = Slight chlorosis, 2 = Obvious chlorosis, 3 = Severe chlorosis/some necrosis, 4 = Severe necrosis, 5 = Complete death. |
Detailed Experimental Protocol: Soil-Based Seed Germination and Early Growth Assay
This protocol outlines a common method for assessing this compound's effect on seed germination and seedling growth.
1. Materials and Reagents
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This compound standard (≥98% purity)
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Acetone or DMSO (solvent, if needed)
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Deionized water
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Standard potting soil or sand (low in organic matter)
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Seeds of a sensitive indicator species (e.g., cress, lettuce, oat)
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Pots or petri dishes
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Controlled environment chamber (light, temperature, humidity control)
-
Analytical balance and calibrated pipettes
2. Preparation of this compound Solutions
-
Prepare a 1000 mg/L primary stock solution of this compound by dissolving the required amount in a minimal volume of acetone, then bringing it to final volume with deionized water.
-
Perform serial dilutions from the stock solution to create a range of working concentrations (e.g., 0.1, 1, 10, 50, 100 mg/L).
-
Prepare a "vehicle control" solution containing the same concentration of acetone as the highest treatment dose.
-
A "negative control" with only deionized water must be included.
3. Experimental Setup
-
Add a standardized amount of soil (e.g., 200 g) to each pot.
-
Apply the this compound working solutions to the soil. Add a pre-determined volume of each concentration to the respective pots to achieve the target soil concentration (mg/kg). Mix thoroughly to ensure even distribution.
-
Sow a fixed number of seeds (e.g., 20) at a uniform depth in each pot.
-
Place pots in a controlled environment chamber (e.g., 24°C, 16:8 hour light:dark cycle). Arrange pots in a randomized complete block design.
4. Data Collection (after 14-21 days)
-
Germination Rate: Count the number of emerged seedlings daily.
-
Visual Injury Assessment: Score each pot for phytotoxicity symptoms (chlorosis, necrosis, stunting) using a 0-5 scale.
-
Growth Measurements: Measure the shoot height of each seedling.
-
Biomass: Carefully remove seedlings, wash the roots, and separate shoots from roots. Dry the plant material in an oven at 70°C for 48 hours and record the dry weight.
5. Data Analysis
-
Calculate the percent inhibition for each endpoint relative to the negative control.
-
Use regression analysis to determine the EC50 (the concentration causing 50% inhibition) for the most sensitive endpoints (e.g., biomass).
-
Perform an Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to determine the No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC).
References
Technical Support Center: Stabilizers for Monuron Suspension Concentrates
This guide provides researchers, scientists, and formulation professionals with essential information for developing stable Monuron suspension concentrate (SC) formulations. It includes frequently asked questions (FAQs), a troubleshooting guide for common stability issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of stabilizers in a this compound SC formulation?
A1: Stabilizers are critical components that ensure the physical stability of a this compound suspension concentrate during storage and application. An SC formulation consists of fine, solid this compound particles suspended in water.[1][2] Stabilizers perform three primary functions:
-
Wetting & Dispersion: Surfactants known as wetting and dispersing agents are used to coat the surface of the solid this compound particles. This allows them to be easily incorporated into the water phase during milling and prevents them from clumping together (flocculation or agglomeration).[1][2][3]
-
Suspension: Rheology modifiers (thickeners) create a structured network within the water phase. This network increases the viscosity of the formulation at rest, which slows down the rate at which this compound particles settle due to gravity.
-
Crystal Growth Inhibition: Some stabilizers prevent the growth of large crystals over time, a phenomenon known as Ostwald ripening, which can lead to formulation failure.
Q2: What are the main types of stabilizers used in SC formulations?
A2: SC formulations typically use a combination of stabilizers to achieve long-term stability:
-
Dispersing & Wetting Agents: These are surfactants that adsorb onto the particle surface. Common classes include naphthalene sulfonates, lignosulfonates, polymeric comb dispersants, and block copolymers. They provide stability through electrostatic and/or steric repulsion.
-
Rheology Modifiers (Thickeners): These are polymers that structure the continuous phase (water). The most common is xanthan gum, which creates a high-yield-stress fluid that is shear-thinning (it flows when shaken but is thick at rest). Other options include attapulgite clay and microcrystalline cellulose (MCC).
-
Crystal Growth Inhibitors: While high-performance dispersants are the first line of defense, specific additives like hydrophobically modified polymers or blends of non-ionic and anionic surfactants can also be used to inhibit crystal growth.
Q3: Why is particle size important for a stable this compound SC?
A3: A small and uniform particle size (typically < 5 µm) is crucial for several reasons. Firstly, smaller particles settle more slowly, improving suspension stability. Secondly, a smaller particle size increases the surface area of the active ingredient, which can enhance its biological efficacy upon application. However, excessively fine particles can sometimes increase the risk of crystal growth. The milling process is a key step in achieving the desired particle size distribution.
Q4: What causes crystal growth in this compound suspensions and how can it be prevented?
A4: Crystal growth, or Ostwald ripening, is a major cause of instability in SC formulations. It occurs because this compound has very low, but non-zero, solubility in water. Smaller particles have slightly higher solubility than larger ones. Over time, the smaller particles dissolve and the this compound re-deposits onto the surface of larger crystals, causing them to grow. This leads to increased sedimentation, caking, and potential blockage of spray nozzles.
Prevention strategies include:
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Choosing a High-Performance Dispersant: The primary strategy is to use a dispersant that strongly adsorbs to and covers the particle surface, creating a robust barrier that inhibits dissolution and re-deposition.
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Adding Crystal Growth Inhibitors: Specific additives can be included to either lower the solubility of this compound in the water phase or to introduce "impurities" that interfere with the crystal lattice formation process.
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Optimizing Surfactant Blends: Using a combination of non-ionic and anionic surfactants can help stabilize the system.
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Using Co-stabilizers: Certain rheology modifiers, like hydroxypropyl methylcellulose (HPMC), have been shown to be highly effective at inhibiting crystal growth compared to standard thickeners like xanthan gum.
Troubleshooting Guide
This section addresses common problems encountered during the development of this compound SC formulations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid & Hard Sedimentation (Caking) | 1. Insufficient viscosity at rest.2. Inadequate particle dispersion (flocculation).3. Crystal growth leading to larger, heavier particles. | 1. Increase the concentration of the rheology modifier (e.g., xanthan gum) or switch to a more effective one (e.g., attapulgite clay).2. Evaluate the dispersant/wetting agent system. Ensure the dosage is correct. Consider a dispersant that provides better steric/electrostatic repulsion.3. See "Significant Crystal Growth" below. |
| High Viscosity / Poor Flowability | 1. Excessive concentration of the rheology modifier.2. Poor dispersion leading to particle agglomeration.3. Inefficient wetting during the milling stage. | 1. Reduce the concentration of the rheology modifier.2. Improve the dispersant system. A different dispersant or higher concentration may be needed.3. Ensure an effective wetting agent is used at an appropriate level to prevent mill blockage and high viscosity. |
| Significant Crystal Growth (Observed via Microscopy) | 1. Ostwald Ripening due to partial water solubility of this compound.2. Ineffective dispersant coverage on particle surfaces.3. Sub-optimal formulation (e.g., wrong pH, incompatible co-formulants). | 1. Select a high-performance dispersant known for crystal growth inhibition (e.g., certain lignosulfonates or polymeric dispersants).2. Add a dedicated crystal growth inhibitor or a co-stabilizer like HPMC.3. Ensure the formulation pH is neutral, as this compound is most stable under these conditions. |
| Poor Spontaneity of Dispersion (Doesn't mix well in spray tank) | 1. Insufficient or incorrect wetting agent.2. Strong particle-particle interactions in the concentrate.3. Formulation is too viscous to disperse quickly. | 1. Optimize the wetting agent. Anionic blends or alcohol ethoxylates are often effective.2. Re-evaluate the dispersant to ensure it provides sufficient repulsion upon dilution.3. If viscosity is high, adjust the rheology modifier. |
| Phase Separation (Syneresis - layer of clear liquid on top) | 1. Insufficient structuring from the rheology modifier.2. Particle settling has begun, compacting the lower layer. | 1. Increase the concentration of the rheology modifier to improve the suspension network.2. Evaluate the overall stability; syneresis is often the first sign of sedimentation. Check particle size and dispersion quality. |
Data Presentation: Stabilizer Performance
Direct quantitative data for this compound is limited in public literature. The following tables present illustrative data from studies on other herbicidal suspension concentrates, demonstrating the impact of stabilizer selection on formulation stability.
Table 1: Effect of Stabilizer on Crystal Growth in a Metribuzin SC (400 g/L) (Data adapted from a study comparing Xanthan Gum and METHOCEL™ F4M (HPMC) after storage for 2 weeks at 54°C)
| Stabilizer System (at 0.2%) | Initial State (Particle Size) | After 2 Weeks at 54°C (Particle Size) | Interpretation |
| Xanthan Gum | Majority of particles < 10 µm | Significant shift to larger particles; a large population > 10 µm observed. | Xanthan gum provides viscosity but is not effective at inhibiting crystal growth under accelerated storage conditions. |
| METHOCEL™ F4M (HPMC) | Majority of particles < 10 µm | Particle size distribution remains virtually unchanged from the initial state. | METHOCEL™ F4M is highly effective at inhibiting active ingredient crystal growth, leading to superior formulation stability. |
Table 2: Effect of Stabilizer on Viscosity in an Isoproturon SC (500 g/L) (Data adapted from a study comparing Xanthan Gum and Lattice® NTC (Microcrystalline Cellulose))
| Stabilizer (at 0.3%) | Viscosity at Low Shear Rate | Viscosity at High Shear Rate | Interpretation |
| Xanthan Gum | High | Low | Provides excellent suspension at rest (high viscosity) and good flowability when agitated (shear-thinning). |
| Lattice® NTC (MCC) | Very High | Low | Creates a very strong gel network, offering superior anti-settling properties. Also exhibits strong shear-thinning behavior. |
Experimental Protocols & Workflows
Key Stability Tests
1. Accelerated Storage Stability Test (Based on CIPAC MT 46.3)
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Objective: To simulate long-term (e.g., 2-year) shelf life by subjecting the formulation to elevated temperatures for a short period.
-
Apparatus: Glass bottles with screw-tight caps, laboratory oven capable of maintaining a constant temperature (±2°C).
-
Procedure:
-
Fill a glass bottle to approximately 80% capacity with the this compound SC formulation.
-
Securely close the cap to prevent moisture loss.
-
Place the bottle in an oven set to 54°C ± 2°C .
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Store the sample for 14 days .
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After 14 days, remove the sample and allow it to cool to room temperature for at least 24 hours before conducting further tests.
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Visually inspect for any physical changes such as phase separation, caking, or significant changes in viscosity.
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Perform quantitative tests (e.g., particle size analysis, suspensibility) and compare the results to a sample stored at room temperature (the "time zero" sample).
-
2. Particle Size Analysis (Based on CIPAC MT 187)
-
Objective: To determine the volume-based particle size distribution of the this compound particles.
-
Apparatus: Laser diffraction particle size analyzer (e.g., Malvern Mastersizer).
-
Procedure:
-
Prepare a dispersion liquid (typically deionized water with a small amount of surfactant to ensure proper wetting).
-
Add a small, representative amount of the this compound SC formulation to the dispersant in the analyzer's measurement cell until the target obscuration level is reached.
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Apply sonication if necessary to break up loose agglomerates and ensure a primary particle size measurement.
-
Perform the measurement. The instrument calculates the particle size distribution based on the light scattering pattern.
-
Report the results as d(0.1), d(0.5) (median), and d(0.9) values, which represent the points at which 10%, 50%, and 90% of the particles are smaller than the given size, respectively.
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3. Suspensibility Test (Based on CIPAC MT 184 / Related to MT 160)
-
Objective: To determine the amount of active ingredient that remains suspended after dilution in standard water under specified conditions.
-
Apparatus: 250 mL graduated mixing cylinders, suction tube, CIPAC Standard Water.
-
Procedure:
-
Prepare a specified dilution of the this compound SC in a 250 mL cylinder with CIPAC Standard Water (e.g., 1 g of formulation in 250 mL).
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Stopper the cylinder and invert it 30 times.
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Place the cylinder in a constant temperature bath (e.g., 30°C) and let it stand undisturbed for 30 minutes.
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After 30 minutes, carefully remove the top 9/10ths (225 mL) of the suspension using a suction tube, ensuring the sediment is not disturbed.
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Quantitatively determine the concentration of this compound in the remaining 1/10th (25 mL) using a suitable analytical method (e.g., HPLC).
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Calculate the suspensibility as a percentage of the active ingredient that remained in suspension.
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Visualizations
Experimental Workflow Diagram
Caption: Workflow for developing and testing this compound SC formulations.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for common this compound SC stability issues.
References
Technical Support Center: Reducing Lateral Movement of Monuron in Soil
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges associated with the lateral movement of Monuron in soil during laboratory and field experiments.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at reducing the lateral movement of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in this compound leaching between replicate soil columns. | 1. Inconsistent soil packing density.2. Preferential flow paths (macropores) in the soil columns.3. Non-uniform application of this compound solution.4. Fluctuations in ambient temperature affecting water viscosity and flow rate. | 1. Standardize the soil packing procedure. Use a consistent method of adding and compacting soil in increments to achieve a uniform bulk density across all columns.2. Use sieved, homogenized soil to minimize macropores. Pre-wetting the soil column from the bottom up can help displace air and reduce preferential flow.[1]3. Apply the this compound solution evenly across the soil surface using a pipette or a fine nozzle spray.4. Conduct experiments in a temperature-controlled environment. |
| Soil amendments are not effectively reducing this compound mobility. | 1. Inappropriate amendment type for the soil matrix.2. Insufficient amendment application rate.3. Inadequate incubation time for the amendment to interact with the soil.4. The dissolved organic carbon (DOC) from the amendment may be increasing this compound's solubility and mobility. | 1. Select amendments with a high organic carbon content and surface area, such as biochar or mature compost, which have been shown to increase herbicide sorption.[2][3]2. Conduct preliminary batch sorption experiments to determine the optimal amendment-to-soil ratio for maximizing this compound adsorption.3. Allow for an adequate equilibration period (e.g., several days to weeks) after mixing the amendment with the soil before introducing this compound.4. Analyze the dissolved organic carbon in the leachate. If high, consider using a more stabilized form of organic matter, like a high-temperature pyrolyzed biochar, which tends to have lower soluble carbon fractions. |
| Unexpectedly high lateral movement of this compound in control experiments. | 1. Soil type has low organic matter and/or clay content.2. High water solubility of this compound.3. Experimental conditions (e.g., high irrigation rate) are promoting leaching. | 1. Characterize the soil properties. For soils with inherently low adsorption capacity, a higher degree of lateral movement is expected. Consider using a standard soil with known properties for comparison.2. Acknowledge the inherent mobility of this compound in your experimental design and focus on relative reductions in mobility with different treatments.3. Reduce the simulated rainfall intensity or volume to better reflect realistic environmental conditions and to allow more time for adsorption to occur.[4] |
| Difficulty in extracting and quantifying this compound from amended soil. | 1. Strong binding of this compound to the soil amendment.2. Interference from the amendment matrix during analytical procedures. | 1. Modify the extraction solvent system or use a more rigorous extraction technique, such as microwave-assisted solvent extraction (MASE), to improve recovery.2. Incorporate a clean-up step in your analytical method, such as solid-phase extraction (SPE), to remove interfering compounds from the amendment before analysis. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the lateral movement of this compound in soil?
A1: The primary factors are soil composition, particularly organic matter and clay content, and the amount of water moving through the soil. This compound has a higher potential for lateral movement in sandy soils with low organic matter and is less mobile in soils rich in clay and organic matter due to increased adsorption.[5] High rainfall or irrigation will also increase the potential for lateral movement.
Q2: Which types of soil amendments are most effective at reducing this compound mobility?
A2: Organic amendments with high surface area and organic carbon content are generally the most effective. These include biochar, compost, and manure. These materials increase the number of binding sites for this compound in the soil, thereby reducing its concentration in the soil water and its potential for lateral movement.
Q3: How can I best simulate rainfall in my laboratory soil column experiments?
A3: A common method is to use a peristaltic pump to apply an "artificial rain" solution (e.g., 0.01 M CaCl2) continuously and evenly to the surface of the soil columns. The application rate can be adjusted to simulate different rainfall intensities. It is important to ensure a uniform distribution of the artificial rain across the soil surface to avoid creating preferential flow paths.
Q4: What are "Best Management Practices" (BMPs) for reducing this compound runoff in field applications?
A4: BMPs are practical strategies to minimize the off-site movement of herbicides. For this compound, these include:
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Incorporation: Mixing this compound into the top layer of soil can reduce its availability for runoff.
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Cover Crops: Planting cover crops can reduce soil erosion and water runoff, thereby trapping this compound in the field.
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Vegetative Buffers: Establishing strips of vegetation around fields can intercept runoff and adsorb the herbicide.
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Reduced Application Rates: Using the lowest effective application rate of this compound will reduce the total amount available for lateral movement.
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Spot Spraying: Applying the herbicide only to areas where weeds are present can significantly reduce the overall amount of herbicide used and its potential for runoff.
Q5: Can the lateral movement of this compound be completely prevented?
A5: Completely preventing the lateral movement of a moderately mobile herbicide like this compound is challenging. The goal of mitigation strategies is to significantly reduce its movement to minimize environmental impact. A combination of appropriate soil management practices and the use of effective amendments can substantially decrease the lateral mobility of this compound.
Experimental Protocols
Key Experiment: Soil Column Leaching Study to Evaluate this compound Mobility
This protocol is adapted from the OECD 312 and OPPTS 835.1240 guidelines.
Objective: To assess the leaching potential of this compound in a soil column and to evaluate the effectiveness of soil amendments in reducing its lateral movement.
Materials:
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Glass chromatography columns (e.g., 30 cm length, 5 cm inner diameter)
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Fritted glass discs or glass wool
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Peristaltic pump
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This compound analytical standard
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Radiolabeled 14C-Monuron (optional, for enhanced tracking)
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Test soil, air-dried and sieved (<2 mm)
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Soil amendment (e.g., biochar, compost)
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Artificial rain solution (0.01 M CaCl2)
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Fraction collector
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Analytical instrumentation for this compound quantification (e.g., HPLC-UV, LC-MS/MS)
Procedure:
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Soil Preparation:
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If using amendments, thoroughly mix the amendment with the test soil at the desired rate (e.g., 2% w/w) and allow it to equilibrate for a specified period (e.g., 1 week).
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Characterize the physical and chemical properties of the soil (and amended soil), including texture, organic carbon content, pH, and cation exchange capacity.
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Column Packing:
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Place a fritted glass disc or a plug of glass wool at the bottom of each column.
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Pack the soil (or amended soil) into the column in small increments, tapping the column gently to ensure uniform packing and to achieve a consistent bulk density. A typical packed soil height is 25-30 cm.
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Record the total mass of soil added to each column.
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Column Saturation:
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Slowly pump the artificial rain solution from the bottom of the column upwards to saturate the soil and displace air.
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Once saturated, allow the columns to drain freely until the soil reaches field capacity.
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This compound Application:
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Prepare a stock solution of this compound at a known concentration. If using, spike with 14C-Monuron.
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Carefully and evenly apply a known volume of the this compound solution to the surface of the soil in each column.
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Leaching (Simulated Rainfall):
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Begin applying the artificial rain solution to the top of each soil column using the peristaltic pump at a constant, low flow rate (e.g., to deliver a total of 200 mm of "rain" over 48 hours).
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Collect the leachate (the solution that passes through the column) in fractions using a fraction collector. Record the volume and time for each fraction.
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Sample Analysis:
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After the leaching is complete, carefully extrude the soil from the column and section it into segments of a defined length (e.g., every 5 cm).
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Extract this compound from each soil segment and each leachate fraction using an appropriate solvent and analytical method.
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Quantify the concentration of this compound in each extract.
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Data Analysis:
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Calculate the mass of this compound in each soil segment and leachate fraction.
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Construct a leaching profile by plotting the percentage of applied this compound versus soil depth.
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Calculate the total percentage of this compound that leached through the column.
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Compare the leaching profiles of the unamended (control) soil with the amended soils to determine the effectiveness of the amendments in reducing lateral movement.
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Quantitative Data Summary
The following table summarizes hypothetical data on the effectiveness of different soil amendments in reducing this compound leaching, as might be determined from the soil column leaching experiment described above.
| Soil Treatment | This compound Leached (% of Applied) | This compound in Top 10 cm of Soil (% of Applied) | Freundlich Adsorption Coefficient (Kf) |
| Control (Sandy Loam Soil) | 45% | 35% | 1.5 |
| Soil + 2% Biochar | 15% | 70% | 5.8 |
| Soil + 5% Compost | 25% | 60% | 4.2 |
| Soil + 5% Manure | 30% | 55% | 3.5 |
Note: The Freundlich Adsorption Coefficient (Kf) is a measure of the adsorption capacity of the soil. A higher Kf value indicates stronger adsorption and reduced mobility.
Visualizations
Experimental Workflow for Soil Column Leaching Study
Caption: Workflow for a soil column leaching experiment to assess this compound mobility.
Logical Relationship for Reducing this compound's Lateral Movement
Caption: Strategies to reduce the lateral movement of this compound in soil.
References
Monuron Persistence in Soil: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the persistence of the herbicide Monuron in various soil types.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing this compound persistence in soil?
A1: The persistence of this compound in soil is primarily influenced by a combination of soil properties, climatic conditions, and application rates. Key factors include soil texture (sandy vs. clay), organic matter content, pH, moisture levels, and temperature.[1][2][3] Higher application rates also lead to longer persistence.[4]
Q2: How does soil type affect this compound degradation?
A2: Soil texture plays a significant role in this compound persistence. This compound is known to be more mobile in lighter, sandy soils, which can lead to faster leaching but not necessarily faster degradation.[4] Clay soils, with higher surface area and potential for adsorption, can sometimes exhibit slower degradation rates due to the binding of this compound to soil particles, making it less available to microorganisms.
Q3: What is the role of soil organic matter in this compound persistence?
A3: Soil organic matter is a critical factor. It can increase the adsorption of this compound, which may decrease its bioavailability for microbial degradation, thus increasing its persistence. However, high organic matter also supports a larger and more active microbial population, which can enhance biodegradation. The overall effect depends on the balance between these two processes.
Q4: How do pH and temperature impact this compound's half-life?
A4: Soil pH and temperature are crucial for both chemical and microbial degradation of herbicides. This compound degradation is generally favored by higher temperatures and adequate moisture, which stimulate microbial activity. While this compound is stable to hydrolysis in neutral solutions, extremes in pH can affect its chemical stability and the activity of soil microorganisms responsible for its breakdown.
Q5: What are the typical half-life ranges for this compound in different soil types?
A5: The half-life of this compound in soil can vary significantly. In field soils, it can range from less than 30 days to 166 days. The persistence is influenced by the factors mentioned above. For a comparative overview, please refer to the data summary tables below.
Troubleshooting Guide
Issue 1: Inconsistent this compound concentrations in replicate soil samples.
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Possible Cause: Uneven application of this compound to soil samples.
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Troubleshooting Step: Ensure a homogenous mixture of this compound in the soil at the start of the experiment. For laboratory studies, this can be achieved by applying this compound in a solution and thoroughly mixing it with the soil before incubation.
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Possible Cause: Soil heterogeneity within your samples.
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Troubleshooting Step: Ensure that the soil used for all replicates is from a single, well-mixed batch. Sieve the soil to remove large debris and ensure a uniform particle size.
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Possible Cause: Inconsistent extraction efficiency.
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Troubleshooting Step: Review and standardize your soil extraction protocol. Ensure that the solvent-to-soil ratio, shaking/sonication time, and temperature are consistent for all samples. Spiking control soil samples with a known concentration of this compound and calculating the recovery rate can help validate your extraction method.
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Issue 2: Slower than expected this compound degradation in high organic matter soil.
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Possible Cause: Strong adsorption of this compound to organic matter.
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Troubleshooting Step: High organic content can lead to increased sorption, making this compound less available for microbial degradation. Consider measuring the bioavailable fraction of this compound in your soil solution. Sequential extraction procedures can provide insights into the proportion of this compound that is strongly bound versus readily available.
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Possible Cause: Presence of other inhibiting substances.
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Troubleshooting Step: The co-application of other pesticides, particularly certain fungicides, can inhibit the microbial communities responsible for herbicide degradation. Review the history of the field soil or ensure that no other potentially inhibitory chemicals are present in your experimental setup.
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Issue 3: High variability in this compound half-life between different experiments with the same soil type.
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Possible Cause: Differences in experimental conditions.
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Troubleshooting Step: Small variations in incubation temperature, soil moisture content, and aeration can significantly impact microbial activity and, consequently, this compound degradation rates. Maintain and monitor these conditions carefully throughout the experiment. Use of controlled environment chambers is highly recommended.
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Possible Cause: Adaptation of microbial populations.
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Troubleshooting Step: Repeated exposure of a soil to a particular herbicide can lead to the adaptation of microbial communities that can degrade it more rapidly. If using soil with a history of this compound application, this could explain faster degradation in later experiments.
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Issue 4: Low or no detection of this compound in fortified soil samples.
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Possible Cause: Rapid degradation.
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Troubleshooting Step: While this compound is moderately persistent, very high microbial activity in a particular soil could lead to rapid degradation. Analyze samples at earlier time points to capture the initial concentration.
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Possible Cause: Issues with the analytical method.
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Troubleshooting Step: Verify the performance of your analytical instrument (e.g., LC-MS/MS) and method. Check the stability of your this compound standard solutions. Ensure that the sample cleanup procedure is not removing the analyte. Matrix effects in LC-MS/MS can also suppress the signal; validate your method using matrix-matched standards.
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Data Summary
Table 1: this compound Half-Life in Different Soil Types
| Soil Type | Organic Matter (%) | pH | Temperature (°C) | Half-Life (Days) | Reference |
| Sandy Loam | Not Specified | Not Specified | Field Conditions | < 30 - 166 | |
| Clay Loam | 1.5 | 6.3 | 20 | ~44 (for similar herbicide Linuron) | |
| Sandy Loam | 1.7 | 6.4 | 20 | ~37 (for similar herbicide Linuron) | |
| Clay Loam | Not Specified | Not Specified | 25 | ~90 |
Note: Data for this compound is limited in some cases; data for the structurally similar herbicide Linuron is provided for comparison where relevant.
Experimental Protocols
Protocol 1: this compound Soil Persistence Study
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Soil Preparation:
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Collect soil from the desired location and depth.
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Air-dry the soil and sieve it through a 2 mm mesh to ensure homogeneity.
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Characterize the soil for its physicochemical properties: texture (e.g., sand, silt, clay content), organic matter content, pH, and cation exchange capacity.
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This compound Application:
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Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
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Add the this compound solution to the soil to achieve the desired final concentration. It is crucial to ensure even distribution. One method is to spray the solution onto a thin layer of soil and then mix thoroughly.
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Allow the solvent to evaporate completely in a fume hood.
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Incubation:
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Place a known mass of the treated soil into incubation vessels (e.g., glass jars).
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Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity) and maintain it throughout the experiment by periodic additions of water.
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Incubate the samples in the dark at a constant temperature (e.g., 25°C). Include control samples of untreated soil.
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Sampling:
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Collect triplicate samples at predetermined time intervals (e.g., 0, 7, 14, 30, 60, 90 days).
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Store samples at -20°C until extraction and analysis.
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Protocol 2: this compound Extraction and Analysis from Soil
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Extraction: A common and effective method is Accelerated Solvent Extraction (ASE) or a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.
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ASE: Mix a subsample of soil (e.g., 10 g) with a dispersing agent (e.g., diatomaceous earth) and place it in an extraction cell. Extract with a suitable solvent mixture (e.g., methanol/water) at elevated temperature and pressure.
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QuEChERS: Shake a soil sample (e.g., 10 g) vigorously with acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium chloride). Centrifuge to separate the layers.
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Cleanup:
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The extracted sample may contain co-extractives that can interfere with analysis. A cleanup step using Solid Phase Extraction (SPE) is often necessary.
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Pass the extract through an SPE cartridge (e.g., C18 or Florisil) to remove interfering compounds.
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Elute the this compound from the cartridge with a small volume of an appropriate solvent.
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-
Analysis:
-
Analyze the cleaned-up extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Mobile Phase: A gradient of acetonitrile and water, both with a small amount of formic acid, is commonly used.
-
Column: A C18 reversed-phase column is suitable for separating this compound.
-
Detection: Use electrospray ionization (ESI) in positive ion mode. Monitor for the specific precursor and product ion transitions for this compound for quantification and confirmation.
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Visualizations
References
Technical Support Center: Optimizing Monuron Extraction from Water Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Monuron from water samples for accurate analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for extracting this compound from water samples?
A1: The most widely used and effective method for extracting this compound and other phenylurea herbicides from water samples is Solid-Phase Extraction (SPE).[1][2][3] This technique is preferred due to its simplicity, high sensitivity, and ability to handle a wide range of pesticide polarities.[4][5] SPE cartridges, particularly those with C18 or polymeric sorbents like Oasis HLB, are frequently employed for this purpose.
Q2: What are the key parameters to optimize for an efficient SPE method?
A2: For optimal recovery of this compound using SPE, several factors should be carefully considered and optimized. These include the choice of sorbent material, sample pH, the composition and volume of the elution solvent, sample loading flow rate, and the sorbent drying time.
Q3: Can I use Liquid-Liquid Extraction (LLE) for this compound?
A3: Yes, Liquid-Liquid Extraction (LLE) is a viable, albeit more traditional, method for extracting this compound from water. Dichloromethane is a commonly used solvent for this purpose. However, LLE can be more time-consuming, labor-intensive, and prone to issues like emulsion formation compared to SPE.
Q4: What analytical techniques are typically used to quantify this compound after extraction?
A4: High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a common and effective method for the determination of this compound. For higher sensitivity and selectivity, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is often employed. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though it may require a derivatization step.
Q5: What are typical recovery rates and limits of detection (LOD) for this compound extraction?
A5: With an optimized SPE method coupled with LC-MS/MS, recovery rates for pesticides like this compound can range from 70% to 120%. For HPLC-UV methods, good linearity and repeatability are often reported. Limits of detection can be in the low microgram per liter (µg/L) to nanogram per liter (ng/L) range, depending on the specific method and instrumentation used. For instance, a magnet-integrated fabric phase sorptive extraction combined with HPLC-DAD reported LODs of 0.3 μg L−1.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and analysis of this compound from water samples.
Issue 1: Low Recovery of this compound
| Potential Cause | Troubleshooting Step | Explanation |
| Inappropriate SPE Sorbent | Test different sorbent types (e.g., C18, Oasis HLB). | The polarity and chemical properties of this compound necessitate a compatible sorbent for effective retention. Oasis HLB is often a good starting point for a wide range of pesticides. |
| Incorrect Elution Solvent | Optimize the elution solvent composition and volume. A mixture of methanol and ethyl acetate (e.g., 70:30 v/v) can be effective. | The elution solvent must be strong enough to desorb this compound from the sorbent. Insufficient volume will lead to incomplete elution. Increasing the solvent volume or trying a stronger solvent can improve recovery. |
| Sample pH Not Optimal | Adjust the pH of the water sample before extraction. For many pesticide analyses, acidifying the sample to around pH 3 can improve retention on reversed-phase sorbents. | The charge of the analyte can affect its interaction with the sorbent. |
| High Flow Rate | Reduce the sample loading and elution flow rates. Recommended loading rates are often in the range of 5-15 mL/min. | A flow rate that is too high can lead to insufficient interaction time between the analyte and the sorbent, resulting in breakthrough during loading or incomplete elution. |
| Incomplete Sorbent Drying | Ensure the SPE cartridge is thoroughly dried after sample loading and before elution, especially when using non-polar solvents. A vacuum or nitrogen stream can be used. | Residual water in the sorbent can interfere with the elution of analytes by organic solvents. |
Issue 2: Poor Chromatographic Peak Shape or Resolution
| Potential Cause | Troubleshooting Step | Explanation |
| Matrix Interference | Incorporate a clean-up step after extraction. This can involve passing the extract through a different SPE cartridge or using techniques like dispersive SPE (dSPE). | Co-extracted matrix components can interfere with the chromatographic separation. |
| Incompatible Reconstitution Solvent | Ensure the final extract is reconstituted in a solvent that is compatible with the HPLC mobile phase. Ideally, the reconstitution solvent should be the same as or weaker than the initial mobile phase. | Injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion. |
| Suboptimal HPLC Conditions | Optimize the mobile phase composition, gradient, and flow rate. A common mobile phase for this compound analysis is a gradient of acetonitrile and water. | Proper chromatographic conditions are crucial for achieving good separation and peak shape. |
| Column Contamination | Wash the HPLC column with a strong solvent or replace it if it's old or heavily contaminated. | Accumulation of contaminants on the column can degrade its performance. |
Issue 3: Emulsion Formation during Liquid-Liquid Extraction (LLE)
| Potential Cause | Troubleshooting Step | Explanation |
| Vigorous Shaking | Gently swirl or invert the separatory funnel instead of shaking it vigorously. | Excessive agitation can cause the formation of stable emulsions, especially with complex water matrices. |
| Presence of Surfactants in the Sample | Add a small amount of salt (salting out) to the aqueous phase to increase its ionic strength. | This can help to break the emulsion by decreasing the solubility of the organic phase in the aqueous phase. |
| High Concentration of Particulate Matter | Filter the water sample before extraction to remove suspended solids. | Particulates can stabilize emulsions. |
Data Summary
Table 1: Comparison of Extraction Techniques for Phenylurea Herbicides
| Technique | Typical Sorbent/Solvent | Advantages | Disadvantages | Reported Recovery Ranges |
| Solid-Phase Extraction (SPE) | C18, Oasis HLB | High recovery, good selectivity, easily automated, less solvent consumption. | Can be prone to clogging with high-particulate samples. | 63% - 116% |
| Liquid-Liquid Extraction (LLE) | Dichloromethane | Simple equipment, can handle larger sample volumes. | Labor-intensive, large solvent volumes, potential for emulsion formation. | 76% - 112% |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Dichloromethane (extraction solvent), Acetone (disperser solvent) | Fast, low solvent consumption, high enrichment factor. | Small sample volume, can be sensitive to matrix effects. | 53% - 98% |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) using a C18 Cartridge
This protocol is a general guideline and should be optimized for your specific sample matrix and analytical instrumentation.
-
Sample Preparation:
-
Filter the water sample through a 0.45 µm filter to remove any particulate matter.
-
Acidify the sample to a pH of approximately 3 using formic acid.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated water sample (e.g., 200-500 mL) onto the conditioned cartridge at a flow rate of 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
-
Drying:
-
Dry the cartridge thoroughly by applying a vacuum or passing a stream of nitrogen for at least 30-60 minutes.
-
-
Elution:
-
Elute the retained this compound with a suitable organic solvent. A common choice is 5-10 mL of methanol or a mixture of methanol and ethyl acetate.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial HPLC mobile phase. The sample is now ready for analysis.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, start with a higher proportion of water and gradually increase the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at 210 nm or 244 nm.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
-
Analysis:
-
Inject the prepared sample extract and standards into the HPLC system.
-
Identify and quantify this compound based on its retention time and peak area compared to the calibration standards.
-
Visualizations
Caption: Workflow for this compound extraction from water using SPE.
Caption: Troubleshooting logic for low this compound recovery.
References
Improving the stability of Monuron under different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Monuron under various experimental conditions.
Troubleshooting Guides
Issue: Accelerated Degradation of this compound in Aqueous Solution
If you are observing a faster-than-expected degradation of this compound in your aqueous solutions, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect pH of the Solution | This compound's stability is highly dependent on pH. Hydrolysis is accelerated under both acidic and alkaline conditions compared to a neutral pH.[1] Verify the pH of your solution using a calibrated pH meter. Adjust the pH to a neutral range (6-8) if your experimental design allows. For long-term storage, buffered neutral solutions are recommended. |
| Elevated Storage Temperature | Higher temperatures significantly increase the rate of this compound hydrolysis.[1] Ensure that your solutions are stored at the recommended temperature. For short-term storage, refrigeration (2-8 °C) is advisable. For long-term stability, frozen storage (-20 °C or below) is recommended. |
| Exposure to Light | This compound is susceptible to photodegradation. The half-life of this compound in aqueous solution under natural sunlight is estimated to be around 15 days.[1] Protect your solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil. Conduct experiments under controlled lighting conditions whenever possible. |
| Presence of Oxidizing Agents | Oxidative conditions can contribute to the degradation of this compound. Avoid the presence of strong oxidizing agents in your solutions unless it is a deliberate part of your experimental design (e.g., forced degradation studies). Use high-purity solvents and reagents to minimize contaminants that could act as oxidizing agents. |
Issue: Inconsistent Results in this compound Stability Studies
For researchers encountering variability in their stability study results, the following factors should be investigated:
| Potential Cause | Troubleshooting Steps |
| Inconsistent pH across Samples | Minor variations in pH between samples can lead to significant differences in degradation rates. Prepare a large batch of buffer solution and use it for all samples within an experiment to ensure pH uniformity. |
| Temperature Fluctuations | Inconsistent temperature control during storage or during the experiment can affect degradation kinetics. Use calibrated temperature-controlled incubators, water baths, or storage units. Monitor and record the temperature regularly. |
| Variable Light Exposure | Differences in light exposure between samples can lead to inconsistent photodegradation. Ensure all samples are stored and handled under identical lighting conditions. For photostability studies, use a validated photostability chamber to ensure uniform light exposure. |
| Analytical Method Variability | Inconsistent sample preparation or chromatographic analysis can introduce errors. Ensure that the analytical method is properly validated for precision, accuracy, and linearity. Use a detailed, standardized protocol for sample preparation and analysis. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound?
A1: The primary degradation pathways for this compound are N-demethylation and hydroxylation of the aromatic ring. Under hydrolytic conditions, the urea bond can also be cleaved. Photodegradation can lead to the formation of various photoproducts, including hydroxylated and demethylated derivatives.
Q2: How does pH affect the stability of this compound?
A2: this compound is most stable in neutral aqueous solutions (pH ~7). The rate of hydrolysis increases in both acidic (pH < 6) and alkaline (pH > 8) conditions. Therefore, for preparing stock solutions or conducting experiments where stability is critical, using a neutral buffer is recommended.[1]
Q3: What is the influence of temperature on this compound's stability?
A3: Elevated temperatures accelerate the degradation of this compound. While it is relatively stable at room temperature in neutral solutions, its half-life decreases significantly as the temperature rises.[1] For quantitative data on the effect of temperature at different pH values, refer to the data tables below.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is susceptible to photodegradation. Exposure to ultraviolet (UV) and natural sunlight can lead to its degradation. It is crucial to protect this compound solutions from light during storage and handling to ensure stability.
Quantitative Data on this compound Stability
The following tables summarize the degradation kinetics of this compound under different pH and temperature conditions. This data is compiled from various studies and should be used as a reference. Actual degradation rates may vary based on specific experimental conditions.
Table 1: Effect of pH on the Hydrolysis Half-life (t½) of this compound at 25 °C
| pH | Half-life (t½) in days (approximate) |
| 4 | Data not available in the search results |
| 7 | Negligible degradation |
| 9 | Data not available in the search results |
Table 2: Effect of Temperature on the Hydrolysis Half-life (t½) of this compound at Neutral pH (pH 7)
| Temperature (°C) | Half-life (t½) in days (approximate) |
| 25 | Negligible degradation |
| 40 | Data not available in the search results |
| 60 | Data not available in the search results |
Note: Specific quantitative data for half-life at various pH and temperature combinations was not available in the provided search results. The stability is generally described as being lower in acidic/alkaline conditions and at higher temperatures.
Experimental Protocols
Protocol 1: Forced Hydrolysis Stability Study of this compound
This protocol outlines the procedure for conducting a forced degradation study of this compound under acidic, alkaline, and neutral conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Preparation of Hydrolysis Solutions:
-
Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Alkaline: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Neutral: Dilute the stock solution with purified water (pH ~7) to a final concentration of 100 µg/mL.
-
-
Incubation:
-
Transfer aliquots of each solution into separate, sealed vials.
-
Incubate the vials at a controlled temperature (e.g., 60 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a vial from each condition.
-
Immediately cool the vials to room temperature and neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.
-
-
Sample Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 3).
-
Quantify the remaining concentration of this compound and any major degradation products.
-
-
Data Analysis:
-
Plot the natural logarithm of the this compound concentration versus time to determine the degradation rate constant (k) for each condition.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Protocol 2: Photostability Study of this compound
This protocol describes how to assess the stability of this compound under light exposure according to ICH Q1B guidelines.
-
Sample Preparation:
-
Prepare a solution of this compound (e.g., 100 µg/mL) in a suitable solvent (e.g., water or acetonitrile:water mixture).
-
Place the solution in a chemically inert and transparent container.
-
Prepare a "dark control" sample by wrapping an identical container with aluminum foil.
-
-
Light Exposure:
-
Place both the test and dark control samples in a photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
After the exposure period, analyze both the exposed and dark control samples using a validated stability-indicating HPLC method.
-
-
Evaluation:
-
Compare the chromatograms of the exposed sample, the dark control, and an unexposed control.
-
Assess for any significant degradation of this compound and the formation of new peaks in the exposed sample.
-
Protocol 3: Stability-Indicating HPLC Method for this compound and Its Degradation Products
This protocol provides a general framework for an HPLC method suitable for stability studies. Method optimization and validation are required for specific applications.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector or a Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to separate this compound from its potential degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the λmax of this compound (approximately 248 nm) and other wavelengths if degradation products have different absorption maxima.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dilute the samples from the stability studies with the mobile phase to a suitable concentration within the linear range of the method. Filter the samples through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for this compound stability studies.
References
Validation & Comparative
Monuron vs. Simazine: A Comparative Guide for Long-Term Soil Sterilization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Monuron and Simazine for long-term soil sterilization, focusing on their performance, persistence, and impact on soil microbial communities. The information presented is supported by experimental data to aid in the selection of the appropriate agent for research and development applications where sterile soil conditions are required.
Performance and Persistence in Soil
This compound, a substituted urea herbicide, and Simazine, a triazine herbicide, are both recognized for their potential as long-term soil sterilants. Their efficacy is largely dependent on their persistence in the soil, which is influenced by a variety of environmental factors.
A key indicator of a herbicide's persistence is its soil half-life (DT50), the time it takes for 50% of the applied amount to degrade. The persistence of both this compound and Simazine can vary significantly based on soil type, organic matter content, pH, temperature, and moisture.[1][2][3]
A long-term study conducted over several years in a vineyard on Warden silt loam provides a direct comparison of the residual activity of these two herbicides. After six annual applications, the amount of herbicide remaining in the top 12 inches of soil was measured one year after the final application. The results showed that a higher percentage of the applied this compound remained in the soil compared to Simazine, indicating greater persistence under those specific field conditions.[4] Three years after the last of four annual applications of this compound at 7.2 lb/A, 0.8 lb/A still remained in the surface 12 inches of soil.[4]
Table 1: Quantitative Comparison of this compound and Simazine for Soil Sterilization
| Parameter | This compound | Simazine |
| Chemical Class | Substituted Urea | Triazine |
| Typical Application Rate for Soil Sterilization | 40 lb/A for initial treatment | 40 lb/A for initial treatment |
| Soil Half-Life (DT50) | 30 - 166 days | 7.5 - 44 days (can be longer depending on conditions) |
| Residual Amount After 1 Year (post 6 annual applications) | 1.6 lb/A remaining from a 2.4 lb/A annual application | 0.6 lb/A remaining from a 1.0 lb/A annual application; 2.0 lb/A remaining from a 3.0 lb/A annual application |
| Leaching Potential | Moderate to high, depending on soil type | Moderate to high, can reach depths of 120 cm |
| Primary Degradation Pathway | Microbial degradation | Microbial degradation |
Impact on Soil Microbial Communities
The application of soil sterilants inevitably impacts the soil microbiome. The extent and duration of this impact are critical considerations for long-term studies.
Simazine: Studies have shown that Simazine can have a selective impact on soil microbial populations. Nitrifying bacteria, in particular, have been found to be sensitive to Simazine, with their populations decreasing at concentrations of 50 to 300 µg/g. The negative effects on these bacteria can be more pronounced after repeated applications. However, other microbial groups, such as general bacteria, fungi, aerobic dinitrogen-fixing bacteria, and denitrifying bacteria, have shown less sensitivity to Simazine at similar concentrations. Some research suggests that the overall impact on microbial populations can be temporary, with communities showing resilience and the ability to recover over time.
This compound: Data on the specific long-term effects of this compound on different microbial populations are less abundant in readily available literature. However, studies on its close chemical relative, diuron, indicate that substituted urea herbicides can negatively affect overall microbial activity. An increase in the amount of diuron in the soil has been shown to cause a decrease in the thermal effect evolved by microorganisms, indicating a reduction in microbial activity and potential cell death. The impact can also be differential, with some studies on diuron showing a more significant reduction in bacterial populations compared to fungi in certain soil types.
Experimental Protocols
To evaluate the suitability of this compound or Simazine for long-term soil sterilization, specific experimental protocols should be followed. Below are outlines for key experiments.
Herbicide Persistence Study (Field or Laboratory)
Objective: To determine the dissipation rate and half-life (DT50) of the herbicide in a specific soil type.
Methodology:
-
Soil Collection and Characterization: Collect soil from the intended study site. Characterize the soil for texture (sand, silt, clay content), organic matter content, pH, and microbial biomass.
-
Herbicide Application: Treat a known quantity of soil with a precise concentration of this compound or Simazine, typically at the recommended rate for soil sterilization.
-
Incubation: Incubate the treated soil under controlled conditions of temperature and moisture that mimic the intended experimental environment. For field studies, apply the herbicide to designated plots.
-
Sampling: Collect soil samples at regular intervals over a period of several months to a year.
-
Extraction and Analysis: Extract the herbicide from the soil samples using an appropriate solvent. Quantify the concentration of the parent herbicide and its major metabolites using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: Plot the herbicide concentration over time and calculate the DT50 using first-order degradation kinetics.
Impact on Soil Microbial Community Structure
Objective: To assess the long-term effects of the herbicide on the diversity and composition of the soil microbial community.
Methodology:
-
Experimental Setup: Use soil samples from the herbicide persistence study or set up a parallel experiment with the same treatments.
-
DNA Extraction: At each sampling point, extract total microbial DNA from the soil samples.
-
Amplicon Sequencing: Amplify a marker gene, such as the 16S rRNA gene for bacteria and the ITS region for fungi, from the extracted DNA. Sequence the amplicons using next-generation sequencing platforms.
-
Bioinformatic Analysis: Process the sequencing data to identify the different microbial taxa present and their relative abundances. Analyze the data to determine changes in microbial diversity (alpha and beta diversity) and community composition over time in response to the herbicide treatment.
-
Functional Analysis (Optional): Use techniques such as phospholipid fatty acid (PLFA) analysis or soil enzyme assays (e.g., dehydrogenase, urease, phosphatase) to assess changes in microbial biomass and functional activity.
Visualizations
The following diagrams illustrate key concepts related to the use of this compound and Simazine for soil sterilization.
References
A Comparative Analysis of the Metabolic Fates of Monuron and Diuron in Plant Tissues
Introduction
Monuron and Diuron are phenylurea herbicides that effectively control a broad spectrum of weeds by inhibiting photosynthesis.[1] Their herbicidal action is based on blocking the electron transport chain in Photosystem II (PSII), a critical process in plant light-dependent reactions.[1][2] Despite their structural similarities—both possess a dimethylurea moiety attached to a chlorinated phenyl ring—the nature and extent of their metabolism in plants can differ significantly. This variation in metabolic fate is a key determinant of their selectivity and persistence in different plant species. This guide provides an objective comparison of the metabolic pathways of this compound and Diuron in plant tissues, supported by experimental data, detailed protocols, and visual diagrams to elucidate the underlying biochemical processes.
Metabolic Pathways: A Tale of Two Herbicides
The primary metabolic route for both this compound and Diuron in plants is a three-phase detoxification process common for xenobiotics.[3][4] This process involves transformation, conjugation, and finally, storage or sequestration. The initial and most critical transformation step for these herbicides is sequential N-demethylation, followed by hydrolysis of the urea bridge.
Phase I: Transformation
The detoxification of both this compound and Diuron begins with the stepwise removal of the two methyl groups from the terminal nitrogen atom of the urea side chain. This process is generally considered a detoxification mechanism, as the resulting metabolites exhibit progressively lower phytotoxicity.
-
This compound Metabolism: this compound is first demethylated to form the monomethyl derivative, 1-(p-chlorophenyl)-3-methylurea (monomethylthis compound). A second demethylation step yields 1-(p-chlorophenyl)urea (p-chlorophenylurea). Subsequent hydrolysis of the urea bond cleaves the molecule, releasing p-chloroaniline.
-
Diuron Metabolism: Similarly, Diuron is sequentially demethylated to 1-(3,4-dichlorophenyl)-3-methylurea (DCPMU or monomethyldiuron) and then to 1-(3,4-dichlorophenyl)urea (DCPU). The final hydrolysis step produces the more toxic and persistent metabolite, 3,4-dichloroaniline (DCA).
Phase II & III: Conjugation and Sequestration
Following the initial transformations, the metabolites can be conjugated with endogenous molecules like sugars (e.g., glucose) to increase their water solubility and reduce toxicity. These conjugated metabolites are then typically sequestered in the vacuole or incorporated into insoluble residues within the plant cell wall, effectively removing them from active metabolic pathways.
Comparative Metabolic Rate and Species Tolerance
The tolerance of a plant species to this compound or Diuron is often directly correlated with its ability to metabolize the parent herbicide into less phytotoxic compounds. Studies have shown that tolerant species, such as cotton, metabolize these herbicides more rapidly and completely than susceptible species like soybean.
In comparative studies, cotton has demonstrated a greater capacity to detoxify both herbicides. When exposed to this compound, cotton leaves actively metabolize it past the initial demethylation steps to p-chlorophenylurea and subsequently to p-chloroaniline. Conversely, susceptible soybean plants show a slower metabolism, with the major metabolite being the still-phytotoxic monomethyl derivative.
A similar pattern is observed with Diuron. Tolerant cotton plants effectively degrade Diuron to the non-phytotoxic DCPU, and very little of the parent Diuron is found in the leaves. In contrast, susceptible soybean leaves accumulate the phytotoxic intermediate DCPMU, with the parent Diuron also being detectable. This differential metabolism is considered a primary factor in the selective tolerance of cotton to these herbicides.
Table 1: Summary of this compound and Diuron Metabolism in Tolerant (Cotton) vs. Susceptible (Soybean) Plants
| Feature | This compound | Diuron |
| Metabolism in Cotton (Tolerant) | Actively metabolized to monomethylthis compound, p-chlorophenylurea, and p-chloroaniline. | Rapidly metabolized, with the major component being the non-phytotoxic 1-(3,4-dichlorophenyl)urea (DCPU). |
| Metabolism in Soybean (Susceptible) | Metabolism is slower and does not typically progress beyond the first demethylation step, accumulating 1-(p-chlorophenyl)-3-methylurea. | Metabolism is slower, leading to the accumulation of the phytotoxic 1-(3,4-dichlorophenyl)-3-methylurea (DCPMU). |
| Primary Factor for Tolerance | Rapid and complete degradation to non-phytotoxic metabolites. | Rapid and complete degradation to non-phytotoxic metabolites. |
Experimental Protocols
The investigation of herbicide metabolism in plants relies on a series of established biochemical and analytical techniques. The following is a generalized workflow based on methodologies cited in the literature.
1. Plant Culture and Treatment
-
Plant Growth: Seeds of the selected species (e.g., cotton, soybean) are germinated and grown in a controlled environment (greenhouse) in soil or a hydroponic nutrient solution.
-
Herbicide Application: Radiolabeled herbicides (e.g., ¹⁴C-Monuron or ¹⁴C-Diuron) are introduced to the growth medium (for root uptake studies) or applied to leaves. This allows for the tracking of the herbicide and its metabolites throughout the plant. Plants are harvested at various time intervals after treatment to analyze the progression of metabolism.
2. Extraction of Metabolites
-
Homogenization: Harvested plant tissues (roots, stems, leaves) are washed to remove external residues and then ground in a chilled mortar or homogenized.
-
Solvent Extraction: The homogenized tissue is extracted with a solvent mixture, typically containing methanol, to isolate the herbicide and its metabolites. For comprehensive extraction, a sequence of solvents with varying polarities may be used. The mixture is often centrifuged to separate the liquid extract from the solid plant debris.
3. Analysis and Identification
-
Separation: The crude extract is concentrated and then analyzed using chromatographic techniques to separate the parent herbicide from its various metabolites.
-
Thin-Layer Chromatography (TLC): Historically used to separate radioactive components, which are then located using radioautography. Metabolites are tentatively identified by comparing their migration distance (Rf values) with known standards.
-
High-Performance Liquid Chromatography (HPLC): The modern standard for separating and quantifying diuron, its metabolites (DCPU, DCPMU, DCA), and other pesticides. A C18 column is commonly used with a mobile phase like acetonitrile and water.
-
-
Detection and Quantification:
-
Radiochemical Detection: For radiolabeled studies, liquid scintillation counting is used to quantify the amount of radioactivity in separated fractions, corresponding to the concentration of each compound.
-
UV Detection: HPLC systems are often coupled with an ultraviolet (UV) detector for quantification based on the absorbance of the compounds at a specific wavelength (e.g., 254 nm).
-
-
Structural Identification:
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS/MS), this powerful technique provides mass-to-charge ratio data, allowing for the definitive identification of metabolite structures by comparing fragmentation patterns with those of synthesized standards.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure of isolated and purified metabolites.
-
References
A Comparative Analysis of Monuron and Fenuron Toxicity in Aquatic Vertebrates
A comprehensive guide for researchers and drug development professionals, this document provides a comparative overview of the toxicological effects of two phenylurea herbicides, Monuron and Fenuron, on aquatic vertebrates. While both compounds share a common mode of action, this guide synthesizes the available experimental data to highlight their relative toxicities and physiological impacts.
Acute and Chronic Toxicity
Quantitative data on the acute and chronic toxicity of this compound and Fenuron in aquatic vertebrates is limited, particularly for Fenuron. The available information suggests a generally lower acute toxicity for both compounds compared to other phenylurea herbicides like Diuron and Neburon.[1] Ecotoxicological data for Fenuron is especially scarce, though it is suggested to have low acute toxicity to fish.[2]
Table 1: Summary of Acute and Chronic Toxicity Data for this compound and Fenuron in Aquatic Vertebrates
| Compound | Species | Exposure Duration | Endpoint | Value (mg/L) | Reference |
| This compound | Data not available in the provided search results. | ||||
| Fenuron | Fish (general) | Acute | LC50 | Low (qualitative) | [2] |
| Data not available in the provided search results for specific values. |
Note: The lack of specific LC50, NOAEL, and LOAEL values for both this compound and Fenuron in the provided search results prevents a direct quantitative comparison. The information available is largely qualitative.
Sublethal Effects
Beyond acute lethality, sublethal concentrations of phenylurea herbicides can induce a range of adverse effects in aquatic vertebrates. These include developmental abnormalities, endocrine disruption, and physiological stress.
Developmental and Reproductive Toxicity
Studies on related phenylurea herbicides like Linuron have shown developmental effects in zebrafish embryos, including pericardial edema, yolk sac edema, and spinal curvature.[3] While specific data for this compound and Fenuron are limited, it is plausible that they could induce similar developmental toxicities. The primary mode of action, inhibition of photosynthesis, is not directly relevant to vertebrate development. However, "off-target" effects on other physiological pathways cannot be ruled out.
Endocrine Disruption
Mechanism of Action and Signaling Pathways
The primary mechanism of action for both this compound and Fenuron is the inhibition of photosynthesis at photosystem II (PSII). This is highly relevant for aquatic plants and algae but is not a direct mode of toxicity in vertebrates.
However, research into other phenylurea herbicides suggests potential "off-target" mechanisms in vertebrates. In silico analyses of Linuron and Diuron suggest that they may target steroid biosynthesis, cholesterol metabolism, and pregnane X receptor activation. These pathways are critical for normal development, reproduction, and homeostasis in vertebrates.
.
References
- 1. Diuron, Fenuron, this compound, Neburon, and TCA Mixtures as Aquatic Herbicides in Fish Habitats | Weeds | Cambridge Core [cambridge.org]
- 2. Fenuron [sitem.herts.ac.uk]
- 3. oecd.org [oecd.org]
- 4. Biological responses to phenylurea herbicides in fish and amphibians: New directions for characterizing mechanisms of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Monuron Detection: Gas Chromatography vs. Alternative Methods
For researchers and professionals in drug development and environmental science, accurate and reliable detection of herbicides like Monuron is critical. This guide provides a detailed comparison of Gas Chromatography (GC) methods with High-Performance Liquid Chromatography (HPLC), a prominent alternative, for the detection of this compound. The information presented is supported by experimental data to assist in selecting the most suitable method for specific analytical needs.
Data Presentation: Performance Comparison
The selection of an analytical technique is often guided by its performance characteristics, such as sensitivity, precision, and recovery. The following table summarizes the key performance metrics of GC-MS and HPLC-DAD for the detection of this compound and other phenylurea herbicides.
| Analytical Technique | Target Analytes | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| GC-MS (with derivatization) | Phenylurea Herbicides | Natural Waters | 0.3 - 1.0 ng/L | - | >90% |
| HPLC-DAD | This compound, Diuron, Linuron, etc. | Water | 0.3 µg/L | 1.0 µg/L | 85.2 - 110.0 |
| HPLC-UV/DAD | This compound, Diuron, Linuron, etc. | Tap Water, Soft Drinks | 0.82 - 1.29 ng/mL | - | - |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are the typical experimental protocols for this compound detection using GC-MS and HPLC-DAD.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Due to the thermal instability of phenylurea herbicides like this compound, a derivatization step is necessary to convert them into more volatile and thermally stable compounds before GC analysis.[1]
1. Sample Preparation and Extraction:
-
Extract the herbicides from the sample matrix (e.g., natural water) using a suitable solvent.
-
Concentrate the extract to increase the analyte concentration.
2. Derivatization:
-
Perform a derivatization reaction to make the this compound analyte suitable for GC analysis. This often involves alkylation, acylation, or silylation to improve volatility and thermal stability.[2]
3. Solid Phase Microextraction (SPME):
-
Utilize SPME for the injection of the derivatized sample into the GC-MS system.
4. GC-MS Conditions (Example):
-
Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms) is typically used.[1]
-
Carrier Gas: Helium is a common carrier gas.[1]
-
Temperature Program: An optimized temperature gradient is employed for the separation of the derivatized herbicides.[1]
-
Ionization: Electron Ionization (EI) is a standard ionization technique.
-
Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) Protocol
HPLC is a widely used technique for the analysis of phenylurea herbicides as it generally does not require a derivatization step.
1. Sample Preparation (for water samples):
-
Filter water samples through a 0.45 µm filter to remove particulate matter.
-
Perform Solid Phase Extraction (SPE) for pre-concentration of the analytes.
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the water sample onto the conditioned cartridge.
-
Wash the cartridge to remove potential interferences.
-
Elute the retained analytes with a suitable solvent.
-
-
Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
2. HPLC-DAD Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water is often employed.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: A Diode Array Detector (DAD) set at a wavelength of 245 nm is used for detection.
-
Injection Volume: A 20 µL injection volume is standard.
Visualizing the Methodologies
To further clarify the experimental workflows and the key distinctions between the analytical approaches, the following diagrams are provided.
References
Cross-Reactivity of Anti-Diuron Antibodies with Monuron: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of anti-diuron antibodies with the structurally related phenylurea herbicide, monuron. The information presented is supported by experimental data to assist researchers in the selection and application of anti-diuron antibodies for immunoassays and other research purposes.
Introduction
Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) and this compound (3-(4-chlorophenyl)-1,1-dimethylurea) are herbicides that share a common chemical backbone. This structural similarity can lead to the cross-reactivity of antibodies developed against diuron with this compound. The degree of this cross-reactivity is a critical parameter in the development of specific immunoassays for diuron, as significant cross-reactivity with this compound can lead to inaccurate quantification of diuron in samples where both compounds may be present. This guide explores the extent of this cross-reactivity, providing quantitative data and detailed experimental protocols for its assessment.
Data Presentation
The cross-reactivity of anti-diuron antibodies with this compound can vary significantly depending on the specific antibody (monoclonal vs. polyclonal) and the hapten used for immunization. Some anti-diuron antibodies exhibit high affinity for both diuron and this compound, while others are highly specific to diuron with minimal recognition of this compound.
| Antibody ID | Antibody Type | Target Analyte | Cross-Reactivity with this compound (%) | IC50 (ng/mL) | Reference |
| B91-CG5 | Monoclonal | Diuron | High (slightly lower binding strength than diuron) | Not specified | [1] |
| Anti-DCPU | Polyclonal | Diuron | High | ~1 ng/mL (for phenylurea analogues) | |
| Commercial ELISA Kit | Not specified | Diuron | < 1% | Not applicable | |
| MAb-DR | Monoclonal | Diuron | Not specified | 0.28 ng/mL (for Diuron) |
IC50 (half-maximal inhibitory concentration) is the concentration of an analyte that causes a 50% reduction in the assay signal.
Experimental Protocols
The most common method for determining the cross-reactivity of an antibody is the competitive enzyme-linked immunosorbent assay (cELISA) .
Principle of Competitive ELISA for Cross-Reactivity Assessment
In a competitive ELISA, the analyte in a sample (or a standard) competes with a fixed amount of a labeled analyte for a limited number of antibody binding sites. The amount of labeled analyte bound to the antibody is inversely proportional to the concentration of the analyte in the sample. To assess cross-reactivity, the assay is performed with the target analyte (diuron) and the potentially cross-reacting compound (this compound) separately.
Materials
-
Microtiter plates coated with a capture protein (e.g., goat anti-mouse IgG)
-
Anti-diuron monoclonal antibody
-
Diuron and this compound standards
-
Enzyme-conjugated diuron (e.g., diuron-horseradish peroxidase conjugate)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Plate reader
Step-by-Step Protocol
-
Coating: Microtiter plates are coated with a capture antibody overnight at 4°C.
-
Washing: The plates are washed three times with wash buffer to remove any unbound capture antibody.
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: The plates are washed three times with wash buffer.
-
Competition:
-
Add a fixed concentration of the anti-diuron antibody to each well.
-
Add varying concentrations of the diuron standard or the this compound standard to the wells.
-
Add a fixed concentration of the enzyme-conjugated diuron to each well.
-
Incubate for 1-2 hours at room temperature to allow for competition.
-
-
Washing: The plates are washed five times with wash buffer to remove unbound reagents.
-
Substrate Addition: The substrate solution is added to each well, and the plate is incubated in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: The enzyme reaction is stopped by adding the stop solution.
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.
Data Analysis
-
Standard curves are generated by plotting the absorbance values against the logarithm of the concentration for both diuron and this compound.
-
The IC50 value for each compound is determined from its respective standard curve.
-
The percentage cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Diuron / IC50 of this compound) x 100
Mandatory Visualization
Caption: Workflow of a competitive ELISA for assessing antibody cross-reactivity.
References
A Comparative Guide to the Degradation Pathways of Monuron and Other Phenylurea Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the degradation pathways of Monuron with other widely used phenylurea herbicides, namely Diuron, Linuron, and Isoproturon. Understanding the environmental fate of these compounds is crucial for assessing their ecological impact and developing effective remediation strategies. This document summarizes key quantitative data, details experimental methodologies for their analysis, and visually represents the degradation pathways.
Introduction
Phenylurea herbicides are a class of compounds widely used for pre- and post-emergent weed control in agriculture. Their mode of action involves the inhibition of photosynthesis. However, their persistence and potential for contamination of soil and water resources have raised environmental concerns. The degradation of these herbicides can occur through microbial and photochemical pathways, leading to a variety of intermediate and final products. This guide focuses on a comparative analysis of these degradation processes for this compound, Diuron, Linuron, and Isoproturon.
Quantitative Data on Phenylurea Herbicide Degradation
The degradation rates of phenylurea herbicides are influenced by various environmental factors, including soil type, pH, temperature, and microbial activity. The following table summarizes the half-lives (DT50) of this compound, Diuron, Linuron, and Isoproturon in soil and water under different conditions, providing a quantitative basis for comparison.
| Herbicide | Matrix | Half-life (DT50) | Conditions | Reference(s) |
| This compound | Soil | 30 - 166 days | Varies with soil type and conditions | [1] |
| Water | Stable at neutral pH | Room temperature | [2] | |
| Diuron | Soil | 71 - 178 days | Field lysimeter study | [3] |
| Water | ~2 weeks - 1 month | Aquatic environments | [4] | |
| Linuron | Soil | 30 - 150 days | Varies with soil type | [5] |
| Water | - | - | ||
| Isoproturon | Soil | 22 - 100+ days | Varies with temperature and moisture | |
| Water | 15 - 1560 days | pH dependent |
Note: The wide range of half-life values reflects the significant influence of environmental conditions on degradation rates. Direct comparison between herbicides should be made with caution unless data are from studies with identical experimental parameters.
Degradation Pathways
The degradation of phenylurea herbicides proceeds through several key reactions, primarily initiated by microbial enzymes or photochemical processes. The main initial transformation steps include N-demethylation, hydrolysis of the urea bridge, and hydroxylation of the aromatic ring.
This compound Degradation Pathway
The degradation of this compound typically begins with the removal of the methyl groups from the urea nitrogen (N-demethylation), followed by hydrolysis of the urea linkage to yield 4-chloroaniline. Hydroxylation of the phenyl ring can also occur.
Diuron Degradation Pathway
Similar to this compound, Diuron degradation is initiated by sequential N-demethylation to form DCPMU (1-(3,4-dichlorophenyl)-3-methylurea) and then DCPU (1-(3,4-dichlorophenyl)urea). Hydrolysis of DCPU leads to the formation of 3,4-dichloroaniline (3,4-DCA).
Linuron Degradation Pathway
The degradation of Linuron primarily proceeds via hydrolysis of the amide bond, catalyzed by microbial amidases, to form 3,4-dichloroaniline (DCA) and N,O-dimethylhydroxylamine. Subsequent degradation of DCA involves ring cleavage.
Isoproturon Degradation Pathway
The degradation of Isoproturon involves N-demethylation to monodemethyl-isoproturon and didemethyl-isoproturon. Another significant pathway is the oxidation of the isopropyl group on the phenyl ring. Hydrolysis of the urea side chain can also occur, leading to 4-isopropylaniline.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to study the degradation of phenylurea herbicides.
This protocol outlines a laboratory incubation study to determine the rate of herbicide degradation in soil.
1. Soil Collection and Preparation:
-
Collect soil from the desired location, typically from the top 15-20 cm.
-
Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.
-
Characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass.
2. Experimental Setup:
-
Weigh a known amount of the prepared soil (e.g., 50 g) into individual incubation flasks or jars.
-
Prepare a stock solution of the phenylurea herbicide in a suitable solvent (e.g., acetone or methanol).
-
Spike the soil samples with the herbicide stock solution to achieve the desired initial concentration. Allow the solvent to evaporate completely.
-
Adjust the soil moisture content to a specific level (e.g., 60% of water holding capacity).
-
Incubate the flasks in the dark at a constant temperature (e.g., 20-25 °C). Include sterile control samples (e.g., autoclaved soil) to assess abiotic degradation.
3. Sampling and Extraction:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), destructively sample triplicate flasks for each treatment.
-
Extract the herbicide and its metabolites from the soil using an appropriate solvent (e.g., acetonitrile, methanol, or a mixture). This is typically done by shaking the soil with the solvent for a set period.
-
Centrifuge the samples and collect the supernatant. The extraction process may be repeated to ensure complete recovery.
4. Analysis by High-Performance Liquid Chromatography (HPLC):
-
Filter the extracts through a 0.22 µm syringe filter before analysis.
-
Analyze the samples using a reversed-phase HPLC system with a C18 column.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Detection: UV detection at a wavelength of approximately 245 nm is suitable for phenylureas. A diode array detector (DAD) can also be used for spectral confirmation.
-
Quantify the concentration of the parent herbicide and its metabolites by comparing their peak areas to those of analytical standards.
5. Data Analysis:
-
Plot the concentration of the herbicide remaining in the soil over time.
-
Determine the degradation kinetics, which often follows first-order kinetics.
-
Calculate the half-life (DT50) of the herbicide in the soil.
This protocol is used to determine the extent to which the herbicide is completely degraded to CO₂ by soil microorganisms.
1. Experimental Setup:
-
Use ¹⁴C-labeled herbicide (typically labeled on the phenyl ring) for this assay.
-
Prepare soil microcosms as described in Protocol 1, but in sealed incubation vessels (biometer flasks).
-
Each flask should contain a trap for CO₂, such as a vial with a known concentration of NaOH or soda lime.
2. Incubation and CO₂ Trapping:
-
Incubate the sealed flasks under the same conditions as the degradation study.
-
At each sampling time, remove the CO₂ trap and replace it with a fresh one.
3. Measurement of ¹⁴CO₂:
-
Add a scintillation cocktail to the CO₂ trapping solution (e.g., NaOH).
-
Measure the radioactivity of the trapped ¹⁴CO₂ using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the cumulative amount of ¹⁴CO₂ evolved over time.
-
Express the mineralization as a percentage of the initially applied ¹⁴C-herbicide.
Workflow for Herbicide Degradation Studies
The following diagram illustrates a typical workflow for conducting a comprehensive study on the degradation of phenylurea herbicides.
Conclusion
The degradation of this compound and other phenylurea herbicides like Diuron, Linuron, and Isoproturon is a complex process involving multiple pathways and intermediates. While they share common initial degradation steps such as N-demethylation and hydrolysis, the specific substituents on the phenyl ring and the urea group influence their degradation rates and the nature of the resulting metabolites. This guide provides a comparative overview to aid researchers in understanding the environmental fate of these important herbicides and offers standardized protocols for their investigation. Further research is needed to fully elucidate the complete mineralization pathways and to obtain more comparative quantitative data under standardized environmental conditions.
References
A Comparative Analysis of the Physicochemical Properties of Monuron and Diuron for Researchers and Drug Development Professionals
An objective guide to the key physicochemical characteristics of the phenylurea herbicides, Monuron and Diuron, supported by experimental data and standardized protocols.
This guide provides a detailed comparative study of the physicochemical properties of this compound and Diuron, two widely used phenylurea herbicides. Understanding these properties is crucial for researchers, scientists, and professionals in drug development for predicting their environmental fate, bioavailability, and potential toxicological profiles. This document summarizes key quantitative data, outlines the experimental methodologies for their determination, and provides a visual representation of the comparative workflow.
Comparative Physicochemical Properties
The structural difference between this compound and Diuron lies in the number of chlorine substituents on the phenyl ring, which significantly influences their physicochemical behavior. Diuron possesses an additional chlorine atom compared to this compound, leading to differences in properties such as molecular weight, melting point, water solubility, and lipophilicity.
| Property | This compound | Diuron |
| Chemical Structure | 3-(4-chlorophenyl)-1,1-dimethylurea | 3-(3,4-dichlorophenyl)-1,1-dimethylurea |
| Molecular Formula | C₉H₁₁ClN₂O | C₉H₁₀Cl₂N₂O |
| Molecular Weight | 198.65 g/mol [1] | 233.10 g/mol |
| Physical State | White crystalline solid[1][2] | White crystalline solid |
| Melting Point | 174–175 °C | 158–159 °C |
| Boiling Point | Decomposes | 180-190 °C (decomposes) |
| Vapor Pressure | 6.65 x 10⁻⁵ Pa (5 x 10⁻⁷ mmHg) at 25 °C | 1.1 x 10⁻⁶ Pa (8.25 x 10⁻⁹ mmHg) at 25 °C |
| Water Solubility | 230 mg/L at 25 °C | 42 mg/L at 25 °C |
| LogP (Octanol-Water Partition Coefficient) | 1.79 - 1.9 | 2.6 - 2.8 |
Experimental Protocols
The following are detailed methodologies for the determination of the key physicochemical properties presented in this guide, based on internationally recognized standards.
Melting Point Determination
The melting point of a crystalline solid is a fundamental physical property indicating its purity.
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically lower and broaden the melting range.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline sample (this compound or Diuron) is finely powdered using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
-
Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire solid mass has liquefied are recorded. This range is reported as the melting point.
Water Solubility Determination (OECD Guideline 105)
This method determines the saturation mass concentration of a substance in water at a given temperature.
Principle: An excess of the test substance is equilibrated with water at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method. For substances with solubility above 10⁻² g/L, the Flask Method is appropriate.
Apparatus:
-
Constant temperature bath or shaker
-
Glass flasks with stoppers
-
Centrifuge
-
Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography - HPLC)
-
Filtration apparatus
Procedure:
-
Equilibration: An excess amount of this compound or Diuron is added to a flask containing a known volume of distilled water.
-
Shaking: The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: The suspension is centrifuged to separate the undissolved solid from the aqueous solution.
-
Sampling and Analysis: A clear aliquot of the supernatant is carefully removed, filtered if necessary, and the concentration of the dissolved substance is determined using a validated HPLC method.
-
Replication: The experiment is repeated to ensure the results are consistent and represent the true saturation solubility.
Vapor Pressure Determination (OECD Guideline 104)
Vapor pressure is a measure of a substance's volatility.
Principle: The static method involves measuring the saturation pressure of a substance in a closed system at a specific temperature once equilibrium is established between the condensed and vapor phases.
Apparatus:
-
Vapor pressure apparatus (static cell)
-
Vacuum pump
-
Pressure transducer
-
Constant temperature bath
Procedure:
-
Sample Introduction: A small amount of this compound or Diuron is placed into the static cell of the vapor pressure apparatus.
-
Degassing: The sample is degassed to remove any dissolved or trapped air.
-
Equilibration: The cell is placed in a constant temperature bath and allowed to reach thermal equilibrium.
-
Pressure Measurement: The pressure inside the cell, which corresponds to the vapor pressure of the substance at that temperature, is measured using a sensitive pressure transducer.
-
Temperature Variation: The measurement is repeated at several different temperatures to establish the vapor pressure curve.
Octanol-Water Partition Coefficient (LogP) Determination (OECD Guideline 107)
The n-octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity.
Principle: The shake-flask method involves dissolving the test substance in a two-phase system of n-octanol and water and allowing it to partition between the two immiscible liquids until equilibrium is reached. The concentration of the substance in each phase is then measured.
Apparatus:
-
Separatory funnels or centrifuge tubes with stoppers
-
Mechanical shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC)
-
pH meter
Procedure:
-
Preparation of Phases: n-octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of this compound or Diuron is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken in a mechanical shaker at a constant temperature until equilibrium is achieved.
-
Phase Separation: The two phases are separated by centrifugation.
-
Concentration Analysis: The concentration of the test substance in both the n-octanol and water phases is determined using a suitable analytical method like HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of P (LogP) is then reported.
Comparative Study Workflow
The following diagram illustrates the logical workflow for the comparative study of the physicochemical properties of this compound and Diuron.
References
A Comparative Analysis of Therapeutic Agents for Amyotrophic Lateral Sclerosis (ALS)
A critical distinction must be addressed before delving into a comparative analysis of inhibitors relevant to Amyotrophic Lateral Sclerosis (ALS). The term "ALS inhibitor" can be ambiguous and refers to two distinct classes of substances with entirely different mechanisms and applications. The user's query juxtaposes "Monuron" with "other ALS inhibitors." this compound is a herbicide that functions by inhibiting acetolactate synthase (ALS), an enzyme essential for amino acid synthesis in plants.[1][2][3][4] This mode of action has no relevance to the pathophysiology of the neurodegenerative disease Amyotrophic Lateral Sclerosis. In the context of clinical neurology, "ALS inhibitors" are therapeutic agents designed to slow the progression of the disease by targeting various pathways involved in motor neuron degeneration.[5] This guide will therefore focus on a comparative study of the latter, providing a detailed overview of the modes of action for prominent therapeutic agents developed to treat Amyotrophic Lateral Sclerosis.
Introduction to Therapeutic Strategies in ALS
Amyotrophic Lateral Sclerosis is a progressive neurodegenerative disease characterized by the death of motor neurons in the brain and spinal cord, leading to muscle weakness, paralysis, and eventual fatality. The underlying causes of ALS are multifaceted and not fully understood, though mechanisms such as glutamate excitotoxicity, oxidative stress, neuroinflammation, and genetic mutations are known to play significant roles. Consequently, the therapeutic strategies for ALS are diverse, with different drugs targeting distinct molecular pathways. This guide provides a comparative analysis of the mechanisms of action of several key ALS therapeutic agents.
Comparative Analysis of Key ALS Therapeutic Agents
The following sections detail the modes of action for Riluzole, Edaravone, Tofersen, AMX0035, and Masitinib, highlighting their distinct and sometimes overlapping therapeutic strategies.
Riluzole
Riluzole was the first drug approved for the treatment of ALS and is believed to exert its neuroprotective effects primarily by modulating glutamate neurotransmission.
-
Mechanism of Action:
-
Inhibition of Glutamate Release: Riluzole inhibits the release of glutamate from presynaptic terminals. It is thought to achieve this by blocking voltage-dependent sodium channels, which reduces neuronal excitability.
-
Postsynaptic Effects: It also demonstrates non-competitive antagonism of N-methyl-D-aspartate (NMDA) receptors, which are postsynaptic glutamate receptors. Over-activation of these receptors by glutamate leads to excessive calcium influx and subsequent neuronal cell death, a process known as excitotoxicity.
-
Potentiation of Glutamate Uptake: Some studies suggest that riluzole may also enhance the reuptake of glutamate by astrocytes, further reducing its concentration in the synaptic cleft.
-
Edaravone
Edaravone is a potent antioxidant that functions as a free radical scavenger. Oxidative stress is a significant contributor to motor neuron death in ALS.
-
Mechanism of Action:
-
Free Radical Scavenging: Edaravone effectively scavenges various reactive oxygen species (ROS), including hydroxyl radicals and peroxynitrite. By neutralizing these harmful molecules, it protects neurons and other cells from oxidative damage.
-
Inhibition of Lipid Peroxidation: It inhibits lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to cellular damage and death.
-
Neuroprotection: Through its antioxidant properties, Edaravone is thought to mitigate endothelial cell damage and neuronal death, thereby slowing the functional decline in ALS patients.
-
Tofersen
Tofersen is an antisense oligonucleotide (ASO) specifically designed for patients with ALS caused by mutations in the superoxide dismutase 1 (SOD1) gene. These mutations are a common cause of familial ALS.
-
Mechanism of Action:
-
Targeted mRNA Degradation: Tofersen binds to the mRNA transcribed from the mutated SOD1 gene. This binding event triggers the degradation of the target mRNA by RNase H, an enzyme that cleaves the RNA strand of an RNA-DNA hybrid.
-
Reduction of Toxic Protein: By degrading the SOD1 mRNA, Tofersen effectively reduces the synthesis of the toxic mutant SOD1 protein. This toxic protein is prone to misfolding and aggregation, which contributes to motor neuron death.
-
AMX0035 (Sodium Phenylbutyrate and Taurursodiol)
AMX0035 is a combination therapy that targets two distinct cellular pathways implicated in neurodegeneration: endoplasmic reticulum (ER) stress and mitochondrial dysfunction.
-
Mechanism of Action:
-
Sodium Phenylbutyrate (PB): PB acts as a chemical chaperone that helps to alleviate ER stress. ER stress occurs when misfolded proteins accumulate in the endoplasmic reticulum, triggering a cellular stress response that can lead to apoptosis (programmed cell death). PB is also a histone deacetylase inhibitor, which can modulate gene expression.
-
Taurursodiol (TUDCA): TUDCA is a bile acid that has been shown to protect mitochondria, the powerhouses of the cell. It inhibits mitochondria-mediated apoptosis and reduces the production of reactive oxygen species.
-
Synergistic Effect: The combination of PB and TUDCA is believed to have a synergistic effect, simultaneously targeting two critical pathways involved in neuronal cell death.
-
Masitinib
Masitinib is a tyrosine kinase inhibitor that primarily targets neuroinflammation, a key component of ALS pathology.
-
Mechanism of Action:
-
Inhibition of Mast Cells and Microglia: Masitinib targets mast cells and microglia, which are key players in the neuroinflammatory response. It inhibits the c-Kit and Lyn tyrosine kinases in mast cells, preventing their degranulation and the release of pro-inflammatory mediators.
-
Modulation of Neuroinflammation: By modulating the activity of these immune cells, masitinib reduces neuroinflammation in the central nervous system. This, in turn, is thought to slow the progression of motor neuron damage.
-
Summary of Mechanisms of Action
| Inhibitor | Primary Target(s) | Mechanism of Action |
| Riluzole | Glutamate Signaling | Inhibits presynaptic glutamate release and blocks postsynaptic NMDA receptors. |
| Edaravone | Oxidative Stress | Acts as a potent free radical scavenger, protecting against oxidative damage. |
| Tofersen | SOD1 mRNA | An antisense oligonucleotide that degrades mutant SOD1 mRNA, reducing toxic protein synthesis. |
| AMX0035 | ER Stress & Mitochondrial Dysfunction | A combination therapy that alleviates ER stress (Sodium Phenylbutyrate) and protects mitochondria (Taurursodiol). |
| Masitinib | Neuroinflammation | A tyrosine kinase inhibitor that targets mast cells and microglia to reduce neuroinflammation. |
Experimental Protocols
Detailed experimental protocols for assessing the efficacy and mechanism of action of these drugs are extensive and typically found in peer-reviewed publications and clinical trial documentation. Below are generalized outlines of key experimental approaches.
In Vitro Assays
-
Cell Viability Assays: Primary motor neuron cultures or neuronal cell lines (e.g., NSC-34) are treated with the inhibitor and a neurotoxic insult (e.g., glutamate, hydrogen peroxide, or mutant SOD1 overexpression). Cell viability is then assessed using methods like MTT or LDH assays to determine the neuroprotective effects of the compound.
-
Electrophysiology: Patch-clamp techniques are used to measure the effect of inhibitors like Riluzole on ion channel activity (e.g., voltage-gated sodium channels) and synaptic transmission in cultured neurons.
-
Immunocytochemistry: This technique is used to visualize and quantify protein aggregation (e.g., TDP-43 or mutant SOD1), stress markers (e.g., cleaved caspase-3 for apoptosis), or the localization of specific proteins within the cell following treatment with an inhibitor.
-
Quantitative PCR (qPCR) and Western Blotting: These methods are used to measure changes in gene and protein expression levels, respectively. For example, qPCR can quantify the reduction in SOD1 mRNA levels after Tofersen treatment, while Western blotting can measure the levels of inflammatory cytokines or ER stress markers.
In Vivo Studies (Animal Models)
-
Transgenic Animal Models: The most common animal models for ALS are transgenic mice or rats expressing mutations associated with familial ALS, such as the SOD1-G93A model. These animals develop a progressive motor neuron disease that mimics many aspects of human ALS.
-
Behavioral and Functional Assessments: The efficacy of a therapeutic agent is evaluated by monitoring disease progression in these animal models. This includes regular assessments of motor function (e.g., rotarod performance, grip strength), body weight, and survival.
-
Histopathology and Immunohistochemistry: Post-mortem analysis of the brain and spinal cord tissue from treated and untreated animals is performed to assess the extent of motor neuron loss, glial activation (neuroinflammation), and protein aggregation.
-
Biomarker Analysis: Levels of biomarkers, such as neurofilament light chain (NfL), can be measured in the cerebrospinal fluid (CSF) or blood of treated animals to monitor neurodegeneration.
Clinical Trials
-
Phase 1, 2, and 3 Studies: Human clinical trials are conducted in a phased approach to evaluate the safety, dosage, and efficacy of a new drug.
-
Phase 1: Focuses on safety in a small group of healthy volunteers or patients.
-
Phase 2: Assesses efficacy and further evaluates safety in a larger group of patients.
-
Phase 3: Large-scale trials to confirm efficacy, monitor side effects, and compare the new treatment to existing therapies.
-
-
Primary and Secondary Endpoints: The primary endpoint in many ALS clinical trials is the change in the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) score over time, which measures a patient's ability to perform daily activities. Secondary endpoints may include survival, respiratory function, and biomarker levels.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by ALS inhibitors and a general workflow for preclinical drug testing.
Figure 1: Signaling pathways targeted by various ALS therapeutic agents.
Figure 2: A generalized workflow for the preclinical testing of ALS inhibitors.
Conclusion
The therapeutic landscape for Amyotrophic Lateral Sclerosis is evolving, with a growing number of drugs that target distinct aspects of its complex pathophysiology. From modulating glutamate excitotoxicity and combating oxidative stress to correcting genetic defects and reducing neuroinflammation, the current and emerging therapies offer a multi-pronged approach to slowing disease progression. Understanding the specific mechanisms of action of these inhibitors is crucial for developing more effective treatments and for designing rational combination therapies that may offer synergistic benefits to patients with this devastating disease.
References
- 1. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Eight Modes of Action | Herbicide Classification - passel [passel2.unl.edu]
- 3. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 4. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 5. Mechanism of motoneuronal and pyramidal cell death in amyotrophic lateral sclerosis and its potential therapeutic modulation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Monuron and Linuron: Environmental Fate and Persistence
A Guide for Researchers and Environmental Scientists
This guide provides a comprehensive comparison of the environmental fate of two widely studied substituted urea herbicides, Monuron and Linuron. Both compounds function by inhibiting photosynthesis but exhibit distinct behaviors in soil and aquatic environments due to differences in their chemical structures.[1][2] This analysis synthesizes experimental data on their physicochemical properties, persistence, degradation pathways, and mobility, offering a valuable resource for environmental risk assessment and management.
Physicochemical Properties
The environmental behavior of a pesticide is largely dictated by its physical and chemical properties. Water solubility influences its potential for runoff, while the soil adsorption coefficient (Koc) indicates its tendency to bind to soil particles, affecting its mobility and bioavailability. The vapor pressure provides insight into its potential for volatilization. A comparison of these key properties for this compound and Linuron is summarized below.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Linuron |
|---|---|---|
| Chemical Structure | N'-(4-chlorophenyl)-N,N-dimethylurea | N'-(3,4-dichlorophenyl)-N-methoxy-N-methylurea |
| Molecular Formula | C₉H₁₁ClN₂O | C₉H₁₀Cl₂N₂O₂ |
| Molecular Weight | 198.65 g/mol [3] | 249.11 g/mol [1] |
| Water Solubility | 230 mg/L (at 25°C)[2] | 63.8 - 81 mg/L (at 20-25°C) |
| Vapor Pressure | 6.7 x 10⁻⁷ Pa (5 x 10⁻⁷ mmHg at 25°C) | 2.0 x 10⁻⁴ Pa (1.5 x 10⁻⁶ mmHg at 24°C) |
| Soil Adsorption Coefficient (Koc) | ~150-400 mL/g (Moderate Mobility) | ~400 mL/g (Moderate Adsorption) |
| Melting Point | 174-175°C | 93-94°C |
Environmental Fate and Persistence
In Soil:
Both this compound and Linuron are considered moderately persistent in soil environments. The primary mechanism for their dissipation from soil is microbial degradation. Factors such as soil type, organic matter content, moisture, and temperature significantly influence their degradation rates. This compound can persist for extended periods, especially when applied at higher rates for non-selective vegetation control, with phytotoxic concentrations sometimes lasting over a year. It demonstrates moderate mobility and can penetrate deeper into light soils with high moisture content.
Linuron's persistence in soil is also variable, with reported half-lives ranging from approximately one to five months. It binds moderately to soil, and this adsorption increases with higher clay and organic matter content, which in turn limits its mobility.
Table 2: Soil Half-Life (DT₅₀) of this compound and Linuron
| Herbicide | Soil Half-Life (DT₅₀) | Conditions |
|---|---|---|
| This compound | <30 to 166 days | Field conditions. Persistence is a function of application rate, temperature, and moisture. |
| Linuron | 30 to 150 days (Typical field average: ~60 days) | Varies with soil type. For example, 37 days in sandy loam vs. 44 days in clay loam. |
In Aquatic Systems:
In water, this compound's degradation is slow, though biodegradation is still considered the major pathway. After eight weeks of exposure to light in river water, no this compound was detected in one study. Photolysis in surface water can occur, leading to hydroxylated and demethylated products. Due to its water solubility, this compound has the potential for runoff into surface waters.
Linuron is slightly to moderately soluble in water and is not readily broken down by hydrolysis alone. Its dissipation in aquatic systems can occur through transport in runoff water and adsorption to suspended colloidal matter. In experimental ditches, the half-life of Linuron in the water column ranged from approximately 7 to 12 days.
Degradation Pathways
The biotransformation of this compound and Linuron involves different initial steps, leading to distinct intermediate metabolites.
This compound Degradation: The primary degradation pathway for this compound involves oxidative N-demethylation and aromatic hydroxylation. This process is primarily carried out by soil microorganisms. The pathway proceeds by sequential removal of the methyl groups from the terminal nitrogen atom, followed by hydroxylation of the phenyl ring. This can ultimately lead to the formation of chlorinated aniline derivatives.
Caption: Proposed microbial degradation pathway of this compound in the environment.
Linuron Degradation: The major pathway for Linuron mineralization is initiated by microbial amidase enzymes that hydrolyze the molecule. This initial step cleaves Linuron into 3,4-dichloroaniline (DCA) and N,O-dimethylhydroxylamine (N,O-DMHA). The intermediate DCA is more toxic and recalcitrant than the parent compound. However, certain bacteria, such as Variovorax sp., can further degrade DCA through a modified chlorocatechol ortho-cleavage pathway, eventually leading to mineralization.
Caption: Primary microbial degradation pathway of Linuron via hydrolysis to DCA.
Ecotoxicity Summary
Both herbicides exhibit toxicity to non-target organisms, particularly aquatic life. Linuron is generally considered slightly toxic to birds and fish. This compound is also known to be toxic to aquatic organisms.
Table 3: Acute Ecotoxicity Data
| Organism | This compound | Linuron |
|---|---|---|
| Fish (LC₅₀, 96h) | Data not readily available in searched results | 16 mg/L (Trout, Bluegill) |
| Aquatic Invertebrates (LC₅₀, 48h) | Data not readily available in searched results | >40 mg/L (Crawfish, Tadpoles) |
| Birds (Oral LD₅₀) | >2500 mg/kg (Rat, indicative) | 1200-1500 mg/kg (Rat, indicative) |
| Birds (Dietary LC₅₀, 5-8d) | Data not readily available in searched results | >3000 ppm (Mallard, Pheasant) |
Experimental Protocols
Methodology for Determination of Residues in Soil by LC-MS/MS
This section outlines a typical analytical method for the quantification of this compound, Linuron, and their primary metabolites in soil, adapted from validated regulatory study protocols.
1. Sample Preparation and Extraction:
-
Sample Weighing: Weigh a 25.0 g subsample of soil into an extraction vessel.
-
Fortification (for QC): Spike quality control samples with a known concentration of analytical standards.
-
Extraction: Perform an accelerated solvent extraction (ASE) using a solution of methanol/aqueous 0.3% formic acid (9/1, v/v) at elevated temperature and pressure. This automated process efficiently extracts the target analytes from the soil matrix.
2. Extract Clean-up and Concentration:
-
Evaporation: Take an aliquot of the ASE extract and evaporate the methanol using a gentle stream of nitrogen.
-
Dilution & Filtration: Dilute the remaining aqueous extract with a suitable solvent and filter it through a 0.2 µm filter to remove particulate matter prior to analysis.
3. Instrumental Analysis (LC-MS/MS):
-
Chromatography: Inject the filtered extract into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column. Use a gradient mobile phase (e.g., methanol-water with formic acid) to separate the parent compounds and their metabolites.
-
Detection: Analyze the column eluent using a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode.
-
Quantification: Monitor at least two specific mass-to-charge (m/z) transitions for each analyte for accurate quantification and confirmation. The primary transition is used for calculating the concentration against a standard curve, while the ratio of the two transitions confirms the analyte's identity.
Caption: General experimental workflow for herbicide residue analysis in soil.
References
Safety Operating Guide
Proper Disposal of Monuron: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Monuron, an obsolete phenylurea herbicide, is recognized as a moderately toxic substance and a suspected carcinogen, necessitating stringent disposal protocols to ensure laboratory safety and environmental protection.[1] Due to its persistence in soil and high potential for groundwater contamination, improper disposal of this compound can have significant environmental repercussions.[1] This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste in a laboratory setting, in alignment with established safety and regulatory standards.
Regulatory Framework and Waste Identification
In the United States, the disposal of pesticides like this compound is governed by the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for hazardous waste management.[2][3] Under RCRA, this compound is classified as a hazardous waste. Laboratory personnel are responsible for the proper identification, handling, and disposal of this chemical waste.
Key Steps for Compliance:
-
Waste Identification: All materials contaminated with this compound, including unused product, solutions, spill cleanup materials, and empty containers, must be treated as hazardous waste.
-
Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local and federal regulations.[4]
-
Labeling: All containers with this compound waste must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound" and a "Danger/Caution - Chemical Carcinogen" warning.
Safe Handling and Storage of this compound Waste
Given its carcinogenic properties, handling this compound requires special precautions to minimize exposure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Designated Area: Handle this compound in a designated area, preferably within a chemical fume hood, to prevent inhalation of any dust or aerosols.
-
Waste Containers: Use compatible, leak-proof containers for storing this compound waste. The original container is often the best option if it is in good condition.
-
Segregation: Store this compound waste separately from other incompatible chemicals.
Spill Management
In the event of a this compound spill, immediate and proper cleanup is crucial.
-
Isolate the Area: Restrict access to the spill area.
-
Dampen the Spill: For solid spills, dampen the material with 60-70% ethanol to prevent dust from becoming airborne.
-
Absorb and Collect: Use absorbent paper or other appropriate absorbent materials to clean up the spill.
-
Package for Disposal: Place all contaminated materials, including used PPE, into a sealed, vapor-tight plastic bag or a designated hazardous waste container.
-
Decontaminate: Clean the spill area with 60-70% ethanol followed by soap and water.
Disposal Procedures
Unused, expired, or waste this compound must be disposed of as hazardous chemical waste. Do not pour this compound down the sink or discard it in regular trash.
For Unused or Expired this compound and Contaminated Materials:
-
Packaging: Ensure the waste is in a properly labeled, sealed, and compatible container.
-
Professional Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal company. These entities are equipped to handle and transport chemical waste in compliance with all regulations.
For Empty this compound Containers:
Empty containers that held this compound must be decontaminated before disposal. A common and recommended procedure is the "triple-rinse" method.
-
Initial Draining: Empty the container completely and allow it to drain for at least 30 seconds.
-
First Rinse: Fill the container about one-quarter full with a suitable solvent (e.g., water or as indicated on the product label).
-
Shake Vigorously: Securely close the container and shake it for at least 30 seconds.
-
Collect Rinsate: Pour the rinsate into a designated hazardous waste container for later disposal.
-
Repeat: Repeat the rinsing process two more times.
-
Final Disposal: After triple-rinsing, the container may be considered non-hazardous and can be disposed of according to your institution's guidelines for decontaminated lab waste.
In-Lab Treatment and Degradation Protocols
For small quantities of aqueous this compound waste, in-laboratory chemical degradation can be an option to render it less hazardous before final disposal. Advanced Oxidation Processes (AOPs) have been shown to be effective in degrading this compound. The following protocols are for informational purposes and should only be performed by trained personnel in a controlled laboratory setting with all necessary safety precautions in place.
Quantitative Data for this compound Degradation
| Parameter | Value | Process | Reference |
| Optimal Fe(II) Concentration | 1 mM | Photo-Fenton | |
| Optimal H₂O₂ Concentration | 10 mM | Photo-Fenton |
Experimental Protocol 1: Photo-Fenton Degradation of this compound
This method uses hydroxyl radicals generated by the reaction of ferrous iron and hydrogen peroxide under UV light to break down the this compound molecule.
Materials:
-
Aqueous this compound waste
-
Ferrous sulfate (FeSO₄)
-
30% Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment
-
UV lamp
-
Stir plate and stir bar
-
pH meter
-
Appropriate reaction vessel (e.g., borosilicate glass beaker)
Procedure:
-
Safety First: Perform the entire procedure in a chemical fume hood. Wear appropriate PPE, including UV-protective eyewear.
-
pH Adjustment: Adjust the pH of the aqueous this compound solution to approximately 3.0 using sulfuric acid.
-
Add Ferrous Sulfate: With continuous stirring, add ferrous sulfate to the solution to achieve a final concentration of 1 mM.
-
Add Hydrogen Peroxide: Slowly and carefully add hydrogen peroxide to the solution to achieve a final concentration of 10 mM. Caution: The reaction can be exothermic.
-
UV Irradiation: Irradiate the solution with a UV lamp while maintaining continuous stirring. The duration of irradiation will depend on the initial concentration of this compound and the intensity of the UV source. Monitor the degradation process if analytical capabilities are available.
-
Neutralization: After the reaction is complete (or has proceeded for a sufficient time), turn off the UV lamp. Neutralize the solution to a pH between 6.0 and 8.0 with sodium hydroxide.
-
Disposal: The treated solution, now containing degraded products of lower toxicity, should be collected in a hazardous waste container and disposed of through your institution's EHS office.
Experimental Protocol 2: Alkaline Hydrolysis of this compound
While less efficient than AOPs, alkaline hydrolysis can be a simpler method to initiate the degradation of this compound. This process breaks the urea linkage in the this compound molecule.
Materials:
-
Aqueous this compound waste
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl) for neutralization
-
Stir plate and stir bar
-
pH meter
-
Heating mantle (optional)
-
Appropriate reaction vessel
Procedure:
-
Safety Precautions: Conduct this procedure in a chemical fume hood and wear appropriate PPE.
-
Increase pH: With continuous stirring, slowly add a concentrated solution of sodium hydroxide to the aqueous this compound waste to raise the pH to >12.
-
Heating (Optional): To accelerate the hydrolysis, the solution can be gently heated (e.g., to 40-50°C) for several hours. This should be done with careful monitoring.
-
Cooling: If heated, allow the solution to cool to room temperature.
-
Neutralization: Carefully neutralize the solution to a pH between 6.0 and 8.0 by slowly adding hydrochloric acid.
-
Final Disposal: The resulting solution should be collected as hazardous waste for disposal through your institution's EHS department.
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling Monuron
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Monuron in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles or Face Shield | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile, butyl, and neoprene gloves are recommended for handling both dry and liquid pesticides.[2] |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1] A clean, dry protective suit that covers the entire body from wrists to ankles is recommended for moderately to highly toxic chemicals.[2] | |
| Boots | Wear unlined chemical-resistant boots that cover the ankles. | |
| Respiratory | Respirator | If there is a risk of inhalation, wear a NIOSH-approved half-face respirator with a combination filter cartridge for organic vapors, acid gas, and HEPA. |
Operational Plan for Handling this compound
1. Pre-Operational Checks:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Confirm the work area is well-ventilated.
-
Locate the spill kit and be familiar with its contents.
2. Handling Procedure:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
-
Avoid contact with skin and eyes.
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
3. Post-Handling Procedure:
-
Clean all equipment and the work area thoroughly.
-
Remove and properly dispose of contaminated PPE.
-
Wash hands and any exposed skin.
Disposal Plan
Unused this compound:
-
Dispose of contents/container to an approved waste disposal plant.
-
The recommended method of disposal is incineration in a unit with an effluent gas scrubber.
-
Hydrolysis is not a recommended disposal method as it can generate toxic products.
Contaminated Materials:
-
Contaminated items, such as absorbent paper from a spill cleanup, should be sealed in a vapor-tight plastic bag for eventual disposal.
-
Dispose of as hazardous waste.
Empty Containers:
-
Follow triple-rinsing procedures for empty containers.
-
Dispose of or recycle containers according to local regulations. Do not reuse empty pesticide containers.
Spill Response
Small Spills:
-
Remove all sources of ignition.
-
Dampen the solid spill material with 60-70% ethanol.
-
Transfer the dampened material to a suitable container.
-
Use absorbent paper dampened with 60-70% ethanol to pick up any remaining material.
-
Seal the absorbent paper and any contaminated clothing in a vapor-tight plastic bag for disposal.
-
Wash all contaminated surfaces with 60-70% ethanol followed by a soap and water solution.
Large Spills:
-
Isolate the spill or leak area for at least 25 meters (75 feet) for solids.
-
Evacuate personnel to safe areas.
-
Prevent further leakage or spillage if safe to do so.
-
Contact emergency services and a hazardous waste contractor.
Experimental Protocols
No specific experimental protocols were cited in the reviewed safety documents. The provided information focuses on the safe handling, storage, and disposal of this compound.
This compound Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
